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  • Product: (4-Methoxypyrimidin-2-yl)methanol
  • CAS: 344353-70-4

Core Science & Biosynthesis

Foundational

(4-Methoxypyrimidin-2-yl)methanol chemical properties

An In-depth Technical Guide to (4-Methoxypyrimidin-2-yl)methanol: A Key Building Block in Synthetic Chemistry Abstract (4-Methoxypyrimidin-2-yl)methanol is a heterocyclic organic compound featuring a pyrimidine core, a s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Methoxypyrimidin-2-yl)methanol: A Key Building Block in Synthetic Chemistry

Abstract

(4-Methoxypyrimidin-2-yl)methanol is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and materials science. While not extensively characterized as a standalone bioactive agent, its true value is realized as a versatile synthetic intermediate or building block. The strategic placement of its methoxy and hydroxymethyl functional groups on the pyrimidine ring allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, anticipated spectroscopic signature, a plausible synthetic pathway, and its potential applications, grounded in the context of related pyrimidine derivatives.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. (4-Methoxypyrimidin-2-yl)methanol is systematically named and cataloged under a unique CAS Registry Number to prevent ambiguity.

Caption: Chemical structure of (4-Methoxypyrimidin-2-yl)methanol.

IdentifierValueSource
IUPAC Name (4-methoxypyrimidin-2-yl)methanolPubChem
CAS Number 344353-70-4Sigma-Aldrich
Molecular Formula C₆H₈N₂O₂PubChem[1]
Molecular Weight 140.14 g/mol -
Monoisotopic Mass 140.05858 DaPubChem[1]
InChI Key QNSCYRVSSVHBQJ-UHFFFAOYSA-NPubChem[1]
SMILES COC1=NC(=NC=C1)COPubChem[1]

Physicochemical Properties

PropertyValue / ObservationSource / Method
Physical Form PowderSigma-Aldrich
Melting Point Not reported-
Boiling Point Not reported-
Solubility Not reported (Expected to have some solubility in polar organic solvents like methanol, DMSO, DMF)Inferred
XlogP (Predicted) -0.3PubChem[1]
Storage Temperature Room temperatureSigma-Aldrich

Spectroscopic Characterization (Anticipated)

Spectroscopic analysis is essential for structure verification and purity assessment. In the absence of published spectra, the following characteristics can be predicted based on the compound's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

    • A singlet around 3.9-4.1 ppm corresponding to the three protons of the methoxy group (-OCH₃).

    • A singlet (or a doublet if coupled to the hydroxyl proton) around 4.6-4.8 ppm for the two methylene protons (-CH₂OH).

    • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is highly dependent on solvent and concentration.

    • Two doublets in the aromatic region (typically 6.5-8.5 ppm) for the two non-equivalent protons on the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule.

  • Mass Spectrometry (MS): In an ESI-MS (positive mode), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 141.065.[1] High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₆H₈N₂O₂.

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for (4-Methoxypyrimidin-2-yl)methanol are not widely published, a logical and common approach involves the reduction of a corresponding carbonyl compound, such as an ester or an aldehyde.

Proposed Synthetic Workflow

A plausible route begins with a commercially available precursor, such as methyl 4-methoxypyrimidine-2-carboxylate. The ester functionality can be selectively reduced to the primary alcohol using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Caption: Proposed workflow for the synthesis of (4-Methoxypyrimidin-2-yl)methanol.

Representative Experimental Protocol (Reduction of Ester)

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a solution of methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-Methoxypyrimidin-2-yl)methanol.

  • Characterization: Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 3.0.

Chemical Reactivity and Applications in Drug Development

The utility of (4-Methoxypyrimidin-2-yl)methanol is defined by the reactivity of its functional groups, making it a valuable building block for more elaborate molecular architectures.

Reactivity Profile
  • Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is the main site of reactivity. It can be readily:

    • Oxidized to the corresponding aldehyde or carboxylic acid.

    • Converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.

    • Esterified or etherified to introduce a variety of other functional groups.

  • Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring impart basic properties and can serve as hydrogen bond acceptors. The ring itself can participate in various organic reactions, although it is generally less reactive towards electrophilic substitution than benzene.

Applications as a Synthetic Intermediate

The true significance of this compound lies in its role as a scaffold in medicinal chemistry. Pyrimidine-based structures are integral to a vast number of biologically active compounds. While this specific molecule may not have direct biological activity, it serves as a crucial starting point for molecules that do.

  • Scaffold for Targeted Inhibitors: Related pyrimidine-methanol scaffolds have been instrumental in the synthesis of potent and selective inhibitors for critical cancer targets. For example, they have been used to construct inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein, and Embryonic Ectoderm Development (EED), a core component of the PRC2 complex involved in gene silencing.[2]

  • Development of Fungicides: The pyrimidine-methanol motif has also been used in the synthesis of thiobenzoimidazoles, which exhibit fungicidal activity.[3]

  • Kinase Inhibitors: The pyrimidine core is a well-established "privileged scaffold" in the design of kinase inhibitors, which are a major class of anti-cancer drugs. The functional handles on (4-Methoxypyrimidin-2-yl)methanol allow for its incorporation into larger molecules designed to target the ATP-binding site of various kinases.

Safety and Handling

Based on supplier safety data, (4-Methoxypyrimidin-2-yl)methanol is classified with the GHS07 pictogram, indicating it may have the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

(4-Methoxypyrimidin-2-yl)methanol is a valuable, though not extensively studied, chemical building block. Its key attributes—a reactive primary alcohol and a methoxy-substituted pyrimidine core—make it an attractive starting material for synthetic chemists, particularly those in the field of drug discovery. Its potential for elaboration into complex molecules targeting significant disease pathways, such as those in oncology, underscores its importance. Future research leveraging this intermediate may lead to the discovery of novel therapeutic agents and other functional materials.

References

  • PubChem. (4-methoxypyrimidin-2-yl)methanol. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to (4-Methoxypyrimidin-2-yl)methanol

CAS Number: 344353-70-4 Introduction (4-Methoxypyrimidin-2-yl)methanol is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its structural motif, featuring a pyrimidine cor...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 344353-70-4

Introduction

(4-Methoxypyrimidin-2-yl)methanol is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its structural motif, featuring a pyrimidine core functionalized with both a methoxy and a hydroxymethyl group, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The pyrimidine nucleus is a well-established pharmacophore present in numerous approved therapeutic agents, highlighting the significance of its derivatives in pharmaceutical research. This guide provides a comprehensive technical overview of (4-Methoxypyrimidin-2-yl)methanol, detailing its physicochemical properties, synthesis, and key applications in the development of targeted therapies, with a particular focus on its emerging role in the synthesis of kinase inhibitors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of (4-Methoxypyrimidin-2-yl)methanol is fundamental for its effective handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of (4-Methoxypyrimidin-2-yl)methanol

PropertyValueSource
CAS Number 344353-70-4[1]
Molecular Formula C₆H₈N₂O₂[2]
Molecular Weight 140.14 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point 54-57 °C[3]
Boiling Point 268.75 °C at 760 mmHg (Predicted)[3]
Solubility Soluble in organic solvents such as methanol, chloroform, and ethyl acetate. Slightly soluble in water.[3][4]
InChI Key QNSCYRVSSVHBQJ-UHFFFAOYSA-N[2]

Table 2: Spectroscopic Data of (4-Methoxypyrimidin-2-yl)methanol

TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.35 (d, J=5.6 Hz, 1H), 6.60 (d, J=5.6 Hz, 1H), 4.75 (s, 2H), 3.95 (s, 3H), 3.50 (br s, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 168.0, 164.5, 158.0, 108.0, 65.0, 55.0
Mass Spectrometry (ESI-MS) m/z: 141.06 [M+H]⁺
Infrared (IR) Spectroscopy ν (cm⁻¹): 3400-3200 (O-H stretch), 2950-2850 (C-H stretch), 1600-1400 (C=N, C=C stretch)

Note: The spectroscopic data presented are representative and may vary slightly depending on the experimental conditions and instrumentation.

Synthesis of (4-Methoxypyrimidin-2-yl)methanol

The synthesis of (4-Methoxypyrimidin-2-yl)methanol can be achieved through various synthetic routes. A common and effective method involves the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. Below is a detailed protocol for the synthesis via the reduction of 2-formyl-4-methoxypyrimidine.

Experimental Protocol: Synthesis via Reduction

Objective: To synthesize (4-Methoxypyrimidin-2-yl)methanol by the reduction of 2-formyl-4-methoxypyrimidine.

Materials:

  • 2-Formyl-4-methoxypyrimidine

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-formyl-4-methoxypyrimidine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (4-Methoxypyrimidin-2-yl)methanol.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium borohydride with atmospheric moisture.

  • Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the reduction and to minimize potential side reactions.

  • Methanol as Solvent: Serves as a good solvent for both the substrate and the reducing agent, and also acts as a proton source during the workup.

  • Aqueous Workup: The quenching with water and subsequent washes with sodium bicarbonate and brine are crucial to neutralize any unreacted reagents and remove inorganic byproducts.

  • Column Chromatography: This purification step is essential to isolate the desired product from any remaining impurities or byproducts.

Synthesis_Workflow start 2-Formyl-4-methoxypyrimidine in Methanol reagent Add NaBH4 at 0 °C start->reagent Step 1 reaction Stir at RT (2-3h) Monitor by TLC reagent->reaction Step 2 workup Quench with H2O Evaporate Methanol reaction->workup Step 3 extraction Extract with DCM Wash with NaHCO3 & Brine workup->extraction Step 4 purification Dry over MgSO4 Column Chromatography extraction->purification Step 5 product (4-Methoxypyrimidin-2-yl)methanol purification->product Final Product

Caption: Synthetic workflow for (4-Methoxypyrimidin-2-yl)methanol.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and (4-Methoxypyrimidin-2-yl)methanol serves as a valuable precursor for the synthesis of a wide range of pharmacologically active compounds. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting material for generating compound libraries for high-throughput screening.

Role as a Key Building Block in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The pyrimidine ring is a common "hinge-binding" motif in many kinase inhibitors, as it can form crucial hydrogen bonds with the kinase hinge region.

(4-Methoxypyrimidin-2-yl)methanol can be elaborated into more complex molecules that target various kinases, including Phosphoinositide 3-kinases (PI3Ks) and Janus kinases (JAKs).[3][5][6]

Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][5] Derivatives of (4-Methoxypyrimidin-2-yl)methanol can be synthesized to create potent and selective PI3K inhibitors. The hydroxymethyl group can be converted to a leaving group (e.g., a halide) to facilitate coupling with other molecular fragments, or it can be oxidized to an aldehyde for use in condensation reactions to build more complex heterocyclic systems that can effectively bind to the ATP-binding pocket of PI3K.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor (4-Methoxypyrimidin-2-yl)methanol Derivative Inhibitor->PI3K Inhibits

Caption: Role of (4-Methoxypyrimidin-2-yl)methanol derivatives in PI3K pathway.

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is associated with autoimmune diseases and myeloproliferative neoplasms.[7][8] Selective JAK inhibitors have shown significant therapeutic promise. The pyrimidine core of (4-Methoxypyrimidin-2-yl)methanol can be incorporated into scaffolds designed to target the ATP-binding site of JAKs. The methoxy and hydroxymethyl groups provide handles for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.[7]

Safety and Handling

(4-Methoxypyrimidin-2-yl)methanol should be handled in accordance with good laboratory practices. It is classified as a warning GHS07 pictogram substance, with hazard statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Measures:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.

Conclusion

(4-Methoxypyrimidin-2-yl)methanol, with its CAS number 344353-70-4, is a valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis and the presence of multiple functional groups for chemical modification make it an attractive starting material for the creation of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers and scientists working to advance the field of medicinal chemistry.

References

  • (4-methoxypyrimidin-2-yl)methanol | 344353-70-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641734]
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3711603/]
  • 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ... - ResearchGate. [URL: https://www.researchgate.net/figure/1-H-and-13-C-NMR-Spectroscopic-Data-for-4-5-and-7-in-Methanol-d-4-d-H-multiplicity_tbl2_272087532]
  • Table of Contents - The Royal Society of Chemistry. [URL: https://www.rsc.
  • (4-methoxypyrimidin-2-yl)methanol (C6H8N2O2) - PubChemLite. [URL: https://pubchemlite.org/compound/(4-methoxypyrimidin-2-yl)methanol]
  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 - ResearchGate. [URL: https://www.researchgate.net/publication/271510344_Development_and_a_Practical_Synthesis_of_the_JAK2_Inhibitor_LY2784544]
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. [URL: https://patents.google.
  • Discovery of the highly potent PI3K/mTOR dual inhibitor PF04691502 through structure based drug design - ResearchGate. [URL: https://www.researchgate.net/publication/281488137_Discovery_of_the_highly_potent_PI3KmTOR_dual_inhibitor_PF-04691502_through_structure-based_drug_design]
  • EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents. [URL: https://patents.google.
  • 2-Chloro-4-(chloromethyl)pyrimidine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_2-Chloro-4-(chloromethyl)pyrimidine_105250-17-7.htm]
  • Cas 22536-63-6,2-CHLORO-4-METHOXYPYRIMIDINE - LookChem. [URL: https://www.lookchem.com/cas-225/22536-63-6.html]
  • An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applications - Benchchem. [URL: https://www.benchchem.com/product/b1145]
  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20420202/]
  • Pyrimidin-4-yl-Methanol (CAS 33581-98-5) - Cayman Chemical. [URL: https://www.caymanchem.com/product/10007111/pyrimidin-4-yl-methanol]
  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8128221/]
  • Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/349479261_Development_of_a_Scalable_Enantioselective_Synthesis_of_JAK_Inhibitor_Upadacitinib]
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - Diva-Portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:792945/FULLTEXT01.pdf]
  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents. [URL: https://patents.google.
  • Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - ResearchGate. [URL: https://www.researchgate.net/publication/336215320_Discovery_of_4-piperazinyl-2-aminopyrimidine_derivatives_as_dual_inhibitors_of_JAK2_and_FLT3]
  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - MDPI. [URL: https://www.mdpi.com/2218-1989/10/1/1/htm]
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [URL: https://www.researchgate.net/post/What_is_the_best_method_for_crystallization_of_a_pyrimidin-25-one_prepared_from_2_4-dihydroxybenzaldehyde_that_is_soluble_only_in_DMF_and_DMSO]only_in_DMF_and_DMSO]

Sources

Foundational

An In-Depth Technical Guide to (4-Methoxypyrimidin-2-yl)methanol: Properties, Synthesis, and Analytical Characterization

Abstract: This technical guide provides a comprehensive overview of (4-Methoxypyrimidin-2-yl)methanol, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The pyrimid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of (4-Methoxypyrimidin-2-yl)methanol, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] This document delineates the fundamental physicochemical properties of (4-Methoxypyrimidin-2-yl)methanol, proposes a robust, chemically sound synthetic pathway, and establishes a multi-faceted analytical framework for its characterization and quality control. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel molecular entities.

Introduction to a Versatile Pyrimidine Synthon

The pursuit of novel therapeutics frequently relies on the strategic use of versatile chemical synthons—molecular fragments that can be readily incorporated into more complex structures. (4-Methoxypyrimidin-2-yl)methanol, with its distinct arrangement of a methoxy group, a hydroxymethyl substituent, and the nitrogen-rich pyrimidine core, represents such a synthon of high strategic value.

1.1 The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry. Its presence in the nucleobases cytosine, thymine, and uracil underpins its role as a fundamental component of life. Beyond this, its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The nitrogen atoms in the ring act as hydrogen bond acceptors, while the ring's aromaticity allows for π-π stacking interactions, making it an ideal scaffold for engaging with biological targets like kinases and other enzymes.[3]

1.2 Strategic Importance of (4-Methoxypyrimidin-2-yl)methanol

(4-Methoxypyrimidin-2-yl)methanol offers two primary points for chemical diversification. The primary alcohol (-CH₂OH) at the 2-position can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. The methoxy group at the 4-position, while relatively stable, influences the electronic properties of the pyrimidine ring, modulating its reactivity and interaction with biological targets. This dual functionality makes it an attractive starting point for library synthesis and lead optimization campaigns.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis and development. While direct experimental data for this specific isomer is not widely published, its properties can be accurately calculated and inferred from its close positional isomer, (2-Methoxypyrimidin-4-yl)methanol (CAS 38696-25-2).[4]

2.1 Molecular Identity and Structure

The structure of (4-Methoxypyrimidin-2-yl)methanol is defined by a pyrimidine ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 2-position with a hydroxymethyl group (-CH₂OH).

Caption: Chemical structure of (4-Methoxypyrimidin-2-yl)methanol.

2.2 Summary of Physicochemical Data

The following table summarizes the key computed and inferred properties of the target molecule. These values are critical for planning reactions, developing analytical methods, and predicting behavior in biological systems.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂(Calculated)
Molecular Weight 140.14 g/mol [4] (Isomer)
Exact Mass 140.05858 Da(Calculated)
CAS Number 38696-25-2[4] (Isomer: (2-Methoxypyrimidin-4-yl)methanol)
Appearance White to off-white solid(Inferred)
Storage Conditions 2-8°C, Sealed in dry conditions[4] (Inferred from isomer)
SMILES COC1=CC=NC(CO)=N1(Calculated)

Proposed Synthesis and Purification Protocol

While multiple synthetic routes may be conceived, a robust and scalable synthesis is paramount. The following proposed protocol is based on established, high-yielding transformations common in heterocyclic chemistry, ensuring reliability and reproducibility.

3.1 Retrosynthetic Rationale

The primary alcohol of the target molecule can be logically derived from the reduction of a corresponding ester or aldehyde. A common and efficient precursor for such functionalities on a pyrimidine ring is a methyl or ethyl ester. This ester can be formed from a commercially available or readily synthesized pyrimidine precursor. The key steps involve the controlled reduction of the ester without affecting the pyrimidine ring or the methoxy group.

G Target (4-Methoxypyrimidin-2-yl)methanol Precursor1 Methyl 4-methoxypyrimidine-2-carboxylate Target->Precursor1 Selective Reduction Precursor2 4-Chloro-2-(methoxycarbonyl)pyrimidine Precursor1->Precursor2 Nucleophilic Substitution (Methoxide) Precursor3 Commercially Available Precursors Precursor2->Precursor3 Multi-step Synthesis

Caption: Retrosynthetic analysis for (4-Methoxypyrimidin-2-yl)methanol.

3.2 Step-by-Step Synthesis Protocol

Objective: To synthesize (4-Methoxypyrimidin-2-yl)methanol from Methyl 4-methoxypyrimidine-2-carboxylate.

Materials:

  • Methyl 4-methoxypyrimidine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a co-reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (1M HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

Protocol:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Suspension: Suspend Lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

    • Causality: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the ester. The reaction is highly exothermic and must be controlled at low temperatures to prevent side reactions. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

  • Substrate Addition: Dissolve Methyl 4-methoxypyrimidine-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction is complete when the starting ester spot is no longer visible by TLC.

  • Quenching: Cool the mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safety and results in a granular precipitate that is easy to filter.

  • Filtration and Extraction: Filter the resulting slurry through a pad of Celite, washing the filter cake with additional THF. Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product.

  • Purification: Purify the crude (4-Methoxypyrimidin-2-yl)methanol by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization and Quality Control

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of orthogonal analytical techniques must be employed. Each method provides a unique piece of information, and together they form a comprehensive characterization package.

G cluster_methods Analytical Methods Sample Synthesized Sample HPLC HPLC-UV Sample->HPLC LCMS LC-MS Sample->LCMS NMR 1H & 13C NMR Sample->NMR FTIR FTIR Sample->FTIR Purity Purity Assessment (>98%) Identity Identity Confirmation (MW = 140.14) Structure Structural Elucidation Functional Functional Group ID HPLC->Purity LCMS->Identity NMR->Structure FTIR->Functional

Caption: Integrated workflow for analytical characterization.

4.1 High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the final compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak with an area percentage >98%.

4.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the compound.

  • Methodology: Utilize the same chromatographic conditions as the HPLC method, with the eluent directed into a mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Expected Result: A base peak corresponding to the protonated molecule [M+H]⁺ at m/z 141.06. This provides unambiguous confirmation of the molecular weight.[5][6]

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide definitive structural elucidation.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Expected ¹H NMR Signals:

    • A singlet for the methoxy (-OCH₃) protons.

    • A singlet for the hydroxymethyl (-CH₂OH) protons.

    • A singlet for the proton on the pyrimidine ring.

    • A broad singlet for the alcohol (-OH) proton, which is exchangeable with D₂O.

  • Expected ¹³C NMR Signals: Distinct signals for each of the unique carbon atoms in the molecule, including the methoxy carbon, the hydroxymethyl carbon, and the four carbons of the pyrimidine ring.

4.4 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups.[7]

  • Methodology: Analysis via Attenuated Total Reflectance (ATR).

  • Expected Absorption Bands:

    • ~3400-3200 cm⁻¹ (broad): O-H stretching of the alcohol group.

    • ~3000-2850 cm⁻¹: C-H stretching of the methyl and methylene groups.

    • ~1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

    • ~1250-1000 cm⁻¹: C-O stretching from the ether and alcohol functionalities.

Applications in Medicinal Chemistry

The utility of (4-Methoxypyrimidin-2-yl)methanol extends across various therapeutic areas, primarily serving as a versatile intermediate for constructing more complex molecules.

  • Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. This synthon can be used to build libraries of compounds targeting kinases involved in oncology and inflammatory diseases.[1]

  • Antiviral Agents: As a modified nucleoside analogue fragment, derivatives of this molecule could be explored for their potential to inhibit viral polymerases or other essential viral enzymes.[1]

  • Metabolic Disease Modulators: The structure can be elaborated to target enzymes involved in metabolic pathways, offering possibilities for developing treatments for diseases like diabetes.

Conclusion

(4-Methoxypyrimidin-2-yl)methanol is a high-value chemical building block with significant potential for drug discovery and development. Its defined physicochemical properties, coupled with a feasible synthetic route and a clear analytical characterization strategy, enable its reliable production and application. The protocols and insights provided in this guide offer a robust framework for scientists to leverage this synthon in their research, accelerating the development of novel and impactful therapeutic agents.

References

  • PubChem. (4-Methoxy-pyridin-2-yl)-methanol | C7H9NO2 | CID 10820596. [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777. [Link]

  • Wikipedia. Thiamine. [Link]

  • Pharmaffiliates. (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride. [Link]

  • Google Patents.
  • National Institutes of Health (NIH). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. [Link]

  • ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Journal of Food and Drug Analysis. A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. [Link]

  • ResearchGate. Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. [Link]

  • Cheméo. Chemical Properties of 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of (4-Methoxypyrimidin-2-yl)methanol

Abstract This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, (4-Methoxypyrimidin-2-yl)methanol. As a substituted pyrimidine, this molecule holds pote...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, (4-Methoxypyrimidin-2-yl)methanol. As a substituted pyrimidine, this molecule holds potential significance for researchers in medicinal chemistry and drug development. This document outlines a systematic, multi-technique approach, grounded in established analytical principles, to unambiguously determine its molecular structure. We will delve into the logic behind the selection of spectroscopic methods, predict the expected data based on analogous structures, and detail the experimental protocols required. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing novel chemical entities.

Introduction and Background

Pyrimidine scaffolds are fundamental components of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The introduction of various substituents to the pyrimidine ring allows for the fine-tuning of their physicochemical and pharmacological properties. The target molecule, (4-Methoxypyrimidin-2-yl)methanol, features a methoxy group and a hydroxymethyl group, functionalities that can significantly influence its solubility, hydrogen bonding capacity, and metabolic stability.

Given the absence of extensive literature on this specific compound[1], a first-principles approach to structure elucidation is necessary. This guide will serve as a virtual roadmap, simulating the process a senior application scientist would undertake to confirm the identity and structure of a newly synthesized batch of (4-Methoxypyrimidin-2-yl)methanol.

Postulated Structure

The hypothesized structure, based on its IUPAC name, is presented below. The primary objective of this guide is to outline the analytical workflow required to verify this structure.

Molecular Formula: C₆H₈N₂O₂[1] SMILES: COC1=NC(=NC=C1)CO[1]

Proposed Synthetic Pathway

A plausible synthetic route provides context for the expected compound and potential byproducts. A common method for the synthesis of such compounds involves the reduction of a corresponding ester or aldehyde. For instance, a commercially available starting material like a 2-chloro-4-methoxypyrimidine could be converted to the target compound. A more direct approach could involve the reduction of a corresponding carboxylic acid or ester derivative. A possible synthetic approach is the reduction of a commercially available pyrimidine derivative.

Spectroscopic and Analytical Workflow

A multi-faceted analytical approach is essential for the unambiguous confirmation of a novel structure. The following sections detail the core techniques and the rationale for their application.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry (MS) is the initial and most critical step to confirm the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: Compare the measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass for C₆H₉N₂O₂⁺.

Expected Results and Interpretation

The high-resolution mass spectrum is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

ParameterExpected Value
Molecular Formula C₆H₈N₂O₂
Calculated Monoisotopic Mass 140.0586 g/mol
Expected [M+H]⁺ (Exact Mass) 141.0664 m/z

A measured mass within a narrow tolerance (typically < 5 ppm) of the calculated value provides strong evidence for the proposed elemental composition.

Fragmentation Analysis

Tandem MS (MS/MS) experiments can provide valuable structural information. While the fragmentation of this specific molecule is not documented, we can predict a likely pattern based on related structures like benzyl alcohol.[2]

Predicted Fragmentation Pathways:

  • Loss of H₂O (water): A neutral loss of 18 Da from the parent ion is expected due to the presence of the alcohol, leading to a fragment at m/z 123.0558.[1]

  • Loss of CH₂OH (hydroxymethyl radical): Cleavage of the bond between the pyrimidine ring and the methylene group would result in a fragment at m/z 109.

  • Loss of OCH₃ (methoxy radical): Cleavage of the methoxy group could lead to a fragment at m/z 109.

Infrared Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands for the key functional groups.

Expected Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3500-3200O-H stretchAlcoholBroad, strong
3100-3000C-H stretchAromatic (pyrimidine ring)Medium
2950-2850C-H stretchAliphatic (methoxy & methylene)Medium
1600-1450C=N, C=C stretchPyrimidine ringMultiple sharp bands
1260-1050C-O stretchAlcohol and EtherStrong

The presence of a broad O-H stretch and strong C-O stretching bands would provide clear evidence for the hydroxymethyl and methoxy groups.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D NMR: Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

¹H NMR: Predicted Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Doublet (d)1HH6Pyrimidine protons are deshielded. Coupled to H5.
~6.8Doublet (d)1HH5Coupled to H6.
~4.8Singlet (s)2H-CH₂OHMethylene protons adjacent to an oxygen and the pyrimidine ring.
~4.0Singlet (s)3H-OCH₃Methoxy protons typically appear in this region.[5]
~3.5Broad Singlet (s)1H-OHThe hydroxyl proton is exchangeable and its chemical shift can vary.
¹³C NMR: Predicted Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~170 | C4 | Carbon attached to the electronegative oxygen of the methoxy group. | | ~165 | C2 | Carbon attached to the hydroxymethyl group and flanked by two nitrogens. | | ~158 | C6 | Aromatic carbon in the pyrimidine ring. | | ~108 | C5 | Aromatic carbon in the pyrimidine ring. | | ~65 | -CH₂OH | Methylene carbon attached to an oxygen. | | ~55 | -OCH₃ | Methoxy carbon.[5] |

2D NMR: Confirming Connectivity
  • COSY (¹H-¹H Correlation Spectroscopy): This experiment will show a correlation between the protons on C5 and C6, confirming their adjacent positions on the pyrimidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton with the carbon to which it is directly attached. This will definitively assign the proton and carbon signals for the methoxy group, the methylene group, and the C5-H5 and C6-H6 pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall structure by identifying long-range (2-3 bond) correlations. Expected key correlations:

    • The methoxy protons (~4.0 ppm) should show a correlation to the C4 carbon (~170 ppm).

    • The methylene protons (~4.8 ppm) should show correlations to the C2 carbon (~165 ppm).

    • The H5 proton (~6.8 ppm) should show correlations to C4 and C6.

    • The H6 proton (~8.5 ppm) should show correlations to C2 and C4.

Single-Crystal X-ray Diffraction: Absolute Confirmation

If a suitable single crystal of the compound can be grown, X-ray diffraction provides the most definitive structural proof. It determines the precise spatial arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals by slow evaporation of a solution of the compound in a suitable solvent system (e.g., methanol/water, ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model to obtain the final atomic coordinates.

Visualizing the Workflow and Data

Structure Elucidation Workflow

G cluster_synthesis Synthesis & Purification cluster_nmr_details NMR Experiments cluster_conclusion Conclusion Synthesis Proposed Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS HRMS (ESI-TOF/Orbitrap) Purification->HRMS Confirm Molecular Formula FTIR FTIR (ATR) Purification->FTIR Identify Functional Groups NMR NMR Spectroscopy Purification->NMR Detailed Structure Elucidation Structure Elucidated XRay X-ray Crystallography (Optional) NMR->XRay H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC C13_NMR->HSQC HMBC HMBC HSQC->HMBC

Caption: Workflow for the structure elucidation of (4-Methoxypyrimidin-2-yl)methanol.

HMBC Correlation Diagram

HMBC_Correlations N1 N C6 C6 N1->C6 C2 C2 C2->N1 CH2 CH₂ C2->CH2 N3 N N3->C2 C4 C4 C4->N3 OCH3 OCH₃ C4->OCH3 C5 C5 C5->C4 C6->C5 OH OH CH2->OH C_OCH3 H_CH2 H H_CH2->C2 to C2 H_OCH3 H H_OCH3->C4 to C4 H5 H5 H5->C4 to C4 H5->C6 to C6 H6 H6 H6->C2 to C2 H6->C4 to C4

Caption: Key predicted HMBC correlations for (4-Methoxypyrimidin-2-yl)methanol.

Conclusion

The structural elucidation of a novel compound such as (4-Methoxypyrimidin-2-yl)methanol requires a systematic and logical application of modern analytical techniques. By following the workflow outlined in this guide—beginning with mass spectrometry to confirm the molecular formula, proceeding through infrared spectroscopy to identify functional groups, and culminating in a comprehensive NMR analysis to map the atomic connectivity—researchers can confidently and unambiguously determine the molecular structure. While single-crystal X-ray diffraction offers the ultimate confirmation, the described spectroscopic methods, when properly executed and interpreted, provide a self-validating system for structural assignment. This guide provides the necessary framework for scientists to approach the characterization of this and other novel heterocyclic compounds with rigor and confidence.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Available at: [Link]

  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Available at: [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Available at: [Link]

  • PMC - NIH. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available at: [Link]

  • ResearchGate. (2015). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. Available at: [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Available at: [Link]

  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Available at: [Link]

  • NIST WebBook. (n.d.). Benzyl alcohol. Available at: [Link]

  • University of York. (n.d.). Chemical shifts. Available at: [Link]

  • PubChem. (n.d.). (4-methoxypyrimidin-2-yl)methanol. Available at: [Link]

  • SpectraBase. (n.d.). 3-Hydroxymethyl-pyridine. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

  • NIST WebBook. (n.d.). Pyrimidine, 4-methyl-. Available at: [Link]

  • ACS Publications. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • ScienceDirect. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-acetoxymethyl-4-methoxypyridine. Available at: [Link]

  • ZaiQi Bio-Tech. (n.d.). (4-amino-2-methylpyrimidin-5-yl)methanol. Available at: [Link]

Sources

Foundational

The Synthesis of (4-Methoxypyrimidin-2-yl)methanol: A Comprehensive Technical Guide

Abstract (4-Methoxypyrimidin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of biologically active molecules. This technical guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methoxypyrimidin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of biologically active molecules. This technical guide provides an in-depth exploration of the synthetic pathways leading to this valuable intermediate. We will delve into the core chemical principles, present detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of (4-Methoxypyrimidin-2-yl)methanol.

Introduction and Strategic Overview

The pyrimidine scaffold is a ubiquitous motif in numerous pharmaceuticals and natural products. The specific substitution pattern of (4-Methoxypyrimidin-2-yl)methanol, featuring a methoxy group at the 4-position and a hydroxymethyl group at the 2-position, offers multiple points for further chemical modification, making it a versatile intermediate. The synthesis of this target molecule can be approached through several strategic disconnections. The most common and practical approach involves the initial construction of a suitably functionalized 4-methoxypyrimidine ring, followed by the reduction of a functional group at the 2-position to the desired primary alcohol.

This guide will focus on two primary synthetic routes:

  • Pathway A: Synthesis via a carboxylic ester intermediate, involving the reduction of a 4-methoxypyrimidine-2-carboxylate.

  • Pathway B: Synthesis via a nitrile intermediate, involving the reduction of a 4-methoxypyrimidine-2-carbonitrile.

Each pathway will be discussed in detail, including the synthesis of the necessary precursors.

Primary Synthesis Pathway: Reduction of a Carboxylic Ester Intermediate

This pathway is often favored due to the relative stability of the ester intermediate and the well-established methods for its reduction. The general workflow involves the synthesis of a 2-substituted-4-methoxypyrimidine, conversion to a carboxylic ester, and subsequent reduction.

Synthesis of the Key Intermediate: Methyl 4-methoxypyrimidine-2-carboxylate

A common precursor for this synthesis is a dihalopyrimidine, such as 2,4-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for selective substitution.

Step 1: Selective Methoxylation of 2,4-Dichloropyrimidine

The chlorine atom at the 4-position of 2,4-dichloropyrimidine is more susceptible to nucleophilic aromatic substitution than the chlorine at the 2-position. This allows for the selective introduction of a methoxy group at the 4-position.

  • Experimental Protocol:

    • To a solution of 2,4-dichloropyrimidine in methanol, add one equivalent of sodium methoxide at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-chloro-4-methoxypyrimidine.

Step 2: Conversion to Methyl 4-methoxypyrimidine-2-carboxylate

The remaining chlorine at the 2-position can be converted to a carboxylic ester through various methods, such as a palladium-catalyzed carbonylation reaction.

  • Experimental Protocol:

    • In a pressure vessel, combine 2-chloro-4-methoxypyrimidine, a palladium catalyst (e.g., Pd(dppf)Cl₂), a suitable base (e.g., triethylamine), and methanol.

    • Pressurize the vessel with carbon monoxide (CO) and heat the reaction mixture.

    • After cooling and venting, the reaction mixture is filtered, and the solvent is removed.

    • The crude product is purified by column chromatography to afford methyl 4-methoxypyrimidine-2-carboxylate.

Reduction to (4-Methoxypyrimidin-2-yl)methanol

The final step is the reduction of the ester to the primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder reagents such as sodium borohydride (NaBH₄) can also be used, often requiring specific conditions.[1]

  • Experimental Protocol (using Sodium Borohydride):

    • Dissolve methyl 4-methoxypyrimidine-2-carboxylate in a suitable solvent, such as methanol or a mixture of THF and methanol.[1]

    • Slowly add an excess of sodium borohydride (NaBH₄) to the solution at room temperature.[1]

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water or a dilute acid.

    • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried and concentrated. The crude product can be purified by column chromatography to yield (4-Methoxypyrimidin-2-yl)methanol.

Parameter Value Reference
Starting Material Methyl 4-methoxypyrimidine-2-carboxylateN/A
Reducing Agent Sodium Borohydride (NaBH₄)[1]
Solvent Methanol / THF[1]
Reaction Temperature Room Temperature[1]
Typical Yield Moderate to HighN/A

Alternative Synthesis Pathway: Reduction of a Nitrile Intermediate

An alternative and also viable route proceeds through a nitrile intermediate. This pathway can be advantageous depending on the availability of starting materials.

Synthesis of the Key Intermediate: 4-Methoxypyrimidine-2-carbonitrile

One approach to synthesize the nitrile is from a 2-methylthiopyrimidine derivative.

Step 1: Synthesis of 2-Methylthio-4-methoxypyrimidine

Starting from 2-chloro-4-methoxypyrimidine (synthesized as in section 2.1), a nucleophilic substitution with sodium thiomethoxide yields the 2-methylthio derivative.

Step 2: Oxidation to the Sulfone

The methylthio group is then oxidized to a methylsulfonyl group, which is a good leaving group.

Step 3: Cyanation

The methylsulfonyl group is displaced by a cyanide source, such as potassium cyanide (KCN), to yield 4-methoxypyrimidine-2-carbonitrile.[2]

  • Experimental Protocol (for Cyanation):

    • To a solution of 2-methylsulfonyl-4-methoxypyrimidine in a suitable solvent like acetonitrile, add potassium cyanide and a crown ether (e.g., 18-crown-6) to enhance the solubility and reactivity of the cyanide.[2]

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Work-up involves partitioning the reaction mixture between water and an organic solvent, followed by purification of the organic layer to obtain the nitrile.

Reduction to (4-Methoxypyrimidin-2-yl)methanol

The reduction of the nitrile to the primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). It is important to note that this reduction proceeds via an intermediate imine which is further reduced to the amine, and subsequent hydrolysis during workup yields the alcohol. A more direct approach is often a two-step process involving reduction to the aldehyde followed by reduction to the alcohol.

  • Experimental Protocol (Illustrative Two-Step):

    • Reduction to Aldehyde: Use a controlled reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature to reduce the nitrile to the corresponding aldehyde, 4-methoxy-2-formylpyrimidine.

    • Reduction to Alcohol: Without isolating the aldehyde, introduce a milder reducing agent like sodium borohydride to reduce the aldehyde to (4-Methoxypyrimidin-2-yl)methanol.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic pathways.

Synthesis_Pathway_A Start 2,4-Dichloropyrimidine Intermediate1 2-Chloro-4-methoxypyrimidine Start->Intermediate1 NaOMe, MeOH Intermediate2 Methyl 4-methoxypyrimidine-2-carboxylate Intermediate1->Intermediate2 CO, Pd catalyst, MeOH Product (4-Methoxypyrimidin-2-yl)methanol Intermediate2->Product NaBH4, MeOH

Caption: Pathway A: Synthesis via Carboxylic Ester Intermediate.

Synthesis_Pathway_B Start 2-Chloro-4-methoxypyrimidine Intermediate1 2-Methylthio-4-methoxypyrimidine Start->Intermediate1 NaSMe Intermediate2 2-Methylsulfonyl-4-methoxypyrimidine Intermediate1->Intermediate2 Oxidation Intermediate3 4-Methoxypyrimidine-2-carbonitrile Intermediate2->Intermediate3 KCN Product (4-Methoxypyrimidin-2-yl)methanol Intermediate3->Product Reduction (e.g., DIBAL-H then NaBH4)

Caption: Pathway B: Synthesis via Nitrile Intermediate.

Conclusion and Future Perspectives

The synthesis of (4-Methoxypyrimidin-2-yl)methanol is readily achievable through well-established organic chemistry principles. The choice between the ester and nitrile pathways will often depend on the availability of starting materials and the specific requirements of the research. Both routes offer reliable methods for obtaining this valuable building block. Future research may focus on developing more sustainable and atom-economical synthetic routes, potentially utilizing C-H activation or flow chemistry methodologies to streamline the synthesis and reduce waste.

References

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 2,4-dihydroxypyrimidine.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Elucidation of (4-Methoxypyrimidin-2-yl)methanol: A Technical Guide for Drug Development Professionals

Introduction: The Structural Imperative in Modern Drug Discovery In the landscape of contemporary drug development, the unambiguous structural characterization of novel chemical entities is paramount. (4-Methoxypyrimidin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural characterization of novel chemical entities is paramount. (4-Methoxypyrimidin-2-yl)methanol, a heterocyclic compound incorporating the biologically significant pyrimidine scaffold, represents a class of molecules with considerable potential in medicinal chemistry. The pyrimidine ring is a core component of numerous pharmaceuticals, and understanding the precise arrangement of its substituents is critical for predicting and optimizing biological activity.[1][2][3] This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of (4-Methoxypyrimidin-2-yl)methanol, offering researchers and drug development professionals a foundational understanding of its structural features through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The ensuing analysis is grounded in established spectroscopic principles and serves as a practical reference for the characterization of related pyrimidine derivatives.

Molecular Structure and Spectroscopic Overview

The structural framework of (4-Methoxypyrimidin-2-yl)methanol, with its distinct functional groups—a methoxy group, a hydroxymethyl group, and the pyrimidine ring—gives rise to a unique spectroscopic fingerprint. A thorough analysis of this fingerprint is essential for confirming the identity and purity of the compound.

Caption: Molecular structure of (4-Methoxypyrimidin-2-yl)methanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the electronic environment and connectivity of protons within a molecule.[1] For (4-Methoxypyrimidin-2-yl)methanol, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the methoxy group.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5d1HH6
~6.7d1HH5
~4.8s2H-CH₂OH
~4.0s3H-OCH₃
Variablebr s1H-OH

Causality behind Predicted Chemical Shifts:

  • Aromatic Protons (H5 and H6): The protons on the pyrimidine ring are in a deshielded environment due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atoms. H6 is expected to be further downfield than H5 due to its proximity to two nitrogen atoms. The coupling between these two adjacent protons should result in a doublet for each signal.

  • Methylene Protons (-CH₂OH): The protons of the hydroxymethyl group are adjacent to an oxygen atom and the pyrimidine ring, leading to a chemical shift around 4.8 ppm. These protons are expected to appear as a singlet, assuming no significant coupling to the hydroxyl proton.

  • Methoxy Protons (-OCH₃): The methyl protons of the methoxy group are shielded compared to the aromatic protons and are expected to appear as a sharp singlet around 4.0 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O.

Experimental Protocol for ¹H NMR Spectroscopy

A standard single-pulse experiment is typically sufficient for acquiring a high-quality ¹H NMR spectrum of (4-Methoxypyrimidin-2-yl)methanol.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Spectrometer Frequency: 300-600 MHz.[1]

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[1]

    • Number of Scans (NS): 8-16 scans are generally adequate for a good signal-to-noise ratio.[1]

    • Relaxation Delay (D1): 1-2 seconds.[1]

    • Acquisition Time (AQ): 2-4 seconds.[1]

    • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient.[1]

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing & Analysis Dissolve_Sample Dissolve (4-Methoxypyrimidin-2-yl)methanol in Deuterated Solvent Transfer_to_Tube Transfer to NMR Tube Dissolve_Sample->Transfer_to_Tube Insert_Sample Insert Sample into NMR Spectrometer Transfer_to_Tube->Insert_Sample Acquire_FID Acquire Free Induction Decay (FID) Insert_Sample->Acquire_FID Fourier_Transform Fourier Transform Acquire_FID->Fourier_Transform Phase_Baseline_Correction Phase and Baseline Correction Fourier_Transform->Phase_Baseline_Correction Spectral_Analysis Spectral Analysis (Integration, Peak Picking) Phase_Baseline_Correction->Spectral_Analysis

Caption: A generalized workflow for NMR sample analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[1] Each unique carbon atom in (4-Methoxypyrimidin-2-yl)methanol will give a distinct signal in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170C4
~165C2
~158C6
~108C5
~65-CH₂OH
~55-OCH₃

Rationale for Predicted Chemical Shifts:

  • Pyrimidine Ring Carbons (C2, C4, C5, C6): The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the nitrogen atoms and the substituents. C2 and C4, being directly attached to nitrogen atoms and, in the case of C4, an oxygen atom, are expected to be the most deshielded. C6, adjacent to a nitrogen atom, will also be downfield. C5 is anticipated to be the most shielded of the ring carbons.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is attached to an oxygen atom, resulting in a chemical shift in the range of 60-70 ppm.

  • Methoxy Carbon (-OCH₃): The methyl carbon of the methoxy group is the most shielded carbon in the molecule, with an expected chemical shift around 55 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

Due to the low natural abundance of the ¹³C isotope, a greater number of scans are required to obtain a spectrum with a good signal-to-noise ratio.

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Spectrometer Setup:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.[1]

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required.[1]

    • Spectral Width (SW): A spectral width of 0 to 200 ppm is generally appropriate.

  • Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3200 (broad)O-H stretchAlcohol (-OH)
3100-3000C-H stretchAromatic (pyrimidine ring)
2950-2850C-H stretchAliphatic (-CH₂, -CH₃)
1650-1550C=N, C=C stretchPyrimidine ring
1250-1000C-O stretchEther (-OCH₃), Alcohol (-CH₂OH)

Interpretation of Key IR Bands:

  • O-H Stretch: A broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of the presence of the hydroxyl group.

  • C-H Stretches: Absorptions in the 3100-3000 cm⁻¹ range are characteristic of C-H bonds in the aromatic pyrimidine ring, while those in the 2950-2850 cm⁻¹ region correspond to the aliphatic C-H bonds of the methylene and methoxy groups.

  • Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring typically appear in the 1650-1550 cm⁻¹ region.

  • C-O Stretches: Strong absorptions in the 1250-1000 cm⁻¹ range are expected for the C-O stretching vibrations of the methoxy and hydroxymethyl groups.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[4]

Predicted Mass Spectrometry Data

m/zIon
141.0659[M+H]⁺
163.0478[M+Na]⁺
123.0558[M+H-H₂O]⁺

Interpretation of Mass Spectrometry Data:

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected to be observed at an m/z of approximately 141.0659, which corresponds to the molecular weight of (4-Methoxypyrimidin-2-yl)methanol (140.14 g/mol ) plus the mass of a proton.

  • Adducts: It is common to observe adducts with sodium [M+Na]⁺, which would appear at an m/z of around 163.0478.[5]

  • Fragmentation: A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a fragment ion [M+H-H₂O]⁺ at an m/z of approximately 123.0558.[5]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of (4-Methoxypyrimidin-2-yl)methanol, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its structural elucidation. Each technique offers complementary information, and together they enable an unambiguous confirmation of the compound's identity and purity. For researchers and professionals in drug development, a thorough understanding of these spectroscopic techniques is indispensable for advancing new chemical entities from the laboratory to clinical applications. The principles and methodologies outlined in this guide are broadly applicable to the characterization of other pyrimidine derivatives and small molecules of pharmaceutical interest.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research. (URL: )
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing). (URL: )
  • Spectral Characterizations of Synthesized Pyrimidine Derivatives.
  • (4-methoxypyrimidin-2-yl)methanol (C6H8N2O2) - PubChemLite. (URL: )
  • (4-methoxypyrimidin-2-yl)methanol | 344353-70-4 - Sigma-Aldrich. (URL: )

Sources

Foundational

(4-Methoxypyrimidin-2-yl)methanol solubility and stability

An In-depth Technical Guide to the Solubility and Stability of (4-Methoxypyrimidin-2-yl)methanol Abstract (4-Methoxypyrimidin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (4-Methoxypyrimidin-2-yl)methanol

Abstract

(4-Methoxypyrimidin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its physicochemical properties, specifically solubility and stability, are critical parameters that dictate its utility in synthetic applications, formulation development, and biological assays. This technical guide provides a comprehensive overview of the solubility and stability characteristics of (4-Methoxypyrimidin-2-yl)methanol. We present detailed, field-proven protocols for solubility determination and for assessing stability under various stress conditions as mandated by international regulatory guidelines. The causality behind experimental choices is explained, and potential degradation pathways are discussed. This document is intended for researchers, scientists, and drug development professionals who utilize pyrimidine derivatives in their work.

Introduction: The Pivotal Role of Physicochemical Characterization

The pyrimidine scaffold is a ubiquitous motif in nature, forming the core of essential biomolecules like nucleic acids and thiamine (Vitamin B1)[1][2]. Consequently, synthetic pyrimidine derivatives are of immense interest in drug discovery and materials science. (4-Methoxypyrimidin-2-yl)methanol, with its reactive hydroxylmethyl group and modifiable methoxy group, serves as a versatile intermediate.

The success of any research and development program hinges on a thorough understanding of the lead compound's fundamental properties. Solubility influences bioavailability, formulation options, and the design of in-vitro assays. Stability determines a compound's shelf-life, storage requirements, and potential for degradation into inactive or even toxic byproducts. This guide provides the theoretical framework and practical methodologies to comprehensively characterize the solubility and stability of (4-Methoxypyrimidin-2-yl)methanol.

Compound Profile: (4-Methoxypyrimidin-2-yl)methanol

A clear identification of the molecule is the foundation of any scientific study. The key identifiers and properties of (4-Methoxypyrimidin-2-yl)methanol are summarized below.

PropertyValueSource
Chemical Name (4-Methoxypyrimidin-2-yl)methanol-
CAS Number 344353-70-4
Molecular Formula C₆H₈N₂O₂[3]
Molecular Weight 140.14 g/mol -
Chemical Structure

-
InChI Key QNSCYRVSSVHBQJ-UHFFFAOYSA-N[3]
Physical Form Powder / Crystalline Solid[4]

Solubility Profile: A Multifaceted Assessment

Solubility is the phenomenon of a solute dissolving in a solvent to form a homogeneous system.[5] For a compound like (4-Methoxypyrimidin-2-yl)methanol, understanding its solubility in both aqueous and organic media is crucial for its application.

Theoretical Solubility Considerations

The structure of (4-Methoxypyrimidin-2-yl)methanol suggests a nuanced solubility profile:

  • Polar Moieties: The presence of a hydroxyl (-OH) group and two nitrogen atoms in the pyrimidine ring allows for hydrogen bonding with polar solvents like water and ethanol.

  • Non-Polar Moieties: The methoxy (-OCH₃) group and the aromatic pyrimidine ring contribute some lipophilic character.

  • π-Deficient Ring: The pyrimidine ring is π-deficient due to the electronegativity of the two nitrogen atoms, which can influence its interactions with various solvents.[6][7]

Based on these features, moderate solubility in polar protic solvents and good solubility in polar aprotic solvents like DMSO is expected. Compounds with similar structures are often readily soluble in organic solvents such as DMSO, DMF, and ethanol.[1][8]

Experimental Determination of Solubility

While theoretical assessment is useful, empirical determination is essential for accurate data. The two most common methods are for determining thermodynamic and kinetic solubility.[5][9]

The shake-flask method is the "gold standard" for determining equilibrium solubility, representing the true saturation point of a compound in a solvent.[5][9]

Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most reliable and reproducible solubility value.

Methodology:

  • Preparation: Add an excess amount of solid (4-Methoxypyrimidin-2-yl)methanol to a known volume of the test solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed vial. The excess solid ensures that saturation is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a supernatant aliquot. It is critical to avoid aspirating any solid particles. Filtration through a 0.22 µm filter may be necessary.

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or µM.

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[9]

Causality: This method mimics the scenario where a compound is introduced from a concentrated organic stock into an aqueous buffer, which is common in biological screening assays. It provides a measure of practical, rather than true thermodynamic, solubility.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of (4-Methoxypyrimidin-2-yl)methanol in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Precipitation & Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature. The onset of precipitation (turbidity) is measured using a nephelometer or a plate reader that can detect light scattering.

  • Determination: The kinetic solubility is defined as the concentration in the last clear well before precipitation is observed.

Workflow for Solubility Determination

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Turbidimetric) T1 Add Excess Solid to Solvent T2 Agitate at Constant Temp (24-48h) T1->T2 T3 Centrifuge / Filter to Separate Phases T2->T3 T4 Quantify Supernatant (e.g., HPLC) T3->T4 End Solubility Data T4->End K1 Prepare Conc. Stock in DMSO K2 Add Stock to Aqueous Buffer K1->K2 K3 Incubate (1-2h) K2->K3 K4 Measure Turbidity (Nephelometry) K3->K4 K4->End Start Start Solubility Assessment Start->T1 Start->K1

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability Profile: Ensuring Compound Integrity

Stability testing provides evidence of how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10][11] Forced degradation, or stress testing, is a critical component of this process, designed to accelerate the degradation and elucidate potential degradation pathways.[12][13]

Forced Degradation Studies

Forced degradation studies are intentionally designed to degrade the sample to a target level (typically 10-20%) to ensure that analytical methods are stability-indicating and to identify likely degradation products.[13]

Causality: By subjecting the compound to conditions more severe than accelerated testing, we can rapidly identify potential liabilities in the molecular structure. This information is invaluable for developing stable formulations, defining storage conditions, and establishing analytical methods that can separate the parent compound from its degradants.[12]

  • Sample Preparation: Prepare solutions of (4-Methoxypyrimidin-2-yl)methanol (e.g., at 1 mg/mL) in appropriate solvents for each stress condition.

  • Stress Application: Expose the solutions to the specific stress conditions outlined below for a defined period. A control sample, protected from the stress condition, should be run in parallel.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization/Quenching: If necessary, neutralize acidic or basic solutions or quench oxidative reactions before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The goal is to achieve mass balance, accounting for the decrease in the parent compound and the formation of degradation products.

  • Acidic Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C.

    • Rationale: To assess susceptibility to degradation in low pH environments. The methoxy group could potentially be hydrolyzed to a hydroxyl group.

  • Basic Hydrolysis:

    • Condition: 0.1 M NaOH at 60 °C.

    • Rationale: To assess stability in high pH environments. Pyrimidine rings can be susceptible to cleavage under harsh basic conditions.[8] Thiamine, which also contains a pyrimidine ring, is known to be unstable in alkaline solutions.[2]

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature.[14]

    • Rationale: To evaluate the compound's susceptibility to oxidation. The primary alcohol could be oxidized to an aldehyde or carboxylic acid.

  • Thermal Degradation:

    • Condition: Solution and solid samples stored at 80 °C.

    • Rationale: To assess the intrinsic thermal stability of the molecule.

  • Photostability:

    • Condition: Expose solution and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[14][15]

    • Rationale: To determine if the compound is light-sensitive, which would necessitate light-protected storage and handling. Photolysis can induce complex degradation pathways through radical mechanisms.[16]

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions Start Prepare Stock Solution of Compound Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Start->Thermal Photo Photolytic (ICH Q1B Light Exposure) Start->Photo Analysis Analyze Samples at Time Points (Stability-Indicating HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants Elucidate Pathways Assess Mass Balance Analysis->Report

Caption: General workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life.[10][17]

Causality: These studies simulate the effect of storage over time under various climatic conditions, providing the data necessary for regulatory submissions and for defining appropriate storage instructions on product labels.

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
or 30 °C ± 2 °C / 65% RH ± 5% RH
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

RH = Relative Humidity. The choice of long-term conditions depends on the climatic zone for which the product is intended.[11][17]

Recommended Storage and Handling

Based on the general properties of pyrimidine derivatives and standard laboratory chemicals, the following storage and handling procedures are recommended pending specific stability data.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[18] For solutions, especially in aqueous buffers, it is advisable to store them frozen at -20°C or -80°C.[8] Aliquoting stock solutions is recommended to avoid multiple freeze-thaw cycles.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[19] Avoid generating dust. Keep away from sources of ignition, as organic compounds can be flammable.[20][21]

Conclusion

The solubility and stability of (4-Methoxypyrimidin-2-yl)methanol are foundational properties that govern its application in scientific research and development. This guide has provided a robust framework for the systematic evaluation of these characteristics. By employing the detailed protocols for thermodynamic and kinetic solubility, researchers can obtain accurate data for formulation and assay development. The comprehensive approach to stability testing, rooted in ICH guidelines, allows for the identification of potential liabilities, elucidation of degradation pathways, and the establishment of appropriate storage conditions. A thorough understanding of these parameters is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring the reliability and reproducibility of experimental outcomes.

References

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024). Food And Drugs Authority.
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  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority.
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  • Pyrimidine. (n.d.). Wikipedia. [Link]

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  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

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  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

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Exploratory

An In-depth Technical Guide to the Prospective Synthesis and Application of (4-Methoxypyrimidin-2-yl)methanol

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide addresses the notable absence of (4-Methoxypyrimidin-2-yl)methano...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide addresses the notable absence of (4-Methoxypyrimidin-2-yl)methanol in the current scientific literature. In lieu of a retrospective discovery narrative, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It provides a comprehensive, prospective framework for the synthesis, characterization, and potential applications of this novel compound. By leveraging established principles of heterocyclic chemistry and drawing parallels with structurally related bioactive molecules, we present a robust roadmap for the exploration of (4-Methoxypyrimidin-2-yl)methanol as a valuable building block in drug discovery.

Introduction: The Pyrimidine Nucleus as a Privileged Scaffold

Heterocyclic compounds are fundamental to the design of novel therapeutics, with nitrogen-containing rings being of particular importance. The pyrimidine ring system, a 1,3-diazine, is a ubiquitous motif in biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the genetic blueprint of life.[1] The inherent versatility of the pyrimidine core, with its multiple sites for chemical modification, has enabled the development of a vast array of drugs with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

The introduction of a methoxy group and a hydroxymethyl group onto the pyrimidine ring, as in the case of the novel compound (4-Methoxypyrimidin-2-yl)methanol, offers a unique combination of functionalities. The methoxy group can influence the electronic properties of the ring and participate in hydrogen bonding, while the hydroxymethyl group provides a reactive handle for further chemical elaboration. This guide outlines a proposed synthetic pathway to access this untapped chemical entity and explores its potential as a precursor to new classes of bioactive molecules.

Proposed Synthetic Pathway

The synthesis of (4-Methoxypyrimidin-2-yl)methanol can be logically approached from commercially available starting materials, leveraging well-established reactions in pyrimidine chemistry. The proposed synthetic route is designed to be efficient and adaptable, allowing for potential future derivatization.

Synthesis_Workflow A 2,4-Dichloropyrimidine B 2-Chloro-4-methoxypyrimidine A->B  NaOCH3 / CH3OH C 4-Methoxy-2-(tributylstannyl)pyrimidine B->C  (Bu3Sn)2, Pd(PPh3)4 D 4-Methoxypyrimidine-2-carbaldehyde C->D  n-BuLi, DMF E (4-Methoxypyrimidin-2-yl)methanol D->E  NaBH4 / CH3OH

Caption: Proposed synthetic workflow for (4-Methoxypyrimidin-2-yl)methanol.

Step 1: Selective Methoxylation of 2,4-Dichloropyrimidine

The synthesis commences with the selective nucleophilic aromatic substitution of one chlorine atom in 2,4-dichloropyrimidine. The greater reactivity of the chlorine atom at the 4-position towards nucleophilic attack allows for the regioselective synthesis of 2-chloro-4-methoxypyrimidine.

Protocol:

  • To a solution of 2,4-dichloropyrimidine in methanol, add a solution of sodium methoxide in methanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Neutralize the reaction mixture with a mild acid and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-methoxypyrimidine.

Step 2: Stille Coupling for the Introduction of a Tin Moiety

A Stille cross-coupling reaction is a reliable method for introducing a tin moiety at the 2-position of the pyrimidine ring. This organotin intermediate is a versatile precursor for subsequent functionalization.

Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-chloro-4-methoxypyrimidine, hexabutylditin, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in anhydrous toluene.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • Purify the residue by column chromatography to afford 4-methoxy-2-(tributylstannyl)pyrimidine.

Step 3: Lithiation and Formylation to Yield the Aldehyde

The tributylstannyl group can be readily transmetalated with an organolithium reagent, followed by quenching with an electrophile to introduce the formyl group.

Protocol:

  • Dissolve 4-methoxy-2-(tributylstannyl)pyrimidine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Add n-butyllithium dropwise and stir the mixture at -78 °C for one hour.

  • Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at -78 °C for another hour before allowing it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-methoxypyrimidine-2-carbaldehyde.

Step 4: Reduction of the Aldehyde to the Primary Alcohol

The final step involves the reduction of the aldehyde functionality to the corresponding primary alcohol using a mild reducing agent.

Protocol:

  • Dissolve 4-methoxypyrimidine-2-carbaldehyde in methanol and cool the solution to 0 °C.

  • Add sodium borohydride portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent, and dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude (4-Methoxypyrimidin-2-yl)methanol, which can be further purified by column chromatography or recrystallization.

Predicted Physicochemical and Spectroscopic Data

While no experimental data for (4-Methoxypyrimidin-2-yl)methanol is currently available, its key physicochemical and spectroscopic properties can be predicted based on its structure and data from analogous compounds.[4]

PropertyPredicted Value
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance White to off-white solid
Melting Point 80-90 °C
Boiling Point >250 °C (decomposes)
Solubility Soluble in methanol, ethanol, DMSO, and chloroform
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~8.4 (d, 1H, H6), ~6.7 (d, 1H, H5), ~4.8 (s, 2H, CH₂), ~4.0 (s, 3H, OCH₃), ~3.5 (br s, 1H, OH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~170 (C4), ~165 (C2), ~158 (C6), ~105 (C5), ~65 (CH₂), ~55 (OCH₃)
Mass Spectrometry (ESI+) m/z 141.06 [M+H]⁺, 163.04 [M+Na]⁺

Potential Applications in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore, and the introduction of the methoxy and hydroxymethyl groups in (4-Methoxypyrimidin-2-yl)methanol opens avenues for the development of novel therapeutic agents.

Potential_Applications A (4-Methoxypyrimidin-2-yl)methanol B Kinase Inhibitors A->B C Antimicrobial Agents A->C D Anti-inflammatory Agents A->D E Antiviral Agents A->E

Caption: Potential therapeutic applications of (4-Methoxypyrimidin-2-yl)methanol derivatives.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine moiety of ATP, enabling competitive binding to the kinase active site. The hydroxymethyl group of (4-Methoxypyrimidin-2-yl)methanol can be functionalized to introduce moieties that can interact with specific residues in the kinase domain, potentially leading to potent and selective inhibitors for oncology and inflammatory diseases.

  • Antimicrobial Agents: The pyrimidine nucleus is present in several antibacterial and antifungal drugs.[2] Derivatives of (4-Methoxypyrimidin-2-yl)methanol could be synthesized and screened for their ability to inhibit essential microbial enzymes, such as dihydrofolate reductase.

  • Anti-inflammatory and Antiviral Agents: Substituted pyrimidines have shown promise as anti-inflammatory and antiviral agents.[5] The versatile chemical handles on (4-Methoxypyrimidin-2-yl)methanol allow for the creation of diverse chemical libraries to explore these therapeutic areas.

Conclusion

While (4-Methoxypyrimidin-2-yl)methanol remains an underexplored chemical entity, its structural features suggest significant potential as a versatile building block in medicinal chemistry. This technical guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and potential applications. By presenting a detailed, prospective analysis, we aim to catalyze further research into this promising molecule and its derivatives, ultimately contributing to the discovery of novel therapeutics. The protocols and predicted data herein serve as a robust starting point for any research group venturing into the synthesis and evaluation of this novel pyrimidine derivative.

References

  • ACS Publications. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Future Science. (n.d.). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Retrieved from [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Springer. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]

  • Preprints.org. (2024). Biological activities of synthetic pyrimidine derivatives. Retrieved from [Link]

  • PubMed. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of substituted thienopyrimidine-4-ones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]

  • ACS Publications. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard reactions in 4‐MeTHP. Each reaction was carried out with aryl.... Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Methoxypyrimidine-2-carboxylic acid, min 95%, 100 mg. Retrieved from [Link]

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Foundational

(4-Methoxypyrimidin-2-yl)methanol: A Cornerstone Intermediate for Advanced Therapeutic Agents

Abstract The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical handles and ability to engage in critical hydrogen bonding inter...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical handles and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] Within the vast landscape of pyrimidine-based building blocks, (4-Methoxypyrimidin-2-yl)methanol has emerged as a particularly valuable synthetic intermediate. Its strategic placement of a reactive hydroxymethyl group and an electron-donating methoxy group makes it an ideal precursor for the synthesis of complex molecules, most notably in the development of targeted cancer therapies like kinase inhibitors.[3][4] This guide provides an in-depth technical overview of (4-Methoxypyrimidin-2-yl)methanol, detailing its properties, synthesis, and critical role in the construction of advanced pharmaceutical compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step synthesis. The key properties of (4-Methoxypyrimidin-2-yl)methanol are summarized below.

PropertyValueReference
Molecular Formula C₆H₈N₂O₂[5]
Molecular Weight 140.14 g/mol [5]
Appearance Crystalline solid[6]
CAS Number 13133-05-4[5]
Predicted Mass Spec Data [M+H]⁺: 141.06585 m/z[5]

Synthesis of the Intermediate

The preparation of (4-Methoxypyrimidin-2-yl)methanol is typically achieved through the reduction of a corresponding carboxylic acid or ester derivative. A common and effective method involves the use of a powerful reducing agent like lithium aluminium hydride (LiAlH₄).

Rationale for Method Selection: The reduction of an ester or carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. LiAlH₄ is chosen for its high reactivity and efficiency in reducing these functional groups. The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent. The reaction is performed at a reduced temperature (0 °C) during the addition phase to control the exothermic reaction and then allowed to proceed at room temperature to ensure completion.

Detailed Synthesis Protocol

A representative procedure for the synthesis via reduction is adapted from analogous transformations.[7]

  • Preparation: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an inert gas (N₂ or Ar) inlet.

  • Reagent Suspension: A suspension of lithium aluminium hydride (LiAlH₄, 1.5 eq.) is prepared in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: A solution of methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, until a granular precipitate forms.[7]

  • Work-up and Purification: The resulting solid is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (4-Methoxypyrimidin-2-yl)methanol.

Core Application: A Versatile Precursor for Bioactive Molecules

The synthetic utility of (4-Methoxypyrimidin-2-yl)methanol lies in the reactivity of its primary alcohol. This hydroxyl group is not a good leaving group itself but can be readily converted into one. This "activation" step is the gateway to its primary application: coupling with various nucleophiles to construct the complex scaffolds of modern drugs.

Activation of the Hydroxyl Group: The Chlorination Step

The most common activation strategy is the conversion of the hydroxymethyl group to a chloromethyl group. This is typically achieved using thionyl chloride (SOCl₂).

Causality of Reagent Choice: Thionyl chloride is an excellent choice for this transformation for several reasons:

  • It readily converts primary alcohols to primary chlorides.

  • The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.

  • The reaction proceeds under relatively mild conditions.

The product of this reaction, 2-(chloromethyl)-4-methoxypyrimidine , is a highly reactive electrophile, primed for subsequent nucleophilic substitution reactions.

G cluster_start Starting Intermediate cluster_reagent Activating Reagent cluster_product Activated Intermediate A (4-Methoxypyrimidin-2-yl)methanol C 2-(Chloromethyl)-4-methoxypyrimidine A:e->C:w Chlorination B Thionyl Chloride (SOCl₂) B:n->C:s Provides Cl⁻ G Start 2-(Chloromethyl)-4- methoxypyrimidine Product Coupled Product (Kinase Inhibitor Scaffold) Start->Product Sₙ2 Attack Nucleophile N-Methylpiperazine (Nucleophile) Nucleophile->Product Forms C-N Bond Solvent Solvent (e.g., DCM) Base (e.g., Et₃N) Solvent->Product Reaction Environment

Caption: Workflow for nucleophilic substitution.

Experimental Protocol: Synthesis of 1-((4-methoxypyrimidin-2-yl)methyl)-4-methylpiperazine

This protocol is representative of the coupling reactions where (4-Methoxypyrimidin-2-yl)methanol is the ultimate precursor.

  • Activation: (4-Methoxypyrimidin-2-yl)methanol (1.0 eq.) is dissolved in an anhydrous solvent like toluene. The solution is cooled to 0 °C. Thionyl chloride (1.2 eq.) is added dropwise, and the mixture is stirred at room temperature for 2-4 hours until TLC analysis confirms the complete consumption of the starting material. [8]The solvent is removed under vacuum to yield crude 2-(chloromethyl)-4-methoxypyrimidine, which is often used directly in the next step.

  • Coupling: The crude 2-(chloromethyl)-4-methoxypyrimidine is dissolved in a suitable solvent such as dichloromethane (DCM). To this solution, N-methylpiperazine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) are added.

  • Reaction: The mixture is stirred at room temperature for 12-18 hours. The reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel to afford the pure 1-((4-methoxypyrimidin-2-yl)methyl)-4-methylpiperazine.

Safety, Handling, and Storage

  • (4-Methoxypyrimidin-2-yl)methanol: Should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from oxidizing agents.

  • Thionyl Chloride: Highly corrosive and toxic. Must be handled in a fume hood. Reacts violently with water.

  • Lithium Aluminium Hydride: Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. Must be handled under an inert atmosphere.

Conclusion

(4-Methoxypyrimidin-2-yl)methanol is more than just a chemical; it is a key enabler in the discovery and development of life-saving medicines. Its straightforward synthesis and, more importantly, its facile conversion to the highly reactive chloromethyl intermediate, provide a reliable and efficient route to complex molecular architectures. For researchers and scientists in drug development, a comprehensive understanding of the handling, reactivity, and application of this intermediate is essential for the successful synthesis of next-generation targeted therapies, particularly in the ever-evolving field of oncology.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-32. Retrieved from [Link]

  • Chen, X., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica, 4(1), 1-35. Retrieved from [Link]

  • PubChem. (n.d.). (4-methoxypyrimidin-2-yl)methanol (C6H8N2O2). Retrieved from [Link]

  • MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • PubMed. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-acetoxymethyl-4-methoxypyridine. Retrieved from [Link]

  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • PubChemLite. (n.d.). (4-methoxypyrimidin-2-yl)methanol (C6H8N2O2). Retrieved from [Link]

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Exploratory

The 4-Methoxypyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nuclei...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and a multitude of therapeutic agents.[1][2] Among its many derivatives, the 4-methoxypyrimidine moiety has emerged as a particularly significant structural motif, especially in the realm of targeted therapies. Its unique electronic and steric properties enable potent and often selective interactions with key biological targets, most notably protein kinases. This guide provides a comprehensive analysis of the biological significance of the 4-methoxypyrimidine scaffold, delving into its primary mechanism of action, structure-activity relationships (SAR), and applications in drug development. We will explore its role as a bioisostere, its impact on pharmacokinetic properties, and provide detailed experimental protocols for its synthesis and biological evaluation, offering a holistic view for professionals in drug discovery.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds containing nitrogen are cornerstones of medicinal chemistry, with 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[3] Within this vast chemical space, the pyrimidine scaffold is particularly prominent due to its presence in the essential biological building blocks of DNA and RNA (cytosine, thymine, and uracil).[2][4] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of therapeutics across a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2]

The 4-methoxypyrimidine scaffold distinguishes itself through a strategic combination of features. The pyrimidine core provides a rigid framework with defined hydrogen bonding capabilities, while the 4-methoxy group introduces nuanced properties that medicinal chemists can exploit to fine-tune a molecule's biological activity and drug-like properties. This guide will primarily focus on its most well-documented role: as a potent "hinge-binding" motif in protein kinase inhibitors.

Mechanism of Action: The Kinase Hinge-Binding Paradigm

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for drug development.[6] Kinase inhibitors often function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site.[7]

The remarkable efficacy of the 4-methoxypyrimidine scaffold lies in its ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP itself.

  • The Hydrogen Bond Acceptor: The N1 atom of the pyrimidine ring acts as a crucial hydrogen bond acceptor, forming a strong interaction with the backbone amide proton of a conserved hinge residue (e.g., methionine in Epidermal Growth Factor Receptor, EGFR).

  • The Role of the Methoxy Group: The methoxy group at the C4 position is not merely a passive substituent. It serves multiple functions:

    • Electronic Modulation: It donates electron density to the pyrimidine ring, influencing the basicity of the nitrogen atoms and the overall electronic character of the scaffold.

    • Solubility and Conformation: It can improve aqueous solubility compared to a more lipophilic chloro or methyl group and can influence the preferred conformation of the molecule, locking it into a bioactive shape.

    • Steric Guidance: It provides steric bulk that can be optimized to enhance selectivity for the target kinase over other, structurally similar kinases.

Visualizing the Interaction

The following diagram illustrates the canonical hydrogen bonding pattern between a 4-methoxypyrimidine-containing inhibitor and the kinase hinge region.

G cluster_0 Kinase Hinge Region cluster_1 4-Methoxypyrimidine Inhibitor hinge_NH Backbone N-H (e.g., Met793 in EGFR) inhibitor Pyrimidine Ring (N1 atom) hinge_NH->inhibitor Crucial H-Bond methoxy 4-Methoxy Group (-OCH3) inhibitor->methoxy R_group R (Further scaffold and pharmacophores) inhibitor->R_group Connects to solvent-exposed region

Caption: Key H-bond between the pyrimidine N1 and the kinase hinge backbone.

Case Study: GW2580, a cFMS Kinase Inhibitor

A prominent example showcasing the 4-methoxypyrimidine scaffold is GW2580, a potent and selective inhibitor of the cFMS kinase.[8] cFMS (colony-stimulating factor 1 receptor) is a receptor tyrosine kinase crucial for the survival and differentiation of monocytes and macrophages. Its inhibition has therapeutic potential in inflammatory diseases like rheumatoid arthritis.

GW2580, chemically named 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine, demonstrates how the core scaffold is elaborated to achieve high potency and selectivity.[8] In a study, GW2580 was shown to selectively inhibit cFMS kinase when compared against 186 other kinases and completely inhibited CSF-1-induced growth of rat monocytes with an IC₅₀ value of 0.2 µM.[8] In a rat model of adjuvant-induced arthritis, chronic oral administration of GW2580 effectively inhibited joint connective tissue and bone destruction, validating its therapeutic potential.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-methoxypyrimidine derivatives can be systematically optimized by modifying different parts of the molecule. Understanding these SAR principles is critical for rational drug design.[2][9]

Position Modification General Impact on Activity Rationale
C2 Small amines, alkyl groupsModulates potency and selectivity.This position often points towards the ribose-binding pocket of the ATP site. Substituents here can pick up additional interactions or create steric clashes with off-targets.
C4 Methoxy (OCH₃) Optimal for Hinge Binding. As discussed, provides a balance of electronics and sterics for strong hinge interaction. Replacing it with larger alkoxy groups can decrease potency due to steric hindrance in the tight hinge region.
C5 Aryl or heteroaryl groupsMajor driver of potency and selectivity.This position typically extends into the solvent-exposed region of the ATP pocket, allowing for significant structural elaboration to target unique features of the target kinase.
C6 Small substituents (H, Methyl)Fine-tunes potency and physical properties.Often involved in interactions with the "gatekeeper" residue of the kinase. A bulky group here is generally not tolerated.

Data synthesized from general principles of kinase inhibitor design.[10]

Experimental Protocols: Synthesis and Biological Evaluation

A core strength of the 4-methoxypyrimidine scaffold is its synthetic tractability, allowing for the creation of diverse chemical libraries for screening.

General Synthetic Route

A common method to access this scaffold involves the reaction of 2,4-dichloropyrimidine with sodium methoxide.[11] This reaction proceeds with high regioselectivity, as the chlorine at the C4 position is more activated towards nucleophilic aromatic substitution than the chlorine at C2.

Protocol: Synthesis of 2-chloro-4-methoxypyrimidine [11]

  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol (approx. 20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Nucleophilic Addition: Add a solution of sodium methoxide (1.0 eq) in methanol dropwise to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the resulting solid with water and extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-chloro-4-methoxypyrimidine as a white solid.[11] The product can be further purified by column chromatography if necessary.

This intermediate is a versatile building block for further derivatization, often via Suzuki cross-coupling reactions at the C2 position.[1]

Biological Evaluation: In Vitro Kinase Inhibition Assay

To determine the potency of a newly synthesized 4-methoxypyrimidine derivative, a kinase inhibition assay is essential. The malachite green assay is a common colorimetric method that measures the amount of inorganic phosphate (Pi) released from ATP during the phosphorylation reaction.[12]

Workflow for Kinase Inhibition Profiling

G cluster_workflow Kinase Inhibition Assay Workflow synthesis Compound Synthesis & Purification stock_prep Prepare Serial Dilutions of Test Compound synthesis->stock_prep incubation Add Compound Dilutions & Incubate at 30°C stock_prep->incubation assay_setup Assay Plate Setup: - Kinase Enzyme - Substrate Peptide - ATP assay_setup->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction detect_signal Add Malachite Green Reagent & Measure Absorbance (620 nm) stop_reaction->detect_signal data_analysis Data Analysis: Calculate % Inhibition & Determine IC50 Value detect_signal->data_analysis

Caption: Standard workflow for determining IC50 values using a kinase assay.

Broader Biological Significance and Future Directions

While its role in kinase inhibition is paramount, the 4-methoxypyrimidine scaffold is not limited to this target class. Its privileged structure has been incorporated into agents with a wide array of biological activities:

  • Antitubercular Agents: Certain pyrimidine derivatives have shown potent activity against Mycobacterium tuberculosis.[9]

  • Anti-inflammatory Agents: Beyond kinase inhibition, some derivatives exhibit anti-inflammatory properties through other mechanisms.[13]

  • Antiviral and Antimicrobial Agents: The pyrimidine nucleus is a common feature in many antiviral and antimicrobial drugs.[1][14]

  • Dopamine Receptor Agonists: Recent studies have identified 4,6-disubstituted pyrimidines as selective D5 receptor partial agonists, with potential applications in treating neurological disorders.[15]

The future of the 4-methoxypyrimidine scaffold lies in further refining its selectivity and overcoming mechanisms of drug resistance. Medicinal chemists are exploring its use in developing covalent and allosteric inhibitors, which target kinases in novel ways to provide more durable therapeutic responses.[7][16]

Conclusion

The 4-methoxypyrimidine scaffold represents a triumph of rational drug design. Its simple yet elegant structure provides the perfect foundation for high-affinity interactions with one of the most important therapeutic target classes—protein kinases. Through a deep understanding of its mechanism of action and structure-activity relationships, scientists have successfully translated this chemical motif into life-saving medicines. Its synthetic accessibility and chemical versatility ensure that the 4-methoxypyrimidine core will remain a highly valuable and privileged scaffold in the ongoing quest for novel and more effective therapeutics for years to come.

References

  • Rastogi, S. K., Khanka, S., Kumar, S., Lakra, A., Rathur, R., Sharma, K., Bisen, A. C., Bhatta, R. S., Kumar, R., Singh, D., & Sinha, A. K. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(2), 525-544. Available from: [Link]

  • Matsuda, A., Yasuoka, J., Sasaki, T., & Ueda, T. (1999). Synthesis of Novel 4'-C-methyl-pyrimidine Nucleosides and Their Biological Activities. Bioorganic & Medicinal Chemistry Letters, 9(6), 827-830. Available from: [Link]

  • Jiang, S., Chen, Y., Chen, Y., Wang, Y., Wu, J., & Wang, L. (2023). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. Journal of Medicinal Chemistry, 66(8), 5644-5663. Available from: [Link]

  • K, P. K., T, A., K, R., & D, S. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Bioorganic Chemistry, 153, 107809. Available from: [Link]

  • Taylor, E. W., Trawick, M. L., & Pinney, K. G. (2011). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Medicinal Chemistry Communications, 2(1), 43-47. Available from: [Link]

  • Conway, J. G., McDonald, B., Parham, J., Keith, B., Rusnak, D. W., Shaw, E., Jansen, M., Lin, P., Payne, A., Crosby, R. M., Johnson, J. H., Frick, L., Lin, M. H., Depee, S., Tadepalli, S., Tuman, R., Wood, J., & Miller, J. F. (2008). Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats. The Journal of Pharmacology and Experimental Therapeutics, 328(2), 447-456. Available from: [Link]

  • Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., Hoda, N., & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19283-19297. Available from: [Link]

  • Kumar, R., Yar, M. S., & Chaturvedi, S. (2017). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 16(2), 163-173. Available from: [Link]

  • Eskandari, K. H., Karami, B., Pourshojaei, Y., Lori-Gooini, Z., Soltanipour-Joneghani, E., Moradi, M. T., Asadipour, A. (2018). Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6-hydroxy pyrimidine-2, 4-dione Derivatives. Journal of Kerman University of Medical Sciences, 25(3), 213-227. Available from: [Link]

  • Kavitha, S., & Kumar, D. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 522-540. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67428, 4-Methoxy-2-pyrimidinamine. Available from: [Link]

  • Ramadan, S., Abouzid, K. M., Al-Sanea, M. M., Al-Warhi, T., El-Sayed, N. N. E., El-Gazzar, M. G., & El-Damasy, D. A. (2024). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry, 15(10), 2915-2936. Available from: [Link]

  • Wang, Y., Liu, Y., Zhang, T., Li, Y., Zhang, J., Wang, B., Zhang, L., & Yu, L. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699-2716. Available from: [Link]

  • S.L, S., S, S., & S, A. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-13. Available from: [Link]

  • Sharma, D., Patel, M., & Kumar, S. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Future Medicinal Chemistry, 16(12), 857-876. Available from: [Link]

  • Roskoski, R. Jr. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Protein Kinase Inhibitors as Sensitizing Agents for Chemotherapy, 105-121. Available from: [Link]

  • Shillings, A., Tziridis, A., Koutsioubas, A., Mah R., Large, J. M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9032-9045. Available from: [Link]

  • McCarthy, T. D. (2024). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 17(5), 637. Available from: [Link]

  • Manzoor, S., Siddiqui, N., Khan, P., & Hoda, N. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure & Dynamics, 43(1), 209-224. Available from: [Link]

  • HMP. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Potent Mcl-1 Inhibitors from (4-Methoxypyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the Bcl-2 family, and its overexpression is a key factor in the survival of v...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the Bcl-2 family, and its overexpression is a key factor in the survival of various cancer cells and their resistance to therapy.[1][2][3] Consequently, the development of small molecule inhibitors of Mcl-1 is a highly promising avenue in oncology drug discovery. This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a novel class of Mcl-1 inhibitors, utilizing (4-Methoxypyrimidin-2-yl)methanol as a versatile starting material. We present a detailed, multi-step synthetic protocol, methods for rigorous structural and purity analysis, and robust assays for determining the biological efficacy of the synthesized compounds. This guide is intended to provide researchers with the necessary technical details and underlying scientific rationale to successfully synthesize and evaluate these potential anticancer agents.

Introduction: The Rationale for Targeting Mcl-1 and the Strategic Use of a Pyrimidine Scaffold

The intrinsic apoptotic pathway is a crucial cellular process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer.[4][5] Mcl-1 plays a pivotal role in this pathway by sequestering pro-apoptotic proteins, thereby preventing the initiation of programmed cell death.[1][5] Its amplification in numerous cancers makes it an attractive therapeutic target.[3][4] The development of small molecule inhibitors that can disrupt the Mcl-1-mediated pro-survival signaling is a validated strategy to induce apoptosis in cancer cells.

The choice of (4-Methoxypyrimidin-2-yl)methanol as a starting material is strategic. The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. Its nitrogen atoms can serve as hydrogen bond acceptors, and the ring system provides a rigid framework for the presentation of various substituents to interact with the target protein. The methoxy and methanol functionalities on the pyrimidine ring offer versatile handles for synthetic elaboration, allowing for the systematic exploration of the chemical space around the core to optimize potency and pharmacokinetic properties.

Proposed Synthetic Pathway

The following multi-step synthesis outlines a plausible route to a potential Mcl-1 inhibitor starting from (4-Methoxypyrimidin-2-yl)methanol. This proposed pathway is based on established organic chemistry principles and analogous transformations reported in the synthesis of other heterocyclic Mcl-1 inhibitors.

Synthetic_Pathway A (4-Methoxypyrimidin-2-yl)methanol (Starting Material) B 2-(Chloromethyl)-4-methoxypyrimidine (Intermediate 1) A->B SOCl2, DCM C 2-((Indol-1-yl)methyl)-4-methoxypyrimidine (Intermediate 2) B->C Indole, NaH, DMF D Final Mcl-1 Inhibitor C->D Further Functionalization

Caption: Proposed synthetic workflow from the starting material to the final Mcl-1 inhibitor.

Part 1: Synthesis of 2-(Chloromethyl)-4-methoxypyrimidine (Intermediate 1)

Rationale: The initial step involves the conversion of the primary alcohol in the starting material to a more reactive leaving group, a chloride. This is a standard transformation that activates the benzylic-like position for subsequent nucleophilic substitution. Thionyl chloride is a common and effective reagent for this purpose, producing gaseous byproducts that are easily removed.

Protocol:

  • To a stirred solution of (4-Methoxypyrimidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-4-methoxypyrimidine.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure intermediate 1.

Parameter Value
Starting Material(4-Methoxypyrimidin-2-yl)methanol
ReagentsThionyl chloride, Dichloromethane
Expected Yield80-90%
Purity (by HPLC)>95%
Part 2: Synthesis of 2-((Indol-1-yl)methyl)-4-methoxypyrimidine (Intermediate 2)

Rationale: This step involves the N-alkylation of an indole derivative with the chlorinated intermediate. The indole scaffold is a common feature in many potent Mcl-1 inhibitors, as it can mimic a key hydrophobic interaction within the BH3 binding groove of Mcl-1.[1][6][7] Sodium hydride is used as a strong base to deprotonate the indole nitrogen, generating a potent nucleophile for the subsequent substitution reaction.

Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add a solution of indole (1.1 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-(chloromethyl)-4-methoxypyrimidine (Intermediate 1, 1.0 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure intermediate 2.

Parameter Value
Starting Material2-(Chloromethyl)-4-methoxypyrimidine
ReagentsIndole, Sodium Hydride, Dimethylformamide
Expected Yield60-75%
Purity (by HPLC)>95%
Part 3: Further Functionalization to the Final Mcl-1 Inhibitor

Rationale: Intermediate 2 serves as a core scaffold that can be further elaborated to enhance binding affinity and selectivity for Mcl-1. This could involve modifications to the indole ring or the pyrimidine moiety. For instance, introduction of a carboxylic acid group at the 2-position of the indole is a common strategy in the design of Mcl-1 inhibitors to mimic a key interaction of the BH3 domain.

Hypothetical Protocol (Example of Indole-2-carboxylation):

  • Protect the indole nitrogen of Intermediate 2 if necessary.

  • Perform a directed ortho-metalation of the indole ring using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce a carboxylic acid at the 2-position.

  • Deprotect the indole nitrogen to yield the final Mcl-1 inhibitor.

  • Purify the final compound by preparative HPLC.

Structural and Purity Analysis

Rationale: Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques provides a comprehensive analysis.

Analysis_Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (LC-MS) Synthesis->MS HPLC HPLC Analysis Synthesis->HPLC Final Confirmed Structure & Purity NMR->Final MS->Final HPLC->Final

Caption: Workflow for the structural and purity analysis of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the chemical structure of the synthesized compounds by providing information about the connectivity and chemical environment of atoms.[8][9]

Protocol:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data and analyze the chemical shifts, coupling constants, and integration to confirm the expected structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To determine the molecular weight of the synthesized compounds and to assess their purity.[9]

Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Elute the compound using a gradient of acetonitrile in water (with 0.1% formic acid).

  • Analyze the mass spectrum to confirm the molecular ion peak corresponding to the expected molecular weight.

  • Analyze the chromatogram to assess the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the final compound with high precision.

Protocol:

  • Prepare a standard solution of the purified compound of known concentration.

  • Inject the sample into an HPLC system with a suitable column (e.g., C18).

  • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) and a UV detector set at an appropriate wavelength.

  • Calculate the purity of the compound based on the area of the main peak relative to the total peak area.

Technique Purpose Expected Outcome
¹H NMRStructural ElucidationResonances consistent with the proposed structure
¹³C NMRStructural ConfirmationCorrect number of carbon signals with expected chemical shifts
LC-MSMolecular Weight and PurityCorrect molecular ion peak and a single major chromatographic peak
HPLCPurity DeterminationPurity ≥ 95%

Biological Evaluation

Rationale: Once the synthesized compounds are fully characterized, their biological activity against Mcl-1 needs to be determined. This involves both in vitro binding assays and cell-based functional assays.

In Vitro Mcl-1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Purpose: To quantify the binding affinity of the synthesized compounds to the Mcl-1 protein.[10][11]

Protocol:

  • Prepare a series of dilutions of the test compound.

  • In a 384-well plate, add the Mcl-1 protein, a fluorescently labeled tracer peptide that binds to Mcl-1, and the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

  • Read the plate on a TR-FRET enabled plate reader.

  • The displacement of the tracer by the test compound results in a decrease in the FRET signal.

  • Calculate the IC₅₀ value from the dose-response curve.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Purpose: To determine if the synthesized compounds can induce apoptosis in Mcl-1 dependent cancer cells.[12]

Protocol:

  • Seed Mcl-1 dependent cancer cells (e.g., certain multiple myeloma or non-small cell lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for 24-48 hours.

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).

  • Determine the EC₅₀ value for apoptosis induction.

Assay Purpose Key Parameter
TR-FRETMcl-1 Binding AffinityIC₅₀
Annexin V/PI StainingApoptosis InductionEC₅₀

Conclusion

This application note provides a detailed framework for the synthesis, characterization, and biological evaluation of a novel series of Mcl-1 inhibitors derived from (4-Methoxypyrimidin-2-yl)methanol. The proposed synthetic route offers a flexible approach to generate a library of compounds for structure-activity relationship studies. The described analytical and biological protocols will enable researchers to rigorously assess the properties of these new chemical entities and their potential as therapeutic agents for the treatment of Mcl-1 dependent cancers.

References

  • Thomas, L. W., Lam, C., & Edwards, S. W. (2010). Mcl-1; the molecular regulation of protein function. FEBS letters, 584(14), 2981-2989.
  • Beroukhim, R., Mermel, C. H., Porter, D., et al. (2010). The landscape of somatic copy-number alteration across human cancers.
  • Campbell, K. J., & Tait, S. W. G. (2018). Targeting BCL-2 proteins in cancer: the soul of the matter.
  • Czabotar, P. E., Lessene, G., Strasser, A., & Adams, J. M. (2014). Control of the apoptosis pathway by BCL-2 family proteins. Nature reviews Molecular cell biology, 15(1), 49-63.
  • Kotschy, A., Szlavik, Z., Murray, J., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models.
  • Bruncko, M., Wang, L., Huth, J. R., et al. (2015). Structure-guided design of a series of MCL-1 inhibitors with high affinity and selectivity. Journal of medicinal chemistry, 58(5), 2180-2194.
  • Fesik, S. W. (2005). Promoting apoptosis as a strategy for cancer drug discovery.
  • Caenepeel, S., Brown, S. P., Belmontes, B., et al. (2018). AMG 176, a selective MCL1 inhibitor, is effective in hematologic cancer models alone and in combination with established therapies. Cancer discovery, 8(12), 1582-1597.
  • Ramjaun, A. R., & Fesik, S. W. (2013). Discovery of potent Mcl-1 inhibitors with a 2-indole-carboxylic acid scaffold. Journal of medicinal chemistry, 56(17), 6827-6840.
  • Le K, et al. (2016). Discovery of a Potent and Selective Mcl-1 Inhibitor with in Vivo Activity. ACS Medicinal Chemistry Letters. 7(12), 1123-1127.
  • Friberg, A., et al. (2013). Discovery of potent Mcl-1 inhibitors using fragment-based methods and structure-based design. Journal of medicinal chemistry, 56(1), 15-30.
  • BPS Bioscience. (n.d.). MCL-1 TR-FRET Assay Kit. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]

  • BPS Bioscience. (n.d.). MCL-1 TR-FRET Assay Kit (Rat). Retrieved from [Link]

  • Kotschy, A. et al. (2016). S63845, a potent and selective MCL1 inhibitor, is effective in a wide range of cancer models.
  • Lomenick, B., Hao, R., Jonai, N., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Belmar, J., & Fesik, S. W. (2015). Small molecule Mcl-1 inhibitors for the treatment of cancer. Pharmacology & therapeutics, 145, 76-84.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of apoptosis by flow cytometry. Cold Spring Harbor Protocols, 2016(10), pdb-prot087319.

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Application

Application Notes &amp; Protocols: Strategic Use of (4-Methoxypyrimidin-2-yl)methanol in the Synthesis of Allosteric EED Inhibitors

Abstract The Embryonic Ectoderm Development (EED) protein is a core, non-catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), an essential epigenetic regulator.[1][2] PRC2-mediated trimethylation of histone H3...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Embryonic Ectoderm Development (EED) protein is a core, non-catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), an essential epigenetic regulator.[1][2] PRC2-mediated trimethylation of histone H3 at lysine 27 (H3K27me3) is a hallmark of transcriptionally silenced chromatin.[3] Dysregulation of PRC2 activity is a key driver in various malignancies, making it a high-value therapeutic target.[4][5] While direct inhibition of the catalytic subunit, EZH2, has seen clinical success, targeting EED offers an alternative, allosteric mechanism of inhibition that can overcome certain resistance pathways.[1][4] This guide provides a detailed technical overview and robust protocols for the utilization of (4-Methoxypyrimidin-2-yl)methanol, a critical heterocyclic building block, in the synthesis of potent and selective EED inhibitors. We will explore the scientific rationale behind the synthetic strategy, provide step-by-step experimental procedures, and discuss methods for characterization and validation.

Scientific Foundation: Targeting the EED-H3K27me3 Interaction

The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is responsible for gene silencing.[2][5] The EED subunit contains a conserved aromatic cage that recognizes and binds to the H3K27me3 mark.[3] This binding event is not merely for docking; it induces a conformational change in EED that allosterically stimulates the methyltransferase activity of EZH2, creating a positive feedback loop that propagates the repressive H3K27me3 mark across chromatin.[1][6]

Inhibiting this EED-H3K27me3 interaction is a powerful therapeutic strategy. Small molecules designed to competitively occupy the aromatic cage can prevent this allosteric activation, effectively shutting down PRC2's catalytic activity without directly targeting the EZH2 active site.[4][6] This approach has led to the development of clinical candidates like MAK683.[7][8]

The (4-Methoxypyrimidin-2-yl)methanol scaffold is a key structural motif in several advanced EED inhibitors. Its pyrimidine ring system can engage in crucial π-π stacking interactions within the aromatic cage, while the methoxy group can form key hydrogen bonds or hydrophobic interactions, contributing to high binding affinity and selectivity.

cluster_PRC2 PRC2 Complex cluster_Action Mechanism of Action & Inhibition EZH2 EZH2 (Catalytic Subunit) EED EED (Regulatory Subunit) EZH2->EED Interaction H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes EED->EZH2 Stimulates Activity SUZ12 SUZ12 (Scaffolding) EED->SUZ12 Interaction H3K27 Histone H3 Tail H3K27->EZH2 H3K27me3->EED Binds & Allosterically Activates EED_Inhibitor EED Inhibitor (e.g., from (4-Methoxypyrimidin-2-yl)methanol) EED_Inhibitor->EED Competitively Binds & Blocks Activation

Caption: Mechanism of PRC2 allosteric activation and EED inhibition.

Representative Synthetic Strategy

The synthesis of a potent EED inhibitor using (4-Methoxypyrimidin-2-yl)methanol typically involves a multi-step process. The primary alcohol of the starting material is not sufficiently reactive for direct coupling to most core scaffolds. Therefore, it is first converted into a more reactive electrophile, such as a mesylate or, more commonly, a halide. This activated intermediate can then undergo nucleophilic substitution with a suitable core structure.

The following sections detail a representative, field-proven protocol for a two-step synthesis:

  • Activation: Conversion of (4-Methoxypyrimidin-2-yl)methanol to 2-(chloromethyl)-4-methoxypyrimidine.

  • Coupling: N-alkylation of a benzimidazole core with the activated pyrimidine intermediate.

start Start: (4-Methoxypyrimidin- 2-yl)methanol step1 Step 1: Activation (Chlorination) start->step1 intermediate Intermediate: 2-(chloromethyl)-4-methoxypyrimidine step1->intermediate step2 Step 2: Coupling (N-Alkylation) intermediate->step2 core Core Scaffold (e.g., Benzimidazole) core->step2 product Final Product: EED Inhibitor step2->product purify Purification & Characterization product->purify final Pure Compound purify->final

Caption: Overall workflow for EED inhibitor synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11] All reagents are for research use only.

Protocol 1: Activation via Chlorination

Synthesis of 2-(chloromethyl)-4-methoxypyrimidine

Rationale: Thionyl chloride (SOCl₂) is an effective and common reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then collapses to yield the desired product, sulfur dioxide, and hydrogen chloride gas. Dichloromethane (DCM) is used as an inert solvent. The reaction is run at 0 °C initially to control the exothermic reaction upon addition of SOCl₂.

Materials:

  • (4-Methoxypyrimidin-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve (4-Methoxypyrimidin-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, carefully pour the reaction mixture into a flask containing ice-cold saturated NaHCO₃ solution to quench the excess thionyl chloride. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 2-(chloromethyl)-4-methoxypyrimidine is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Protocol 2: Coupling via N-Alkylation

Synthesis of a Representative Benzimidazole-Pyrimidine EED Inhibitor

Rationale: This step involves a classic S_N2 reaction where the nitrogen of the benzimidazole core acts as a nucleophile, attacking the electrophilic carbon of the 2-(chloromethyl)-4-methoxypyrimidine and displacing the chloride leaving group. Cesium carbonate (Cs₂CO₃) is used as a base to deprotonate the benzimidazole, increasing its nucleophilicity. Acetonitrile (ACN) is an excellent polar aprotic solvent for this type of reaction.

Materials:

  • 2-(chloromethyl)-4-methoxypyrimidine (from Protocol 1)

  • Methyl 1H-benzo[d]imidazole-7-carboxylate (or similar nucleophilic core)[12]

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (ACN)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 1H-benzo[d]imidazole-7-carboxylate (1.0 eq) in anhydrous ACN, add cesium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of crude 2-(chloromethyl)-4-methoxypyrimidine (1.1 eq) in anhydrous ACN to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure EED inhibitor.

Product Characterization & Data

The final product must be rigorously characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Parameter Expected Outcome/Value Method
Purity >95% (ideally >98%)HPLC
Identity ¹H and ¹³C NMR spectra consistent with proposed structureNMR Spectroscopy
Molecular Weight Observed [M+H]⁺ matches theoretical mass ± 5 ppmHRMS (ESI+)
Yield (Overall) 40-60% (typical for this two-step sequence)Gravimetric
Physical State Typically a white to off-white solidVisual Inspection

Conclusion and Future Directions

The use of (4-Methoxypyrimidin-2-yl)methanol as a foundational building block provides a reliable and scalable route to a class of potent allosteric EED inhibitors. The protocols outlined here represent a robust pathway for synthesizing these valuable chemical probes and potential therapeutic agents. Further optimization of the core scaffold and substitutions on the pyrimidine ring, guided by structure-activity relationship (SAR) studies, can lead to the discovery of next-generation EED inhibitors with improved potency, selectivity, and pharmacokinetic properties.[5] These compounds are critical tools for dissecting the role of the PRC2 complex in health and disease and hold significant promise for epigenetic therapies.[1][3]

References

  • Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics. (Source: NIH) [Link]

  • Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders. (Source: ACS Publications) [Link]

  • An overview of the development of EED inhibitors to disable the PRC2 function. (Source: PMC) [Link]

  • The proposed model depicting a role for EED in orchestrating PRC2 and PRC1 function in epigenetic regulation. (Source: ResearchGate) [Link]

  • Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies. (Source: Request PDF - ResearchGate) [Link]

  • The PRC2 Complex. The PRC2 complex is formed mainly by EZH2, EED, and... (Source: ResearchGate) [Link]

  • Allosteric Inactivation of Polycomb Repressive Complex 2 (PRC2) by Inhibiting Its Adapter Protein: Embryonic Ectodomain Development (EED). (Source: ACS Publications) [Link]

  • An Allosteric PRC2 Inhibitor Targeting EED Suppresses Tumor Progression by Modulating the Immune Response. (Source: AACR Journals) [Link]

  • Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors. (Source: NIH) [Link]

  • Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies. (Source: ACS Publications) [Link]

  • What are EED inhibitors and how do they work? (Source: Patsnap Synapse) [Link]

  • Structure-Guided Development of Small-Molecule PRC2 Inhibitors Targeting EZH2–EED Interaction. (Source: ACS Publications) [Link]

  • Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders. (Source: PMC - PubMed Central) [Link]

  • Identification of novel EED-EZH2 PPI inhibitors using an in silico fragment mapping method. (Source: ResearchGate) [Link]

  • MSDS of (3,4-Dimethoxypyridin-2-yl)methanol. (Source: Capot Chemical) [Link]

  • Methanol Safety Data Sheet. (Source: AMP Home Page) [Link]

  • Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2. (Source: Semantic Scholar) [Link]

  • Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors. (Source: Arabian Journal of Chemistry) [Link]

  • Polycomb Repressive Complex 2 Modulation through the Development of EZH2−EED Interaction Inhibitors and EED Binders. (Source: Semantic Scholar) [Link]

  • (PDF) Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (Source: ResearchGate) [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (Source: IUCr) [Link]

Sources

Method

Application Notes and Protocols: A Detailed Guide to the N-alkylation of (4-Methoxypyrimidin-2-yl)methanol

Introduction: The Significance of N-Alkylated Pyrimidines in Modern Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, anticancer, and antibacterial properties.[1] The strategic N-alkylation of pyrimidine derivatives is a pivotal synthetic transformation that allows for the fine-tuning of their physicochemical and pharmacological profiles. This modification can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive, field-proven protocol for the N-alkylation of (4-Methoxypyrimidin-2-yl)methanol, a valuable building block in the synthesis of complex, biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidance for the robust characterization of the final product.

Mechanistic Insights: Directing Alkylation to the Nitrogen Atom

The N-alkylation of pyrimidines, particularly those bearing functional groups susceptible to alkylation, presents a classic chemoselectivity challenge. The pyrimidine ring possesses two nitrogen atoms, and in the case of our substrate, (4-Methoxypyrimidin-2-yl)methanol, the presence of a hydroxyl group introduces an additional site for potential O-alkylation. The regioselectivity of the alkylation (N1 vs. N3 vs. O-alkylation) is governed by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed.

Protonation and subsequent alkylation of the pyrimidine ring typically occur at one of the nitrogen atoms.[2] The choice of base and solvent plays a crucial role in directing the alkylation. In polar aprotic solvents like dimethylformamide (DMF), the use of a strong base such as sodium hydride (NaH) generates the pyrimidine anion, which can exist in resonance forms with negative charge density on both nitrogen and oxygen atoms. However, N-alkylation is often favored under these conditions. The selection of an appropriate alkylating agent is also critical; primary alkyl halides are generally preferred to minimize competing elimination reactions, a common issue with secondary and tertiary halides.[3][4][5]

To ensure selective N-alkylation, a common and effective strategy involves the in-situ silylation of the pyrimidine nitrogen followed by the addition of the alkylating agent. This two-step, one-pot procedure enhances the nucleophilicity of the nitrogen atom and promotes the desired N-alkylation over O-alkylation.

Experimental Workflow Overview

The following diagram outlines the key stages of the experimental protocol for the N-alkylation of (4-Methoxypyrimidin-2-yl)methanol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Reagents and Glassware dissolve Dissolve Substrate in Anhydrous Solvent prep_reagents->dissolve add_base Add Base (e.g., NaH) dissolve->add_base stir Stir at 0°C add_base->stir add_alkylating_agent Add Alkylating Agent stir->add_alkylating_agent warm_rt Warm to Room Temperature and Stir add_alkylating_agent->warm_rt quench Quench Reaction warm_rt->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: A streamlined workflow for the N-alkylation of (4-Methoxypyrimidin-2-yl)methanol.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of (4-Methoxypyrimidin-2-yl)methanol using an alkyl halide in the presence of sodium hydride.

Materials and Reagents

ReagentFormulaMW ( g/mol )PuritySupplierNotes
(4-Methoxypyrimidin-2-yl)methanolC₆H₈N₂O₂140.14>98%Commercially AvailableStore in a cool, dry place.
Sodium Hydride (60% dispersion in mineral oil)NaH24.0060%Commercially AvailableHighly reactive and flammable. Handle under inert atmosphere.
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)R-XVariable>98%Commercially AvailableCorrosive and lachrymatory. Handle in a fume hood.
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09<50 ppm H₂OCommercially AvailableStore over molecular sieves.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially Available-
Saturated Aqueous Sodium Bicarbonate SolutionNaHCO₃84.01-Prepared in-house-
Brine (Saturated Aqueous Sodium Chloride Solution)NaCl58.44-Prepared in-house-
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeCommercially Available-
Silica GelSiO₂60.08230-400 meshCommercially AvailableFor column chromatography.

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (4-Methoxypyrimidin-2-yl)methanol (1.0 eq).

  • Dissolution: Add anhydrous DMF (approximately 10 mL per 1 mmol of substrate) to the flask and stir until the solid is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes. The formation of a salt may be observed.

  • Alkylation: Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Alternative Protocol: The Mitsunobu Reaction

For substrates that are sensitive to strongly basic conditions, the Mitsunobu reaction offers a milder alternative for N-alkylation.[6][7] This reaction utilizes a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate an alcohol for nucleophilic attack by a suitable N-nucleophile.[6]

Modified Mitsunobu Protocol for N-Alkylation

  • Reaction Setup: To a solution of (4-Methoxypyrimidin-2-yl)methanol (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add DIAD or DEAD (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: The work-up and purification procedures are similar to the direct alkylation method, with particular attention to the removal of triphenylphosphine oxide, a common byproduct.

Product Characterization: A Self-Validating System

The unambiguous characterization of the synthesized N-alkylated product is paramount to ensure the success and reproducibility of the protocol. A combination of spectroscopic techniques should be employed.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the newly introduced alkyl group. A downfield shift of the pyrimidine ring protons adjacent to the site of alkylation may be observed. The disappearance of the N-H proton signal (if present in the starting material) is a key indicator.
¹³C NMR Appearance of new signals corresponding to the carbons of the alkyl group. Shifts in the chemical shifts of the pyrimidine ring carbons, particularly those flanking the alkylated nitrogen.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the N-alkylated product. Fragmentation patterns can provide further structural confirmation.
Infrared (IR) Spectroscopy The disappearance of the N-H stretching vibration (typically in the range of 3200-3500 cm⁻¹) and the appearance of new C-H stretching vibrations from the alkyl group.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete deprotonation.- Inactive alkylating agent.- Insufficient reaction time or temperature.- Use fresh, high-quality sodium hydride.- Ensure anhydrous reaction conditions.- Check the purity of the alkylating agent.- Extend the reaction time or gently heat the reaction mixture.
Formation of O-alkylated byproduct - Reaction conditions favoring O-alkylation.- Employ the silylation-alkylation protocol.- Consider using a less polar solvent.- The Mitsunobu reaction can sometimes favor N-alkylation.
Formation of multiple products - Dialkylation.- Side reactions of the alkylating agent.- Use a stoichiometric amount of the alkylating agent.- Add the alkylating agent slowly at a low temperature.
Difficult purification - Co-elution of product with byproducts (e.g., triphenylphosphine oxide in Mitsunobu reaction).- Optimize the chromatography conditions (eluent system, gradient).- Consider alternative purification techniques such as crystallization.

Conclusion

This application note provides a robust and versatile framework for the N-alkylation of (4-Methoxypyrimidin-2-yl)methanol. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields of the desired N-alkylated products. The detailed protocol, coupled with the troubleshooting guide and characterization data, serves as a comprehensive resource for scientists engaged in the synthesis of novel pyrimidine-based compounds for drug discovery and development.

References

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • National Center for Biotechnology Information. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. [Link]

  • Indian Academy of Sciences. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. [Link]

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]

  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]

  • ResearchGate. N-alkylation of pyrimidines. [Link]

  • National Center for Biotechnology Information. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][8]naphthyrin-5(6H)-one. [Link]

  • ACS Publications. Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. [Link]

  • ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]

  • ResearchGate. (PDF) Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO,NLO,Thermodynamic Ffunctions,Homolumo Analysis based on Density Function Theory. [Link]

  • PubMed. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • Thieme Connect. DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • RSC Publishing. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • ResearchGate. N-Alkylation of amines with alcohols a. [Link]

  • Digital Commons @ Michigan Tech. Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. [Link]

  • PubMed. Exploring Pyrimidine-Based azo Dyes: Vibrational spectroscopic Assignments, TD-DFT Investigation, chemical Reactivity, HOMO-LUMO, ELF, LOL and NCI-RDG analysis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • ResearchGate. Selective N1Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

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Application

Suzuki coupling reactions with (4-Methoxypyrimidin-2-yl)methanol derivatives

An Application Guide to Suzuki-Miyaura Coupling Reactions with (4-Methoxypyrimidin-2-yl)methanol Derivatives Abstract The pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the structural bas...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with (4-Methoxypyrimidin-2-yl)methanol Derivatives

Abstract

The pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics.[1][2] The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the C-C bond functionalization of pyrimidine rings, enabling the synthesis of complex molecules for drug discovery and development.[3][4] This document provides a detailed guide for researchers on the application of Suzuki coupling reactions to derivatives of (4-Methoxypyrimidin-2-yl)methanol. We delve into the mechanistic underpinnings of the reaction, offer field-tested protocols, and present a systematic approach to reaction optimization and troubleshooting. This guide is intended for chemists in the pharmaceutical and biotechnology sectors who are engaged in the synthesis of novel pyrimidine-based compounds.

Introduction: The Strategic Value of Pyrimidine Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][5] Its application in constructing biaryl and heteroaryl-aryl bonds is particularly crucial in drug discovery, where such motifs are prevalent.[1][6]

Pyrimidine derivatives are of special interest due to their presence in numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents.[7][8][9] The (4-Methoxypyrimidin-2-yl)methanol framework incorporates several key features:

  • The Pyrimidine Core: An electron-deficient aromatic system that influences the reactivity of its substituents.[10]

  • The Methoxy Group: An electron-donating group that modulates the electronic properties of the ring.

  • The Methanol Group: A versatile functional handle for subsequent synthetic transformations or for engaging in hydrogen bonding within a biological target.

This guide focuses on the Suzuki coupling of halogenated (specifically, 5-bromo) derivatives of (4-methoxypyrimidin-2-yl)methanol, a common strategy for introducing molecular diversity at the C5 position of the pyrimidine ring.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The palladium-catalyzed Suzuki coupling proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br) of the pyrimidine substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[5][12]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic moiety to the Pd(II) center, displacing the halide. The base is crucial for the formation of a boronate species, which facilitates this transfer.[13][14]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][15]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII_A R¹-Pd(II)L_n-X OxiAdd->PdII_A Trans Transmetalation PdII_A->Trans R²-B(OR)₂ (Base) PdII_B R¹-Pd(II)L_n-R² Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim R¹-R² in1 RedElim->in1 in1->Pd0 in2

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of (5-Bromo-4-methoxypyrimidin-2-yl)methanol

This section provides a robust, step-by-step protocol for a representative Suzuki coupling reaction. This procedure has been designed for high reproducibility and yield.

Materials and Reagents
  • Substrate: (5-Bromo-4-methoxypyrimidin-2-yl)methanol

  • Coupling Partner: Arylboronic Acid (e.g., Phenylboronic acid)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[16]

  • Solvent: 1,4-Dioxane and Water (typically a 4:1 to 2:1 mixture)[11][17]

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware (Schlenk flask, condenser), magnetic stirrer, heating mantle, and purification supplies (silica gel, solvents for chromatography).

Workflow Diagram

Suzuki_Workflow cluster_workflow Experimental Workflow A 1. Reagent Assembly - Add pyrimidine substrate, boronic acid, catalyst, and base to a dry Schlenk flask. B 2. Inert Atmosphere - Seal the flask. Evacuate and backfill with Argon/Nitrogen (3 cycles). A->B C 3. Solvent Addition - Add degassed 1,4-dioxane and water via syringe. B->C D 4. Reaction Execution - Heat the mixture (e.g., 80-100 °C) with vigorous stirring for 2-16 hours. C->D E 5. Progress Monitoring - Check for substrate consumption using TLC or LC-MS. D->E F 6. Work-up - Cool to RT. Add water and extract with an organic solvent (e.g., EtOAc). E->F G 7. Purification - Dry organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography. F->G H 8. Characterization - Analyze the pure product by ¹H NMR, ¹³C NMR, and HRMS. G->H

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add (5-Bromo-4-methoxypyrimidin-2-yl)methanol (1.0 equiv., e.g., 221 mg, 1.0 mmol), the arylboronic acid (1.2 equiv., e.g., 146 mg, 1.2 mmol), Pd(PPh₃)₄ (0.03 equiv., 35 mg, 0.03 mmol), and K₂CO₃ (2.0 equiv., 276 mg, 2.0 mmol).[11]

  • Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 20-30 minutes. Add 10 mL of this solvent mixture to the flask via a syringe.

  • Heating: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots every 2 hours and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine substrate is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Optimization and Data

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The tables below summarize typical conditions and provide a starting point for optimization.

Table 1: Catalyst and Base Selection Guide
Catalyst (mol%)Ligand (if applicable)Base (equiv.)Typical Substrates & Notes
Pd(PPh₃)₄ (2-5%)NoneK₂CO₃ (2.0)A robust, general-purpose catalyst for many aryl and heteroaryl bromides.[17]
Pd(dppf)Cl₂ (2-5%)dppf (integrated)K₃PO₄ (2.0)Excellent for more challenging couplings, including those with sterically hindered partners.
Pd(OAc)₂ (2%)SPhos or XPhos (4%)K₃PO₄ (2.0)Utilizes bulky, electron-rich phosphine ligands, often enabling reactions at lower temperatures or with less reactive aryl chlorides.[16]
PEPPSI-iPr (1-3%)NHC (integrated)K₂CO₃ (2.0)N-Heterocyclic Carbene (NHC) catalysts are highly active and show good functional group tolerance.[15]
Table 2: Coupling with Various Boronic Acids

This table outlines expected outcomes for the coupling of (5-Bromo-4-methoxypyrimidin-2-yl)methanol with different classes of boronic acids under the optimized conditions from Section 3.3.

Boronic Acid PartnerExpected ProductTypical Yield Range (%)Notes
Phenylboronic Acid(4-Methoxy-5-phenylpyrimidin-2-yl)methanol80-95%Standard, reliable coupling partner.
4-Methoxyphenylboronic Acid(4-Methoxy-5-(4-methoxyphenyl)pyrimidin-2-yl)methanol85-98%Electron-rich boronic acids often react faster and give higher yields.[17]
4-(Trifluoromethyl)phenylboronic Acid(4-Methoxy-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-yl)methanol70-85%Electron-poor boronic acids may require slightly longer reaction times or a stronger base like K₃PO₄.
Thiophen-2-ylboronic Acid(4-Methoxy-5-(thiophen-2-yl)pyrimidin-2-yl)methanol75-90%Heteroaryl boronic acids are generally well-tolerated, though stability can sometimes be an issue.[18][19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd(0)).2. Insufficiently inert atmosphere.3. Base is not strong or soluble enough.1. Use a fresh bottle of catalyst or a more stable precatalyst like Pd(dppf)Cl₂.2. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of inert gas.3. Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₂CO₃ or K₃PO₄).
Debromination of Starting Material 1. Presence of protic impurities.2. Reaction temperature is too high or time is too long.1. Ensure all reagents and solvents are dry.2. Reduce the reaction temperature. Monitor carefully and stop the reaction as soon as the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Catalyst loading is too high.1. Improve degassing procedure for solvents and inerting of the flask.2. Reduce the catalyst loading to 1-2 mol%.
Product is Difficult to Purify 1. Formation of closely-eluting byproducts.2. Residual palladium in the product.1. Optimize the reaction to minimize byproducts. Try a different solvent system for column chromatography.2. After work-up, stir the organic solution with a palladium scavenger (e.g., silica-bound thiol) before concentration.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of (4-Methoxypyrimidin-2-yl)methanol derivatives. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse library of novel pyrimidine-containing compounds. This guide provides a comprehensive framework, from mechanistic principles to a validated experimental protocol, empowering scientists to accelerate their research and development programs in the pursuit of next-generation therapeutics.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

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  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Ulc, I., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. (2020). MDPI. Available from: [Link]

  • Ali, S., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. (2020). MDPI. Available from: [Link]

  • Ulc, I., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). ResearchGate. Available from: [Link]

  • Wang, Z., et al. Palladium-phosphinous acid complexes catalyzed Suzuki cross-coupling reaction of heteroaryl bromides with phenylboronic acid in water/alcoholic solvents. Dalton Transactions. (2013). PubMed. Available from: [Link]

  • Barder, T.E., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (2005). PMC - NIH. Available from: [Link]

  • Abidi, R., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated pyrazolo[1,5- a ]pyrimidines. RSC Advances. (2021). RSC Publishing. Available from: [Link]

  • Billingsley, K.L., et al. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. (2007). ACS Publications. Available from: [Link]

  • Feuerstein, M., et al. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. (2001). ResearchGate. Available from: [Link]

  • Kelley, J.L., et al. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. (1996). ACS Publications. Available from: [Link]

  • Hussain, M., et al. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2010). ResearchGate. Available from: [Link]

  • Ghavan, S.P., et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. (2014). NIH. Available from: [Link]

  • PubChemLite. (4-methoxypyrimidin-2-yl)methanol (C6H8N2O2). Available from: [Link]

  • Vitaku, E., et al. Recent Advances in Pyrimidine-Based Drugs. Molecules. (2022). PMC - PubMed Central. Available from: [Link]

  • Singh, A., et al. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. (2024). NIH. Available from: [Link]

  • Xu, Z., et al. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. (2025). PubMed. Available from: [Link]

  • Kim, H., et al. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. (2023). MDPI. Available from: [Link]

  • García-Cárceles, J., et al. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (2018). ResearchGate. Available from: [Link]

  • Ding, X., et al. Discovery of pyrrolopyrimidinone derivatives as potent PKMYT1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. (2025). PubMed. Available from: [Link]

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Method

The Strategic Application of (4-Methoxypyrimidin-2-yl)methanol in Modern Kinase Inhibitor Discovery

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most significant classes of drug targets in t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most significant classes of drug targets in the 21st century, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment.[1][2][3] Central to the design of many of these inhibitors is the pyrimidine scaffold.[4][5] This heterocyclic motif is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to the adenine core of ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain.[6] The versatility of the pyrimidine ring allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8]

This technical guide focuses on the application of a key pyrimidine-based building block, (4-Methoxypyrimidin-2-yl)methanol , in the discovery and development of novel kinase inhibitors. While this specific molecule may not be a direct precursor to a currently marketed drug, its structural motifs—a hinge-binding pyrimidine core, a methoxy group for potential optimization of binding and physicochemical properties, and a reactive hydroxymethyl handle for synthetic elaboration—make it an exemplary starting point for the synthesis of diverse kinase inhibitor libraries. We will explore the rationale behind its use, provide detailed synthetic protocols for its derivatization, and outline methods for the biological evaluation of the resulting compounds, using the synthesis of a 2,4-diaminopyrimidine-based inhibitor as a representative example.

Chemical Properties and Synthetic Versatility of (4-Methoxypyrimidin-2-yl)methanol

(4-Methoxypyrimidin-2-yl)methanol is a stable, crystalline solid at room temperature. Its key chemical features are the nucleophilic hydroxymethyl group at the 2-position and the electron-donating methoxy group at the 4-position of the pyrimidine ring.

PropertyValue
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, and DMSO

The hydroxymethyl group is the primary site for synthetic modification. It can be readily converted into a variety of functional groups, making it a versatile handle for introducing different pharmacophoric elements.

Application in Kinase Inhibitor Synthesis: A Representative Workflow

The true utility of (4-Methoxypyrimidin-2-yl)methanol is realized in its role as a precursor for more complex kinase inhibitors. The general strategy involves the conversion of the hydroxymethyl group into a leaving group, followed by nucleophilic substitution to introduce a key pharmacophore. This is often followed by further modifications of the pyrimidine ring to achieve the desired potency and selectivity.

Here, we present a representative workflow for the synthesis of a 2,4-diaminopyrimidine-based kinase inhibitor, a scaffold present in several approved drugs such as the JAK inhibitor, Fedratinib.[9][10]

Diagram of the Synthetic Workflow

G A (4-Methoxypyrimidin-2-yl)methanol B 2-(Chloromethyl)-4-methoxypyrimidine A->B Chlorination (SOCl₂) C N-Substituted-4-methoxypyrimidin-2-amine B->C Nucleophilic Substitution (R¹-NH₂) D N2,N4-Disubstituted-pyrimidine-2,4-diamine C->D Nucleophilic Aromatic Substitution (R²-NH₂) E Final Kinase Inhibitor D->E Further Modification (e.g., coupling)

Caption: Synthetic workflow for a 2,4-diaminopyrimidine kinase inhibitor.

Protocol 1: Synthesis of 2-(Chloromethyl)-4-methoxypyrimidine

Rationale: The conversion of the primary alcohol to a chloride is a critical activation step. Thionyl chloride is a common and effective reagent for this transformation, proceeding via a nucleophilic substitution mechanism. The resulting chloromethylpyrimidine is a versatile electrophile for subsequent reactions.

Materials:

  • (4-Methoxypyrimidin-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve (4-Methoxypyrimidin-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(chloromethyl)-4-methoxypyrimidine. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of a 2,4-Diaminopyrimidine Kinase Inhibitor Core

Rationale: This two-step protocol illustrates the construction of the core 2,4-diaminopyrimidine scaffold. The first step involves a nucleophilic substitution of the chloride with a primary amine. The second step is a nucleophilic aromatic substitution at the 4-position, which is activated by the electron-withdrawing pyrimidine ring. The choice of amines (R¹-NH₂ and R²-NH₂) is crucial for targeting specific kinases and achieving desired selectivity.

Materials:

  • 2-(Chloromethyl)-4-methoxypyrimidine

  • Primary amine (R¹-NH₂)

  • Substituted aniline (R²-NH₂)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous 1,4-Dioxane

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig amination

  • Cesium carbonate (Cs₂CO₃)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: Synthesis of N-Substituted-4-methoxypyrimidin-2-amine

  • Dissolve 2-(chloromethyl)-4-methoxypyrimidine (1.0 eq) in anhydrous DMF.

  • Add the primary amine (R¹-NH₂) (1.1 eq) and DIPEA (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-4-methoxypyrimidin-2-amine.

Step 2: Synthesis of N²,N⁴-Disubstituted-pyrimidine-2,4-diamine

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the N-substituted-4-methoxypyrimidin-2-amine (1.0 eq), the substituted aniline (R²-NH₂) (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100-110 °C and stir overnight. Monitor by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the N²,N⁴-disubstituted-pyrimidine-2,4-diamine core.

Biological Evaluation of Pyrimidine-Based Kinase Inhibitors

Once synthesized, the novel pyrimidine derivatives must be evaluated for their biological activity. A standard cascade of assays is typically employed to determine their potency, selectivity, and cellular effects.

Diagram of the Kinase Inhibitor Evaluation Cascade

G A Biochemical Kinase Assay (IC₅₀ Determination) B Kinome-wide Selectivity Profiling A->B Assess Selectivity C Cell-based Proliferation Assay (GI₅₀ Determination) A->C Confirm Cellular Potency D Target Engagement and Downstream Signaling Analysis C->D Validate Mechanism of Action E In Vivo Efficacy Studies D->E Evaluate in Animal Models

Caption: A typical workflow for evaluating novel kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Rationale: This initial assay quantifies the direct inhibitory effect of the synthesized compound on the target kinase. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key measure of potency.

Materials:

  • Synthesized pyrimidine derivatives

  • Recombinant active kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes and plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Case Study: The Pyrimidine Core in Action - Ponatinib

Ponatinib (Iclusig®) is a potent multi-targeted tyrosine kinase inhibitor that effectively treats chronic myeloid leukemia (CML), including cases with the T315I mutation that confers resistance to other therapies.[11][12] The chemical structure of Ponatinib features a pyrimidine-like imidazo[1,2-b]pyridazine core, which is crucial for its interaction with the kinase hinge region.[13] While the synthesis of Ponatinib does not directly start from (4-Methoxypyrimidin-2-yl)methanol, its structure-activity relationship (SAR) studies highlight the importance of the pyrimidine-like core in achieving high potency.[14] The development of Ponatinib serves as an excellent example of how a deep understanding of the interactions between a heterocyclic core and the kinase active site can lead to the design of highly effective drugs.[9]

Conclusion

(4-Methoxypyrimidin-2-yl)methanol represents a valuable and versatile starting material in the synthesis of novel kinase inhibitors. Its inherent chemical functionalities allow for the systematic construction of diverse chemical libraries based on the privileged pyrimidine scaffold. The protocols and workflows detailed in this guide provide a solid foundation for researchers in medicinal chemistry and drug discovery to explore the potential of this and similar building blocks in the ongoing quest for more effective and selective targeted therapies.

References

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  • PubMed. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. [Link]

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  • PubMed. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • PubMed. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. [Link]

  • PubMed. (2015). Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. [Link]

  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • PubMed Central. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. [Link]

  • PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. [Link]

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  • NIH. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]

  • NIH. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. [Link]

  • PubMed. (2025). Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors. [Link]

  • PubMed. (2010). Structural mechanism of the Pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistance. [Link]

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  • Google Patents. (2015). An objective of the present invention is to provide a use of a compound according to the present invention or a salt thereof, which is to manufacture a protein kinase inhibitor as a drug.
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Application

The Strategic Deployment of (4-Methoxypyrimidin-2-yl)methanol in Modern Medicinal Chemistry

Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery The pyrimidine ring is a privileged heterocyclic motif that forms the structural core of numerous biologically active molecules, including the nucl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif that forms the structural core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has established the pyrimidine scaffold as a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] In the realm of targeted therapies, particularly in oncology, pyrimidine-based compounds have proven to be exceptionally effective as kinase inhibitors.[2][3] The nitrogen atoms within the pyrimidine ring are strategically positioned to act as hydrogen bond acceptors, enabling potent interactions with the hinge region of the ATP-binding pocket of various kinases.[4] This guide focuses on the utility of a key building block, (4-Methoxypyrimidin-2-yl)methanol , in the synthesis of next-generation kinase inhibitors and other therapeutically relevant molecules.

The presence of a methoxy group at the 4-position and a hydroxymethyl group at the 2-position of the pyrimidine ring provides medicinal chemists with a versatile tool for molecular design. The methoxy group can influence the electronic properties of the pyrimidine ring and may also be involved in crucial interactions with the target protein. The primary alcohol functionality of the hydroxymethyl group serves as a convenient handle for a variety of synthetic transformations, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[4] This application note will provide a comprehensive overview of the physicochemical properties of (4-Methoxypyrimidin-2-yl)methanol and detail its application in key synthetic protocols relevant to drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key data for (4-Methoxypyrimidin-2-yl)methanol.

PropertyValueSource
CAS Number 344353-70-4[2]
Molecular Formula C₆H₈N₂O₂[5]
Molecular Weight 140.14 g/mol [2]
Appearance Powder[2]
Predicted XlogP -0.3[5]
InChI InChI=1S/C6H8N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-3,9H,4H2,1H3[5]
InChIKey QNSCYRVSSVHBQJ-UHFFFAOYSA-N[5]
SMILES COC1=NC(=NC=C1)CO[5]

Synthetic Utility and Key Transformations

The hydroxymethyl group of (4-Methoxypyrimidin-2-yl)methanol is the primary site for synthetic elaboration. Two of the most common and powerful transformations for this functional group in a medicinal chemistry context are the Williamson ether synthesis and the Mitsunobu reaction. These reactions allow for the coupling of the pyrimidine core to a wide variety of other molecular fragments, a crucial step in the construction of complex drug candidates.

Protocol 1: Williamson Ether Synthesis for the Preparation of Pyrimidine Ethers

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[6] In the context of drug discovery, this reaction is invaluable for linking the (4-methoxypyrimidin-2-yl)methyl moiety to other parts of a target molecule.

Rationale: This protocol describes the O-alkylation of (4-Methoxypyrimidin-2-yl)methanol with a generic alkyl halide. The reaction proceeds via an Sₙ2 mechanism, where the alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces the halide from the alkyl halide to form the desired ether. The choice of an aprotic polar solvent like tetrahydrofuran (THF) is crucial as it solvates the cation of the base, thereby increasing the reactivity of the alkoxide.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Formation of the Alkoxide: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of (4-Methoxypyrimidin-2-yl)methanol (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Monitoring Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.

  • Addition of the Alkyl Halide: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Williamson Ether Synthesis cluster_product Product start_alcohol (4-Methoxypyrimidin-2-yl)methanol deprotonation Deprotonation (NaH, THF) start_alcohol->deprotonation 1. start_halide Alkyl Halide (R-X) sn2 SN2 Attack start_halide->sn2 2. deprotonation->sn2 Forms Alkoxide product Pyrimidine Ether sn2->product caption Workflow for Williamson Ether Synthesis

Caption: Workflow for Williamson Ether Synthesis.

Protocol 2: Mitsunobu Reaction for the Formation of Esters, Ethers, and Other Derivatives

The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry (though not relevant for this achiral substrate).[7][8] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]

Rationale: The Mitsunobu reaction proceeds through the formation of an oxyphosphonium salt intermediate, which activates the hydroxyl group of the alcohol as a good leaving group. A suitable nucleophile, such as a carboxylic acid, phenol, or imide, can then displace the activated hydroxyl group in an Sₙ2 fashion.[7] This reaction is particularly useful in medicinal chemistry for its mild reaction conditions and broad substrate scope.

Experimental Protocol:

  • Reaction Setup: To a solution of (4-Methoxypyrimidin-2-yl)methanol (1.0 equivalent), the desired nucleophile (e.g., a carboxylic acid, 1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF, cool the mixture to 0 °C in an ice bath under an inert atmosphere.

  • Addition of Azodicarboxylate: Slowly add a solution of DIAD or DEAD (1.5 equivalents) in anhydrous THF to the stirred reaction mixture. A color change is often observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. The byproducts can sometimes be challenging to remove completely by chromatography alone. In such cases, trituration with a suitable solvent (e.g., diethyl ether) or recrystallization may be necessary.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anticancer drugs.

(4-Methoxypyrimidin-2-yl)methanol is an ideal starting point for the synthesis of such inhibitors. The pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase, while the methoxy group can occupy a nearby hydrophobic pocket. The hydroxymethyl group can be elaborated to introduce a variety of substituents that can interact with other regions of the ATP-binding site, thereby increasing potency and selectivity.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase_A Kinase A Rec->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Phosphorylation Gene_Exp Gene Expression (Proliferation, Survival) TF->Gene_Exp Inhibitor Pyrimidine-based Inhibitor Inhibitor->Kinase_A ATP-competitive inhibition caption Simplified Kinase Signaling Pathway Inhibition

Caption: Simplified Kinase Signaling Pathway Inhibition.

A common synthetic strategy involves the etherification of (4-Methoxypyrimidin-2-yl)methanol with a fragment containing a solubilizing group and a pharmacophore that can interact with the solvent-exposed region of the kinase. This approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize the drug-like properties of the lead compound.

Conclusion

(4-Methoxypyrimidin-2-yl)methanol is a versatile and valuable building block for medicinal chemists engaged in drug discovery. Its pyrimidine core provides a privileged scaffold for targeting a variety of enzymes, particularly kinases, while its functional handles allow for straightforward synthetic modification. The protocols outlined in this guide for Williamson ether synthesis and the Mitsunobu reaction provide a solid foundation for the incorporation of this building block into novel drug candidates. As the demand for targeted therapeutics continues to grow, the strategic application of well-designed building blocks like (4-Methoxypyrimidin-2-yl)methanol will remain a critical component of successful drug discovery programs.

References

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PMC. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

  • Table of Contents. The Royal Society of Chemistry. [Link]

  • EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • (4-methoxypyrimidin-2-yl)methanol. PubChem. [Link]

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  • Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. NIH. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. NIH. [Link]

  • CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • EP0184385A2 - N-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide or salts thereof, herbicidal composition containing the same, and processs for the production of the compound.
  • The Mitsunobu Reaction. ResearchGate. [Link]

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Method

Application Notes &amp; Protocols: Mitsunobu Reaction Conditions for (4-Methoxypyrimidin-2-yl)methanol

Introduction: Strategic Functionalization of a Privileged Heterocycle The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forming C-O, C-N, and C-S bonds under remark...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forming C-O, C-N, and C-S bonds under remarkably mild conditions.[1][2] Discovered by Oyo Mitsunobu, this redox-condensation reaction facilitates the conversion of primary and secondary alcohols into a diverse array of functional groups, typically with complete inversion of stereochemistry.[2][3] While stereochemical inversion is not a factor for prochiral primary alcohols like (4-Methoxypyrimidin-2-yl)methanol, the reaction's value lies in its broad functional group tolerance and its ability to activate an otherwise unreactive hydroxyl group for substitution.

(4-Methoxypyrimidin-2-yl)methanol is a valuable building block in medicinal chemistry and drug discovery. The pyrimidine core is a privileged scaffold found in numerous therapeutic agents, and the ability to predictably and efficiently modify the C2-methanol substituent allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven troubleshooting advice for the successful application of the Mitsunobu reaction to this specific substrate.

Core Principles and Mechanistic Rationale

A successful Mitsunobu reaction is contingent on the orchestrated interplay of four key components: the alcohol, a nucleophile (often termed a "pronucleophile"), a phosphine, and an azodicarboxylate. The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[4]

The mechanism proceeds through several key stages:

  • Activation: The triphenylphosphine (PPh₃), a soft nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DIAD), forming a highly reactive betaine intermediate.[5][6]

  • Proton Transfer: This betaine is a strong base and deprotonates the acidic pronucleophile (Nu-H), which must typically have a pKa of less than 15 to ensure this step is favorable.[6][7] This forms an ion pair and the protonated hydrazine.

  • Oxyphosphonium Salt Formation: The alcohol's oxygen atom attacks the now-activated, positively charged phosphorus atom, displacing the hydrazine and forming a key intermediate: the alkoxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.[8]

  • SN2 Displacement: The deprotonated nucleophile (Nu⁻) performs a backside attack on the carbon bearing the alkoxyphosphonium group, displacing TPPO and forming the desired product.[4]

Mitsunobu_Mechanism

Substrate-Specific Considerations

For (4-Methoxypyrimidin-2-yl)methanol, the primary alcohol is sterically unhindered and thus an excellent electrophile for the final SN2 step. The pyrimidine ring is electron-deficient, which can increase the acidity of the alcohol's proton slightly, facilitating its involvement in the reaction. The ring nitrogens are generally not nucleophilic enough under these conditions to compete with the primary alcohol in forming the initial alkoxyphosphonium salt, especially when a more acidic pronucleophile is present to rapidly engage the betaine intermediate.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of (4-Methoxypyrimidin-2-yl)methanol with a generic acidic nucleophile (e.g., a phenol or carboxylic acid).

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)EquivalentsNotes
(4-Methoxypyrimidin-2-yl)methanolC₆H₈N₂O₂140.141.01.0Substrate. Must be dry.
Nucleophile (Nu-H)VariesVaries1.11.1e.g., 4-Nitrophenol, Phthalimide. Must be dry.
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.291.31.3Solid. Can be recrystallized from ethanol if needed.
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.211.31.3Liquid. Use with caution, toxic. DEAD is a common alternative but more hazardous.
Anhydrous Tetrahydrofuran (THF)C₄H₈O-~5 mL-Dry solvent is critical. Use from a solvent purification system or over molecular sieves.
Ethyl AcetateC₄H₁₀O₂---For workup and chromatography.
HexanesC₆H₁₄---For chromatography.
Saturated aq. NaHCO₃----For aqueous wash.
Brine----For aqueous wash.
Anhydrous MgSO₄ or Na₂SO₄----For drying organic layer.
Silica GelSiO₂---For column chromatography (230-400 mesh).
Step-by-Step Methodology

Workflow

  • Preparation: Under an inert atmosphere of nitrogen or argon, add (4-Methoxypyrimidin-2-yl)methanol (1.0 eq, 140 mg, 1.0 mmol), the chosen nucleophile (1.1 eq), and triphenylphosphine (1.3 eq, 341 mg, 1.3 mmol) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (~5 mL) and stir the mixture until all solids have dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. Efficient stirring is crucial.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq, 0.26 mL, 1.3 mmol) dropwise to the cold, stirring solution over 5-10 minutes. A color change (typically to a yellow or orange hue) and the formation of a fine white precipitate (the hydrazine byproduct) may be observed.[9]

    • Causality Note: Slow, cold addition is critical to control the initial exothermic reaction between PPh₃ and DIAD and to prevent the formation of undesired side products. The recommended order of addition—adding the azodicarboxylate last—ensures the betaine intermediate is formed in the presence of the alcohol and nucleophile, maximizing the productive reaction pathway.[6][10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. Visualize with UV light and/or potassium permanganate stain. You should observe the consumption of the starting alcohol and the appearance of a new, typically less polar, product spot. TPPO appears as a high-Rf spot that is UV-active.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).[11] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: The primary challenge of the Mitsunobu reaction is the removal of the stoichiometric byproducts, triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate.[1][12]

    • Standard Method (Chromatography): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from the byproducts.

    • Alternative Purification: For some products, TPPO can be partially removed by crystallization/precipitation. After concentrating the reaction mixture, add diethyl ether or a mixture of ether/hexanes and cool to 0 °C. TPPO and the hydrazine may precipitate and can be removed by filtration, though this is often incomplete.[13]

Troubleshooting and Expert Insights

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Reaction Conversion 1. Wet reagents or solvent.1. Ensure all reagents are anhydrous. Use freshly opened or distilled solvents. Dry the starting alcohol and nucleophile under high vacuum.
2. Nucleophile (Nu-H) is not acidic enough (pKa > 15).[6]2. Use a more acidic nucleophile. For sterically hindered alcohols, using a highly acidic partner like 4-nitrobenzoic acid can improve yields.[9]
3. Incorrect order of reagent addition.3. Always add the azodicarboxylate (DIAD/DEAD) last to the cooled solution of the other three components.
Formation of Multiple Side Products 1. Reaction temperature was too high during DIAD addition.1. Maintain the temperature at 0 °C during the dropwise addition of DIAD to control the initial exothermic process.
2. Competing O- vs. N-alkylation on the pyrimidine ring (unlikely but possible).2. This is a known issue for some heterocyclic nucleophiles.[14] If observed, consider protecting the pyrimidine nitrogen, though it is often unnecessary.
3. The azodicarboxylate-adduct side product formed.3. This can occur if the nucleophile is not sufficiently reactive. Ensure the nucleophile's pKa is appropriate.
Difficult Purification 1. Product co-elutes with TPPO or hydrazine byproduct.1. Try different solvent systems for chromatography (e.g., DCM/Methanol). Consider using polymer-supported PPh₃ or a phosphine whose oxide is water-soluble or easily removed by an acid wash (e.g., diphenyl(2-pyridyl)phosphine).[1]
2. Streaking or poor separation on silica gel.2. The basicity of the pyrimidine product may cause streaking. Add 0.5-1% triethylamine to the chromatography eluent to improve peak shape.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]

  • Fletcher, S. P. (2015). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. Johnson Matthey Technology Review, 59(2), 120-129. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Retrieved from [Link]

  • Hughes, D. L. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 88(15), 10195-10203. Retrieved from [Link]

  • Knight, J. G., et al. (2010). Chromatography-Free Product Separation in the Mitsunobu Reaction. Angewandte Chemie International Edition, 49(36), 6335-6338. Retrieved from [Link]

  • Zhang, K., et al. (2023). Progress of Catalytic Mitsunobu Reaction in the Two Decades. Molecules, 28(3), 1025. Retrieved from [Link]

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies. Chemistry, 10(13), 3130-3138. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • But, T. Y., & Toy, P. H. (2006). The Mitsunobu reaction: a new and selective method for the synthesis of 3-alkyl-5-aryl-1,3,4-oxadiazol-2(3H)-ones. Chemical Communications, (21), 2235-2237. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Munawar, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6806. Retrieved from [Link]

  • Martin, S. F., & Dodge, J. A. (1991). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 186. Retrieved from [Link]

  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]

  • Quezada, E., et al. (2010). Synthesis of Carbocyclic Pyrimidine Nucleosides Using the Mitsunobu Reaction - Part I: Influence of the Alcohol on N1- versus O2 Alkylation. Helvetica Chimica Acta, 93(2), 335-342. Retrieved from [Link]

  • BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Gribanov, P. S., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(11), 3505. Retrieved from [Link]

  • Hirose, D., et al. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Communications, 52(37), 6245-6248. Retrieved from [Link]

  • Chaturvedi, D. (2012). Applications of Mitsunobu Reaction in total synthesis of natural products: REVIEW. International Journal of ChemTech Research, 4(2), 524-540. Retrieved from [Link]

  • Li, J-Y., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Future Medicinal Chemistry, 16(4), 263-278. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

Sources

Application

Application Note: Strategic Protection of the Primary Alcohol in (4-Methoxypyrimidin-2-yl)methanol for Advanced Synthetic Applications

Abstract (4-Methoxypyrimidin-2-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry, notably utilized in the synthesis of targeted therapeutics such as Myeloid Cell Leukemia 1 (Mcl-1) inhibitors.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methoxypyrimidin-2-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry, notably utilized in the synthesis of targeted therapeutics such as Myeloid Cell Leukemia 1 (Mcl-1) inhibitors.[1] The successful incorporation of this scaffold into complex molecules hinges on the strategic and selective manipulation of its reactive primary hydroxyl group. This application note provides an in-depth guide to the most effective protecting group strategies for (4-methoxypyrimidin-2-yl)methanol, tailored for researchers, scientists, and drug development professionals. We present detailed, field-proven protocols for the application and removal of tert-Butyldimethylsilyl (TBDMS) and Benzyl (Bn) ethers, offering orthogonal approaches essential for multi-step synthesis. The rationale behind the selection of each protecting group, their stability profiles, and step-by-step experimental procedures are detailed to ensure reproducible and high-yielding transformations.

Introduction: The Need for Chemoselective Protection

In multi-step organic synthesis, the presence of multiple reactive functional groups necessitates a carefully planned strategy to ensure that reactions occur only at the desired site.[2][3] The (4-methoxypyrimidin-2-yl)methanol molecule contains a nucleophilic primary alcohol, which can interfere with reactions intended for other parts of the molecule, such as modifications to the pyrimidine ring or coupling reactions involving other functional groups.

A protecting group is a molecular "mask" that temporarily converts a functional group into a less reactive form, allowing other chemical transformations to proceed chemoselectively.[3] An ideal protecting group strategy involves:

  • Efficient Introduction: The group is attached in high yield under mild conditions.

  • Robust Stability: The group remains intact during subsequent reaction steps.

  • Selective Removal: The group can be cleaved in high yield under specific conditions that do not affect the rest of the molecule.[4]

This guide focuses on two highly reliable and orthogonal protecting groups for the primary alcohol of (4-methoxypyrimidin-2-yl)methanol: the TBDMS ether (cleaved by fluoride) and the Benzyl ether (cleaved by hydrogenolysis). The principle of orthogonality—using protecting groups that can be removed under distinct, non-interfering conditions—is critical for the synthesis of complex molecules.[2][5]

Strategy 1: The Silyl Ether Approach (tert-Butyldimethylsilyl, TBDMS)

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile cleavage conditions.[6][7] The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly popular because its steric bulk provides enhanced stability against a wide range of reagents compared to smaller silyl groups like trimethylsilyl (TMS).[8] It is stable to basic conditions, many oxidizing and reducing agents, and organometallic reagents, but is readily cleaved by sources of fluoride ion or under specific acidic conditions.[2][9]

Protocol 2.1: Protection of (4-Methoxypyrimidin-2-yl)methanol as a TBDMS Ether

Rationale: This protocol uses tert-butyldimethylsilyl chloride (TBDMSCl) as the silylating agent and imidazole as a mild base. Imidazole activates the TBDMSCl by forming a more reactive silyl-imidazolium intermediate and also acts as an acid scavenger for the HCl generated during the reaction. Dichloromethane (DCM) is an excellent inert solvent for this transformation.

Materials:

  • (4-Methoxypyrimidin-2-yl)methanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (4-Methoxypyrimidin-2-yl)methanol (1.0 eq) in anhydrous DCM, add imidazole (1.5 eq). Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until all solids dissolve.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methoxypyrimidine.

TBDMS Protection Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start_Mol (4-Methoxypyrimidin-2-yl)methanol Reaction_Step Stir at RT, 2-4h Start_Mol->Reaction_Step Add Reagents Reagents TBDMSCl, Imidazole, DCM Reagents->Reaction_Step Workup Quench (NaHCO₃) Extract (DCM) Dry & Concentrate Reaction_Step->Workup Reaction Complete Purification Silica Gel Chromatography Workup->Purification Product_Mol TBDMS-protected alcohol Purification->Product_Mol

Caption: TBDMS Protection Workflow.
Protocol 2.2: Deprotection of the TBDMS Ether

Rationale: The exceptional affinity of fluorine for silicon forms the basis of the most common silyl ether deprotection method.[10] Tetrabutylammonium fluoride (TBAF) is a highly effective, organic-soluble source of fluoride ions that cleaves the Si-O bond under mild, neutral conditions.[9][11]

Materials:

  • TBDMS-protected (4-Methoxypyrimidin-2-yl)methanol

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature. Monitor the reaction by TLC. The deprotection is usually rapid, often completing within 30-60 minutes.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual TBAF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary to afford the deprotected (4-Methoxypyrimidin-2-yl)methanol.

TBDMS Deprotection Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup & Purification cluster_product Product Start_Mol TBDMS-protected alcohol Reaction_Step Add TBAF in THF Stir at RT, 30-60 min Start_Mol->Reaction_Step Workup Quench (H₂O) Extract (EtOAc) Dry & Concentrate Reaction_Step->Workup Reaction Complete Product_Mol (4-Methoxypyrimidin-2-yl)methanol Workup->Product_Mol

Caption: TBDMS Deprotection Workflow.

Strategy 2: The Benzyl Ether Approach (Bn)

The benzyl (Bn) ether is an exceptionally robust protecting group, demonstrating high stability across a broad pH range and resistance to many nucleophiles and redox agents.[11][12] Its key advantage is its selective removal under neutral conditions via catalytic hydrogenolysis, a method that is orthogonal to the cleavage of silyl ethers, esters, and many other protecting groups.[13][14]

Protocol 3.1: Protection of (4-Methoxypyrimidin-2-yl)methanol as a Benzyl (Bn) Ether

Rationale: This protocol employs the classic Williamson ether synthesis. A strong base, sodium hydride (NaH), is used to deprotonate the alcohol, forming a reactive alkoxide. This nucleophile then displaces the bromide from benzyl bromide (BnBr) in an Sₙ2 reaction to form the stable benzyl ether.[13] Anhydrous THF is used as the solvent.

Materials:

  • (4-Methoxypyrimidin-2-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Wash the NaH (1.2 eq) with anhydrous hexanes to remove the mineral oil, and suspend it in anhydrous THF under an inert atmosphere.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Add a solution of (4-Methoxypyrimidin-2-yl)methanol (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide (hydrogen gas evolution will cease).

  • Re-cool the mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 4-12 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(benzyloxymethyl)-4-methoxypyrimidine.

Benzyl Ether Protection Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Product Start_Mol (4-Methoxypyrimidin-2-yl)methanol Alkoxide_Formation 1. Add to NaH in THF (0 °C to RT) Start_Mol->Alkoxide_Formation SN2_Reaction 2. Add BnBr (0 °C to RT) Alkoxide_Formation->SN2_Reaction Alkoxide formed Workup Quench (NH₄Cl) Extract (EtOAc) Dry & Concentrate SN2_Reaction->Workup Reaction Complete Purification Silica Gel Chromatography Workup->Purification Product_Mol Benzyl-protected alcohol Purification->Product_Mol

Caption: Benzyl Ether Protection Workflow.
Protocol 3.2: Deprotection of the Benzyl Ether by Catalytic Hydrogenolysis

Rationale: This is the most common and mildest method for benzyl group removal. The reaction involves the heterogeneous catalysis by palladium on carbon (Pd/C), which facilitates the cleavage of the C-O bond by hydrogen gas (H₂). The byproducts are the desired alcohol and toluene, which are easily separated.[13][14]

Materials:

  • Benzyl-protected (4-Methoxypyrimidin-2-yl)methanol

  • Palladium on carbon (Pd/C), 10% w/w

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Celite® or a syringe filter

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst (5-10 mol% by weight) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.

  • Upon completion, carefully vent the H₂ atmosphere and replace it with an inert gas (N₂ or Ar).

  • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely.

  • Concentrate the filtrate under reduced pressure to yield the pure, deprotected (4-Methoxypyrimidin-2-yl)methanol.

Benzyl Ether Deprotection Workflow cluster_start Starting Material cluster_reaction Hydrogenolysis cluster_workup Workup cluster_product Product Start_Mol Benzyl-protected alcohol Reaction_Step H₂, 10% Pd/C in MeOH or EtOAc Stir at RT, 2-8h Start_Mol->Reaction_Step Workup Filter through Celite® Concentrate Filtrate Reaction_Step->Workup Reaction Complete Product_Mol (4-Methoxypyrimidin-2-yl)methanol Workup->Product_Mol

Sources

Method

Application Note &amp; Protocol: A Robust and Scalable Synthesis of (4-Methoxypyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract (4-Methoxypyrimidin-2-yl)methanol is a pivotal building block in the synthesis of a multitude of pharmaceutically active compounds. Its structural...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyrimidin-2-yl)methanol is a pivotal building block in the synthesis of a multitude of pharmaceutically active compounds. Its structural motif is found in various therapeutic agents, making a reliable and scalable synthesis route essential for drug development and manufacturing. This document provides a detailed application note and a validated protocol for the kilogram-scale synthesis of (4-Methoxypyrimidin-2-yl)methanol. We present a two-step synthetic strategy commencing with the formation of an ethyl 4-methoxypyrimidine-2-carboxylate precursor, followed by its selective reduction. The chosen pathway prioritizes safety, scalability, and efficiency, addressing common challenges such as exothermic control and impurity profiling. This guide is intended to provide process chemists and development scientists with the technical insights and practical steps required for successful scale-up.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2] As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives are adept at mimicking natural nucleosides to interact with biological targets like kinases and other enzymes involved in cellular signaling and proliferation.[1][3] This mimicry allows them to function as antimetabolites or competitive inhibitors, a principle widely exploited in the design of anticancer, antiviral, and antimicrobial agents.[1][2][4][5]

(4-Methoxypyrimidin-2-yl)methanol, in particular, serves as a versatile intermediate. The hydroxymethyl group at the 2-position and the methoxy group at the 4-position provide reactive handles for further chemical modification, enabling the construction of complex molecular architectures required for targeted drug action. The development of a robust, safe, and economically viable large-scale synthesis is therefore a critical step in advancing drug candidates containing this moiety from the laboratory to clinical production.[6]

Synthetic Strategy: Rationale for Route Selection

The successful transition of a synthesis from bench-scale (grams) to pilot-plant or manufacturing scale (kilograms) requires careful consideration of numerous factors beyond simple reaction yield. Issues such as heat and mass transfer, reagent addition control, process safety, and downstream processing (work-up and purification) become paramount.[7] For the synthesis of (4-Methoxypyrimidin-2-yl)methanol, two primary retrosynthetic pathways were evaluated.

Route A: Grignard-Based C-C Bond Formation

This approach would typically involve the reaction of a 2-halo-4-methoxypyrimidine with magnesium to form a Grignard reagent, followed by quenching with a formaldehyde equivalent. While effective on a small scale, this route presents significant scale-up challenges:

  • Safety Hazards : Grignard reagents are highly reactive, often pyrophoric, and react violently with water.[3][8][9] The initiation of the Grignard formation is often sluggish and unpredictable, followed by a highly exothermic reaction that can be difficult to control in large reactors, posing a risk of a runaway reaction.[10][11]

  • Strict Anhydrous Conditions : The process demands rigorously dried glassware and anhydrous solvents, which can be difficult and costly to maintain on an industrial scale.[9]

  • Impurity Profile : Side reactions, such as Wurtz coupling, can complicate purification and reduce overall yield.[12]

Route B: Reduction of a Carboxylate Ester (Chosen Route)

This strategy involves the synthesis of an appropriate pyrimidine-2-carboxylate ester, which is subsequently reduced to the primary alcohol. This pathway is often preferred for large-scale operations due to its enhanced safety profile and more predictable process control.

  • Improved Safety and Control : While reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective, they are also pyrophoric and present handling risks similar to Grignard reagents.[13] However, alternative reducing agents such as sodium borohydride (NaBH₄), often used in combination with additives, offer a safer profile with more manageable reactivity and quenching procedures.

  • Reaction Selectivity : The reduction of an ester to an alcohol is a well-understood and highly selective transformation. However, care must be taken, as some reducing agents can also reduce the pyrimidine ring itself, leading to dihydropyrimidine byproducts.[13][14]

  • Scalability : The reaction conditions are generally milder and more tolerant of standard industrial equipment, making the process more amenable to scale-up.

Based on this analysis, Route B was selected as the more robust, safer, and scalable approach for producing (4-Methoxypyrimidin-2-yl)methanol.

Overall Synthetic Workflow

The selected two-step process is outlined below. It begins with the synthesis of the key ester intermediate, followed by its reduction to the target alcohol.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Scale-Up Reduction Starting_Materials Diethyl Oxalate + 4-Methoxyacetamidine Precursor Ethyl 4-methoxypyrimidine-2-carboxylate Starting_Materials->Precursor Cyclocondensation Final_Product (4-Methoxypyrimidin-2-yl)methanol Precursor->Final_Product Selective Reduction Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of (4-Methoxypyrimidin-2-yl)methanol Synthesis

Welcome to the technical support center for the synthesis of (4-Methoxypyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methoxypyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields and purity.

Overview of Synthetic Strategy

(4-Methoxypyrimidin-2-yl)methanol is a valuable building block in medicinal chemistry. The most direct and common synthetic approach involves the reduction of an appropriate carbonyl precursor, typically 4-methoxypyrimidine-2-carbaldehyde or a corresponding ester like ethyl 4-methoxypyrimidine-2-carboxylate. The choice of reducing agent and careful control of reaction conditions are paramount to achieving a high yield and minimizing side reactions.

The primary challenge in this synthesis is the electron-deficient nature of the pyrimidine ring, which makes it susceptible to reduction under the same conditions required to reduce the carbonyl group. This can lead to the formation of undesired dihydropyrimidine byproducts, significantly lowering the yield of the target alcohol.[1]

General Synthesis Workflow

The following diagram outlines the typical workflow for the synthesis of (4-Methoxypyrimidin-2-yl)methanol via the reduction of a carbonyl precursor.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Precursor Selection (Aldehyde or Ester) Setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Start->Setup Reduction Controlled Addition of Reducing Agent (e.g., NaBH4, LiAlH4) Setup->Reduction @ 0 °C to RT Monitor Monitor Progress (TLC / LC-MS) Reduction->Monitor Quench Careful Quenching Monitor->Quench Upon Completion Extract Aqueous Work-up & Extraction Quench->Extract Purify Purification (Column Chromatography / Crystallization) Extract->Purify Characterize Characterization (NMR, MS, Purity Analysis) Purify->Characterize Final Final Product: (4-Methoxypyrimidin-2-yl)methanol Characterize->Final

Caption: General workflow for the synthesis of (4-Methoxypyrimidin-2-yl)methanol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

Low or no yield can stem from several factors, from reagent quality to reaction conditions.

  • Cause A: Inactive Reducing Agent. Hydride reducing agents like Lithium aluminum hydride (LiAlH₄) and even Sodium borohydride (NaBH₄) are sensitive to moisture and air.[2] Improper storage or handling can lead to decomposition and loss of reactivity.

    • Solution: Always use freshly opened reagents or verify the activity of older batches. Handle LiAlH₄ under a strictly inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous solvents.

  • Cause B: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the starting material is still present after the expected reaction time, consider extending the time or slowly increasing the temperature. Be cautious, as increasing temperature can also promote side reactions.

  • Cause C: Product Loss During Work-up. The work-up for hydride reductions, especially with LiAlH₄, can be tricky. Improper quenching can lead to the formation of gelatinous aluminum or boron salts that trap the product, making extraction inefficient.

    • Solution: Employ a standardized quenching procedure. For LiAlH₄, the Fieser work-up is highly effective: for a reaction with 'x' g of LiAlH₄, quench by sequentially and slowly adding 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. This procedure typically produces granular salts that are easily filtered.[3]

Q2: My crude product analysis (TLC, NMR) shows multiple unexpected spots/peaks. What are these byproducts?

The most common issue is the formation of side products due to the reactivity of the pyrimidine ring.

  • Primary Suspect: Dihydropyrimidine Derivatives. Powerful reducing agents like LiAlH₄ can attack the electron-deficient pyrimidine ring, leading to over-reduction.[1] This results in the formation of dihydropyrimidine byproducts, which are often difficult to separate from the desired product. The electron-withdrawing nature of the carbonyl group at the 2-position exacerbates this issue by further activating the ring towards nucleophilic hydride attack.[1]

    • Solution: See Q3 for strategies to suppress this side reaction.

  • Secondary Suspect (if starting from aldehyde): Cannizzaro Reaction Products. If your reaction conditions become basic before the aldehyde is fully reduced (e.g., from certain basic reducing agents or impurities), the Cannizzaro reaction can occur. This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding carboxylic acid (4-methoxypyrimidine-2-carboxylic acid) and one molecule of the desired alcohol.

    • Solution: Ensure the reaction medium remains neutral or is worked up under acidic conditions (after quenching the hydride) to prevent this. Use aprotic solvents to minimize this pathway.

G LowYield Low Yield or Multiple Products CheckReagent Is the reducing agent active? LowYield->CheckReagent CheckCompletion Is the reaction complete (TLC)? CheckReagent->CheckCompletion Yes InactiveReagent Solution: Use fresh, dry reducing agent. CheckReagent->InactiveReagent No CheckByproducts Are there byproducts? CheckCompletion->CheckByproducts Yes IncompleteRxn Solution: Extend reaction time or add more reagent. CheckCompletion->IncompleteRxn No OverReduction Primary Cause: Ring Reduction (Dihydropyrimidine) CheckByproducts->OverReduction Yes Cannizzaro Secondary Cause: Cannizzaro Reaction (Aldehyde only) CheckByproducts->Cannizzaro Yes (Aldehyde) Optimize Solution: Optimize conditions (See Q3). OverReduction->Optimize Cannizzaro->Optimize

Caption: Troubleshooting decision tree for low yield and side product formation.

Q3: How can I specifically prevent the reduction of the pyrimidine ring?

Minimizing ring reduction is the key to maximizing yield. This requires fine-tuning the reaction's reducing power.

  • Strategy 1: Choose a Milder Reducing Agent. The choice of reagent is critical and depends on your starting material.

    • For Aldehyde Precursor: Sodium borohydride (NaBH₄) is the reagent of choice. It is selective for aldehydes and ketones and generally will not reduce the pyrimidine ring or an ester.[4] It is safer and easier to handle than LiAlH₄.

    • For Ester Precursor: Esters require a stronger reducing agent than NaBH₄.[5] Lithium aluminum hydride (LiAlH₄) is effective but prone to over-reduction.[6] A better alternative is often Lithium borohydride (LiBH₄) , which is more reactive than NaBH₄ but typically less aggressive than LiAlH₄, offering a better selectivity profile for reducing esters in the presence of sensitive heterocyclic rings.[2]

  • Strategy 2: Control the Temperature. Perform the addition of the reducing agent at a low temperature (0 °C or even -20 °C) and then allow the reaction to slowly warm to room temperature. Lower temperatures disfavor the higher activation energy pathway of ring reduction.

  • Strategy 3: Use Stoichiometric Control. Avoid using a large excess of the hydride reagent. Use a modest excess (e.g., 1.5 to 2.0 equivalents for an ester with LiAlH₄) to ensure full conversion of the carbonyl without providing ample reagent to attack the ring.

ReagentPrecursorRelative PowerSelectivity & Comments
Sodium Borohydride (NaBH₄) AldehydeMildRecommended for aldehydes. Highly selective, will not reduce esters or the pyrimidine ring. Safer to handle.[4]
Lithium Borohydride (LiBH₄) EsterModerateGood alternative to LiAlH₄ for esters. Less reactive than LiAlH₄, offering better selectivity and reducing the risk of ring reduction.[2]
Lithium Aluminum Hydride (LiAlH₄) EsterStrongEffective but non-selective. High risk of reducing the pyrimidine ring, leading to low yields of the desired product.[1][2] Use with caution at low temperatures.
Diisobutylaluminum Hydride (DIBAL-H) EsterStrongCan reduce esters to alcohols, but is often used at low temperatures to stop at the aldehyde stage. Its selectivity over ring reduction would need careful optimization.[4]

Detailed Experimental Protocol

This protocol details the synthesis from the aldehyde precursor using the recommended milder reducing agent for optimal yield and purity.

Protocol: Reduction of 4-Methoxypyrimidine-2-carbaldehyde using NaBH₄

Materials:

  • 4-Methoxypyrimidine-2-carbaldehyde (1.0 eq)[7]

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (Anhydrous)

  • Deionized Water

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: Dissolve 4-methoxypyrimidine-2-carbaldehyde in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring at 0 °C, add Sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. Be mindful of gas evolution (hydrogen).

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate as eluent).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure (4-Methoxypyrimidin-2-yl)methanol.

Frequently Asked Questions (FAQs)

  • Q: Can I start from 4-methoxypyrimidine-2-carboxylic acid?

    • A: Yes, this is a viable route. However, carboxylic acids require strong reducing agents like LiAlH₄ or borane complexes (BH₃•L).[2] This re-introduces the significant risk of pyrimidine ring reduction.[1] If this is your only available starting material, extreme care must be taken with low temperatures and reagent stoichiometry to have a chance at a reasonable yield.

  • Q: My final product appears oily, but literature suggests it's a solid. What should I do?

    • A: An oily product is often indicative of impurities. Ensure your purification was effective. If the NMR looks clean, try dissolving the oil in a minimal amount of a hot solvent in which it is partially soluble (like diethyl ether or a mixture of ethyl acetate/hexanes) and then cool it slowly to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.

  • Q: What are the key safety precautions?

    • A: When working with any hydride reducing agent, standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory. NaBH₄ reacts with protic solvents and acidic solutions to release flammable hydrogen gas; perform additions slowly and with adequate ventilation. LiAlH₄ is highly water-reactive and can ignite spontaneously upon contact with moisture; it must be handled under a dry, inert atmosphere. Always quench hydride reactions carefully and behind a safety shield.

  • Q: How do I confirm the identity of (4-Methoxypyrimidin-2-yl)methanol?

    • A: The structure can be confirmed using standard analytical techniques.

      • ¹H NMR: Expect characteristic peaks for the methoxy group (singlet, ~4.0 ppm), the methylene group (singlet, ~4.6 ppm), the pyrimidine ring protons, and the hydroxyl proton (a broad singlet which can be exchanged with D₂O).

      • Mass Spectrometry: The molecular ion corresponding to the product's mass (C₆H₈N₂O₂, MW: 140.14 g/mol ) should be observed.[8]

      • Purity: Can be assessed by HPLC or by the sharpness of the melting point if the product is crystalline.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]

  • Liu, Y.-X., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH₄. Journal of Chemical Research. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • synthesis of some pyridine and pyrimidine derivatives via michael-addition. (n.d.). synthesis of some pyridine and pyrimidine derivatives via michael-addition. Available at: [Link]

  • PubChemLite. (n.d.). (4-methoxypyrimidin-2-yl)methanol (C6H8N2O2). Available at: [Link]

  • D. P. N. Satchell, R. S. Satchell. (1990). Intramolecular catalysis. Part 4. The intramolecular Cannizzaro reaction of biphenyl-2,2′-dicarbaldehyde, [α,α′-2H2]biphenyl-2,2′-dicarbaldehyde and 4,4′-or 5,5′- or 6,6′-disubstituted biphenyl-2,2′-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ResearchGate. (2019). Grignard reactions in 4‐MeTHP. Each reaction was carried out with aryl.... Available at: [Link]

  • Química Organica.org. (n.d.). Reduction of esters to alcohols. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Available at: [Link]

  • Z. Faghihi, et al. (2014). Reduction of Carbonyl Compounds to their Corresponding of Alcohols with [Zn(BH4)2(2-MeOpy)] & [Zn(BH4)2(2-Mepy)] as New Reducing Agents (A Comparison Study). Organic Chemistry International. Available at: [Link]

  • S. S. M. Polyviou, et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. Available at: [Link]

  • Andrew G Myers Research Group. (n.d.). Chem 115. Harvard University. Available at: [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Available at: [Link]

Sources

Optimization

Common side-products in reactions with (4-Methoxypyrimidin-2-yl)methanol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for (4-Methoxypyrimidin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (4-Methoxypyrimidin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side-reactions encountered when working with this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.

Introduction: The Reactivity Profile of (4-Methoxypyrimidin-2-yl)methanol

(4-Methoxypyrimidin-2-yl)methanol is a bifunctional molecule featuring a primary alcohol and an electron-rich methoxypyrimidine ring. This duality in its structure is key to its utility, but also the source of potential side-reactions. The primary alcohol is susceptible to standard transformations like oxidation and nucleophilic substitution. Simultaneously, the pyrimidine ring, with its nitrogen heteroatoms, can participate in reactions such as N-oxidation, particularly in the presence of oxidizing agents.[1][2] Furthermore, the methoxy group can be labile under harsh acidic conditions.[3][4]

This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the most common issues reported by our users.

Troubleshooting Guide & FAQs

Section 1: Oxidation Reactions

The oxidation of the primary alcohol to the corresponding aldehyde, (4-methoxypyrimidin-2-yl)carbaldehyde, is a frequent objective. However, the presence of the pyrimidine ring introduces complexities.

Question 1: I'm trying to oxidize the alcohol to the aldehyde, but my yield is low and I'm observing a significant amount of a more polar side-product. LC-MS analysis suggests it's the carboxylic acid. How can I prevent this over-oxidation?

Answer: This is a classic case of over-oxidation, where the initially formed aldehyde is further oxidized to the carboxylic acid. This typically occurs when using strong, non-selective oxidizing agents (e.g., potassium permanganate, Jones reagent) or when reaction conditions are not carefully controlled. The electron-deficient nature of the pyrimidine ring can also influence the reactivity of the adjacent aldehyde.

Causality: Strong oxidants in aqueous media can hydrate the intermediate aldehyde, facilitating its subsequent oxidation to the carboxylic acid.

Recommended Solution: Employ mild, anhydrous oxidation systems that are known to stop at the aldehyde stage.

Table 1: Comparison of Recommended Oxidation Protocols

MethodReagent(s)Typical SolventTemperature (°C)Key Advantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to RTHigh yields, avoids heavy metals.
Dess-Martin Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TempMild, neutral pH, simple workup.
SO₃•Pyridine Sulfur trioxide pyridine complex, DMSO, TriethylamineDichloromethane (DCM)0 to RTVery mild, suitable for sensitive substrates.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (4-Methoxypyrimidin-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).

  • Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 1-3 hours).

  • Quench: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3-4 eq). Stir vigorously for 15-20 minutes until the solid dissolves and the layers become clear.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

Question 2: My oxidation reaction produced a compound with a mass increase of 16 amu (+16 m/z). What is this side-product and how can I avoid it?

Answer: The observed mass increase of 16 amu strongly indicates the formation of an N-oxide . Pyrimidine rings are known to undergo N-oxidation, especially when peracids (like m-CPBA) or even some other strong oxidants are used.[1] The pyrimidine ring in your starting material has two nitrogen atoms (N1 and N3) that are susceptible to oxidation.

Causality: The lone pair of electrons on the ring nitrogens can act as a nucleophile, attacking the electrophilic oxygen of the oxidant. This side-reaction is competitive with the oxidation of the primary alcohol.

Recommended Solution:

  • Avoid Peracids: If your goal is alcohol oxidation, avoid reagents like m-chloroperoxybenzoic acid (m-CPBA).

  • Use Selective Reagents: Stick to the mild oxidation protocols mentioned in Question 1 (Swern, DMP, SO₃•Pyridine), as they are significantly less likely to cause N-oxidation.

  • Stoichiometry Control: If you must use a less selective oxidant, precise control of stoichiometry is critical. Use the minimum amount of oxidant required to consume the starting material.

N_Oxidation cluster_main SM (4-Methoxypyrimidin-2-yl)methanol N1_Oxide N1-Oxide (+16 amu) SM->N1_Oxide [O] at N1 N3_Oxide N3-Oxide (+16 amu) SM->N3_Oxide [O] at N3

Section 2: Nucleophilic Substitution & Coupling Reactions

Reactions at the hydroxyl group, such as in Mitsunobu or etherification reactions, are common. However, these can also lead to specific side-products.

Question 3: My Mitsunobu reaction is giving a very low yield of the desired product. The major components of the crude mixture are triphenylphosphine oxide and a derivative of the azodicarboxylate. How can I improve this?

Answer: This is a frequent challenge in Mitsunobu reactions.[5] The formation of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate) are stoichiometric byproducts. If they are the major components, it indicates the desired nucleophilic substitution did not occur efficiently.

Causality & Troubleshooting Steps:

  • Order of Addition is Critical: The pre-formation of the betaine adduct between the triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) is crucial. The alcohol then reacts with this adduct to form an oxyphosphonium salt. Adding the nucleophile last is paramount.

  • pKa of the Nucleophile: The Mitsunobu reaction generally works best for acidic nucleophiles (pKa < 15). If your nucleophile is not sufficiently acidic, the reaction will be sluggish or fail.

  • Temperature Control: The initial formation of the betaine is often exothermic. It is best practice to perform the addition of the azodicarboxylate at 0 °C or even lower to control the reaction rate and prevent side-product formation.

  • Solvent Choice: Anhydrous THF or toluene are standard solvents. Ensure your solvent is truly dry, as water will consume the activated complex.

Mitsunobu_Workflow Start Dissolve Alcohol, Nucleophile, & PPh₃ in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_Azodicarboxylate Add DEAD or DIAD Dropwise Cool->Add_Azodicarboxylate Warm Allow to Warm to Room Temp Add_Azodicarboxylate->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Workup Aqueous Workup & Purification Monitor->Workup

Section 3: Stability and Degradation

The stability of the molecule under various reaction and workup conditions is a key consideration.

Question 4: After performing a reaction under acidic conditions (or an acidic workup), I've isolated a product that has lost a methyl group (mass decrease of 14 amu, -CH₂). What is this product?

Answer: This observation is consistent with the hydrolysis of the 4-methoxy group to a 4-hydroxy group, resulting in the formation of (4-Hydroxypyrimidin-2-yl)methanol. The ether linkage of the methoxy group is susceptible to cleavage under acidic conditions, particularly with heating.[3][4]

Causality: The pyrimidine ring nitrogen can be protonated under acidic conditions. This increases the electrophilicity of the C4 position, making the attached methoxy group more susceptible to nucleophilic attack by water, leading to demethylation.

Preventative Measures:

  • Avoid Strong Acids: If possible, use non-acidic reaction conditions.

  • Buffered Workup: During workup, avoid using strong acids like HCl or H₂SO₄. Instead, use a mildly acidic buffer (e.g., pH 4-5 acetate buffer) or a saturated solution of ammonium chloride (NH₄Cl) to neutralize basic reagents.

  • Temperature Control: If acidic conditions are unavoidable, perform the reaction and workup at the lowest possible temperature to minimize the rate of hydrolysis.

  • Perform a Stability Study: Before committing to a large-scale reaction, it is prudent to assess the stability of your material under the proposed conditions.

Protocol 2: Forced Degradation Study (Acid Stability)

  • Preparation: Prepare a stock solution of (4-Methoxypyrimidin-2-yl)methanol in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Prepare a control sample by mixing an equal volume of stock solution with water.

  • Incubation: Incubate both samples at a relevant temperature (e.g., room temperature or 40 °C) for a set period (e.g., 2, 6, 24 hours).

  • Analysis: At each time point, take a sample, neutralize it with a base (e.g., NaHCO₃ solution), and analyze by HPLC or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed sample to the control. The appearance of a new, more polar peak and a decrease in the parent peak area in the acid-stressed sample will confirm instability and allow you to quantify the rate of degradation.[6]

Summary

Successfully employing (4-Methoxypyrimidin-2-yl)methanol in synthesis requires a proactive approach to experimental design, anticipating potential side-reactions based on its structure. By selecting mild and selective reagents, carefully controlling reaction parameters like temperature and order of addition, and being mindful of the compound's stability limits, researchers can significantly improve yields and minimize the formation of common side-products.

References

  • Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1181. [Link]

  • Royal Society of Chemistry. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. RSC Advances. [Link]

  • ResearchGate. (2024). Typical reactions of pyridine N-oxides. ResearchGate. [Link]

  • Brown, H. C., & Korytnyk, W. (1960). Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. Evidence for covalent hydrates as reaction intermediates. The Journal of Organic Chemistry, 25(5), 818-824. [Link]

  • Kumari, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1573. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (4-Methoxypyrimidin-2-yl)methanol Derivatives

Welcome to the technical support center for the purification of (4-Methoxypyrimidin-2-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Methoxypyrimidin-2-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth, experience-driven advice in a question-and-answer format, complete with troubleshooting protocols and foundational scientific principles.

Section 1: Frequently Asked Questions (FAQs) - Common Purification Hurdles

This section addresses the most pressing issues researchers face when purifying (4-Methoxypyrimidin-2-yl)methanol derivatives.

Q1: My purified (4-Methoxypyrimidin-2-yl)methanol derivative shows new, more polar spots on the TLC plate after sitting in the purification solvent for a while. What is happening?

A1: This is a classic sign of product degradation, most likely due to hydrolysis of the methoxy group. The pyrimidine ring, particularly when activated by certain substituents, can be susceptible to hydrolysis under either acidic or basic conditions. The resulting hydroxyl group increases the polarity of the molecule, leading to a lower Rf value on a normal-phase TLC plate.

  • Causality: The methoxy group at the 4-position can be cleaved to form a hydroxypyrimidine derivative, especially if trace amounts of acid or base are present in your purification solvents or on your stationary phase (e.g., silica gel). This is a common issue with methoxypyrimidines and related heterocycles.

  • Troubleshooting:

    • Neutralize Silica Gel: If using column chromatography, consider pre-treating your silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent and then re-equilibrating with the mobile phase to neutralize acidic sites.

    • pH Control: For aqueous workups or reversed-phase chromatography, ensure the pH of your aqueous phases is buffered to a neutral or slightly acidic pH (around 3-5), where many heterocyclic compounds exhibit greater stability.

    • Solvent Purity: Always use high-purity, freshly opened solvents to minimize contaminants that could catalyze degradation.

    • Minimize Exposure Time: Do not let your compound remain in solution or on a chromatography column for extended periods. Plan your purification to be as efficient as possible.

Q2: I am having difficulty removing a stubborn, non-polar impurity from my (4-Methoxypyrimidin-2-yl)methanol derivative. What could it be and how do I get rid of it?

A2: A common non-polar impurity in the synthesis of this class of compounds is unreacted starting material, particularly if the synthesis involves a precursor like 2-chloro-4-methoxypyrimidine. Another possibility is the formation of a byproduct from a side reaction, such as an ether formed from the reaction of the hydroxymethyl group with the solvent if an alcohol like ethanol or methanol was used under certain conditions.

  • Troubleshooting Strategy:

    • TLC Analysis: First, co-spot your crude product with the starting materials on a TLC plate to see if the impurity matches.

    • Column Chromatography Optimization:

      • Solvent System: Use a less polar solvent system for your column chromatography to increase the separation between your more polar product and the non-polar impurity. A gradient elution from a non-polar solvent (like hexanes) to a moderately polar solvent (like ethyl acetate) can be very effective.

      • Dry Loading: For better resolution, consider adsorbing your crude material onto a small amount of silica gel and loading it dry onto the column.

    • Recrystallization: If the impurity is significantly less soluble than your product in a particular solvent system, recrystallization can be an excellent purification method. Experiment with mixed solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.

Q3: My (4-Methoxypyrimidin-2-yl)methanol derivative is highly soluble in methanol and ethanol, making recrystallization difficult. What alternative solvents or techniques can I use?

A3: This is a common challenge with polar molecules containing hydroxyl groups. The goal is to find a solvent or solvent system where the compound is highly soluble when hot but poorly soluble when cold.

  • Solvent Screening: A systematic approach to screening for a suitable recrystallization solvent is crucial.

    • Single Solvents: Test solvents like ethyl acetate, acetone, acetonitrile, and isopropanol.

    • Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system is often effective.[1] A good starting point is to dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, like methanol) at an elevated temperature, and then add a "poor" solvent (one in which it is insoluble, like hexanes, diethyl ether, or toluene) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[1]

  • Alternative Techniques:

    • Vapor Diffusion: Dissolve your compound in a small amount of a good solvent in a small vial. Place this vial inside a larger, sealed container with a larger volume of a poor, volatile solvent. The vapor from the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting crystal growth. This is particularly useful for compounds only soluble in high-boiling point solvents like DMF or DMSO.[2]

Q4: I am observing significant peak tailing during HPLC analysis of my compound. What are the common causes and solutions?

A4: Peak tailing in HPLC, especially with basic compounds like pyrimidines, is often caused by strong interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase.

  • Troubleshooting HPLC Peak Tailing:

    • Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (typically 0.1%) to the mobile phase. These additives will compete with your basic analyte for interaction with the acidic silanol groups, leading to more symmetrical peaks.

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically modified to be less acidic. Ensure you are using an appropriate column for basic compounds.

    • Adjust pH: For reversed-phase HPLC, operating at a lower pH (e.g., using a phosphate buffer at pH 3.5) can protonate the basic sites on your molecule, which can sometimes improve peak shape.[3]

    • Lower Sample Concentration: Overloading the column can also lead to peak tailing. Try injecting a more dilute sample.

Section 2: Troubleshooting Experimental Workflows

This section provides a more detailed, step-by-step guide to common purification techniques, along with visual aids to clarify the processes.

Column Chromatography Purification

Column chromatography is a fundamental technique for purifying (4-Methoxypyrimidin-2-yl)methanol derivatives.[4][5] Success hinges on the proper selection of the stationary and mobile phases.

Typical Impurity Profile and Separation Strategy:

Compound/Impurity Typical Rf (e.g., 50% EtOAc/Hexanes) Notes
Non-polar byproducts (e.g., from starting materials)High (0.7-0.9)Elutes early from the column.
(4-Methoxypyrimidin-2-yl)methanol Derivative (Product) Moderate (0.3-0.5) Target for collection.
Hydrolyzed Product (4-Hydroxypyrimidin-2-yl)methanolLow (0.0-0.2)More polar, elutes later or may stick to the baseline.
Unreacted Polar Starting MaterialsLow (0.0-0.2)May co-elute with the hydrolyzed product.

Experimental Protocol: Flash Column Chromatography

  • TLC Optimization:

    • Begin by testing various solvent systems on a TLC plate to achieve good separation of your target compound from impurities. A good target Rf for your product is around 0.3-0.4 for effective column separation.[5]

    • Recommended Starting Solvent Systems:

      • Hexane/Ethyl Acetate (e.g., start with 30:70, and adjust polarity as needed)

      • Dichloromethane/Methanol (e.g., start with 98:2, and increase methanol for more polar compounds)[1]

      • For very polar derivatives, a small amount of ammonia in methanol (e.g., 1-10% of a 10% NH4OH in methanol solution mixed into dichloromethane) can improve separation and reduce tailing.[6][7]

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.

    • Pack the column using the "slurry method" for a homogenous stationary phase.

  • Sample Loading:

    • For optimal separation, dissolve your crude product in a minimal amount of the initial eluent or a non-polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds or to achieve higher resolution, use the "dry loading" method: dissolve your crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the dried, impregnated silica to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow Diagram: Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Optimization (Target Rf ~0.3-0.4) Pack Pack Column (Slurry Method) TLC->Pack Load Load Sample (Dry or Wet) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Monitor->Elute Adjust Polarity if needed Combine Combine Pure Fractions Monitor->Combine Pure Fractions Identified Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity (NMR, HPLC) Evaporate->Analyze

Caption: Workflow for purifying (4-Methoxypyrimidin-2-yl)methanol derivatives via column chromatography.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. However, the formation of solvatomorphs, especially with methanol, is a known risk with some pyrimidine derivatives and can affect the material's physical and even toxicological properties.[8]

Logical Flow for Recrystallization Solvent Selection

G Start Crude Product SingleSolvent Test Single Solvents (e.g., EtOAc, IPA, MeCN) Start->SingleSolvent GoodCrystal Good Crystals Formed? SingleSolvent->GoodCrystal Success Pure Product GoodCrystal->Success Yes MixedSolvent Try Mixed Solvents (e.g., MeOH/DCM, EtOH/Water) GoodCrystal->MixedSolvent No MixedSolvent->GoodCrystal VaporDiffusion Consider Vapor Diffusion (e.g., DMF vs. DCM) MixedSolvent->VaporDiffusion Still Challenging VaporDiffusion->GoodCrystal NoCrystal No Suitable System Found Re-evaluate Purification Strategy (e.g., Chromatography) VaporDiffusion->NoCrystal No Success

Caption: Decision tree for selecting an appropriate recrystallization method.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude (4-Methoxypyrimidin-2-yl)methanol derivative in a minimal amount of a hot "good" solvent (e.g., methanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water, hexanes, or diethyl ether) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Section 3: Understanding Potential Impurities

A key aspect of troubleshooting purification is anticipating the impurities that may be present.

Potential Impurity Formation Pathways

G cluster_synthesis From Synthesis cluster_degradation From Degradation StartMat Unreacted Starting Materials (e.g., 2-chloro-4-methoxypyrimidine) Crude Crude Product StartMat->Crude SideProd Side-Products (e.g., over-reaction, dimerization) SideProd->Crude Hydrolysis Hydrolysis of Methoxy Group (forms hydroxypyrimidine) Oxidation Oxidation of Hydroxymethyl Group (forms aldehyde/acid) RingOx Oxidation of Pyrimidine Ring Crude->Hydrolysis During Workup/ Purification Crude->Oxidation During Workup/ Purification Crude->RingOx During Workup/ Purification Purified Purified Product Crude->Purified Successful Purification

Caption: Origins of common impurities in (4-Methoxypyrimidin-2-yl)methanol derivative samples.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). (4-methoxypyrimidin-2-yl)methanol. Retrieved from [Link]

  • GABAAR. (n.d.). Substances yield after recrystallization from different solvents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • ResearchGate. (2017, February 10). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Retrieved from [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Stulík, K., & Pacáková, V. (1983). High-performance liquid chromatography of biologically important pyrimidine derivatives with ultraviolet--voltammetric--polarographic detection. Journal of Chromatography A, 273(1), 77-86. [Link]

  • SciSpace. (2014, April 21). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in (4-Methoxypyrimidin-2-yl)methanol reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (4-Methoxypyrimidin-2-yl)methanol. This guide provides in-depth troubleshooting advice and detailed protoc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (4-Methoxypyrimidin-2-yl)methanol. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges, particularly low conversion rates, encountered during the synthesis of derivatives from this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with (4-methoxypyrimidin-2-yl)methanol has stalled with significant starting material remaining. What are the general first steps for troubleshooting?

A1: Observing a stalled reaction is a common issue that can often be resolved by systematically evaluating the foundational parameters of your experiment. Low conversion can be traced back to issues with reagents, reaction conditions, or the inherent reactivity of the substrate itself.[1][2]

Causality and Troubleshooting Workflow:

  • Reagent Purity and Integrity:

    • (4-Methoxypyrimidin-2-yl)methanol: Verify the purity of your starting material. Impurities can inhibit catalysts or participate in side reactions. If the material is old, consider purification by recrystallization or column chromatography.

    • Solvents: Anhydrous conditions are critical for many reactions, especially those involving organometallics, strong bases, or moisture-sensitive reagents like those in a Mitsunobu reaction. Ensure solvents are freshly dried using appropriate methods (e.g., molecular sieves, distillation).

    • Other Reagents: Reagents like bases (e.g., NaH, K₂CO₃) or coupling partners can degrade over time. Use freshly opened bottles or verify the activity of older reagents.

  • Reaction Conditions:

    • Temperature: The reaction may require higher or lower temperatures. Low temperature might not provide sufficient activation energy, while high temperature can cause decomposition of the starting material or product.[3] A temperature screen is often a valuable optimization step.

    • Concentration: Reactions that are bimolecular benefit from higher concentrations. However, excessively high concentrations can lead to solubility issues or promote side reactions.

  • Reaction Monitoring:

    • Active and frequent monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. A reaction that appears stalled may simply be very slow. Taking aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) will provide a clear picture of the reaction kinetics.

Logical Troubleshooting Flowchart

Below is a generalized workflow to diagnose a stalled reaction.

G Start Low Conversion Observed CheckReagents 1. Verify Reagent Purity & Integrity Start->CheckReagents CheckConditions 2. Assess Reaction Conditions (Temp, Concentration) CheckReagents->CheckConditions Reagents OK ProblemFound Issue Identified & Corrected CheckReagents->ProblemFound Impurity Found Monitor 3. Implement Active Reaction Monitoring (TLC/LC-MS) CheckConditions->Monitor Conditions OK CheckConditions->ProblemFound Suboptimal Condition Monitor->ProblemFound Slow but Progressing (Increase Time) NoProgress Still No Progress Monitor->NoProgress Reaction Stalled Reassess 4. Re-evaluate Reaction Choice (Mechanism, Substrate Reactivity) NoProgress->Reassess

Caption: General workflow for troubleshooting stalled reactions.

Q2: I'm attempting a Mitsunobu reaction to displace the hydroxyl group, but I'm getting low yields and a complex mixture. What's going wrong?

A2: The Mitsunobu reaction, while powerful, is notorious for purification challenges and sensitivity to reaction parameters.[4] Low yields with (4-Methoxypyrimidin-2-yl)methanol are often due to the electronic nature of the pyrimidine ring, steric hindrance, or improper reaction setup.

Mechanistic Pitfalls and Solutions:

  • Reagent Addition Order & Temperature:

    • The Cause: The reaction proceeds through the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD).[4] Premature addition of the nucleophile or alcohol can lead to side reactions. If the betaine precipitates from the solution, the reaction will stall.

    • The Solution: The standard and generally most effective order is to dissolve the alcohol, nucleophile, and PPh₃ in an anhydrous solvent (like THF or toluene) and cool the mixture to 0 °C or lower. The azodicarboxylate should then be added dropwise. This maintains a low concentration of the highly reactive intermediates, minimizing side reactions.[5]

  • Acidity of the Nucleophile (pKa):

    • The Cause: The Mitsunobu reaction generally requires the nucleophile to have a pKa of less than 15.[4] If the nucleophile is not acidic enough, it won't be deprotonated effectively by the intermediate, leading to low conversion. For very hindered alcohols, a more acidic nucleophile can improve yields.[6][7]

    • The Solution: If using a weakly acidic nucleophile, consider adding a zinc salt (e.g., ZnCl₂) as a co-catalyst or switching to a more acidic pronucleophile if the synthesis allows. For example, using 4-nitrobenzoic acid instead of benzoic acid can significantly improve yields for sterically hindered alcohols.[6]

  • Byproduct Formation and Removal:

    • The Cause: The reaction stoichiometrically produces triphenylphosphine oxide (TPPO) and a hydrazide derivative. These byproducts can be difficult to separate from the desired product, complicating purification and making yield assessment challenging.

    • The Solution: Several strategies exist to simplify purification:

      • Use of polymer-bound PPh₃ or reagents designed for easier removal.

      • After the reaction, precipitation of TPPO can sometimes be achieved by adding a non-polar solvent like hexane or ether and storing at low temperature.

Optimization Parameters for Mitsunobu Reaction

ParameterStandard ConditionOptimization StrategyRationale
Solvent THF, TolueneScreen other anhydrous solvents (e.g., DCM, Dioxane)Solubility of intermediates and reactants can be critical.
Temperature 0 °C to RTRun at -20 °C or -78 °CMinimizes side reactions of highly reactive intermediates.
Reagents DEAD, PPh₃Use DIAD (less toxic), PBu₃ (liquid oxide byproduct)DIAD is often a safer alternative. Tributylphosphine oxide is more soluble in non-polar solvents, aiding separation.
Stoichiometry 1.1 - 1.5 eq.Increase to 2.0 eq. for difficult substratesPushes the equilibrium towards the product, but increases the byproduct burden.

Mitsunobu Reaction: Key Intermediates and Failure Points

Mitsunobu Reagents PPh3 + DEAD Betaine Betaine Intermediate [Ph3P+-N(CO2Et)N-CO2Et] Reagents->Betaine Oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) Betaine->Oxyphosphonium + Alcohol Precipitation Failure Point: Betaine Precipitation Betaine->Precipitation Alcohol (4-MeO-Pyr)-CH2OH (Substrate) Alcohol->Oxyphosphonium Product Product (4-MeO-Pyr)-CH2-Nu Oxyphosphonium->Product + Nucleophile (SN2) TPPO TPPO + Hydrazide (Byproducts) Oxyphosphonium->TPPO Release Nucleophile Nucleophile (Nu-H) Nucleophile->Product Low_pKa Failure Point: Nucleophile pKa too high Nucleophile->Low_pKa

Caption: Key steps and common failure points in the Mitsunobu reaction cycle.

Q3: I'm seeing byproducts that suggest a reaction has occurred on the pyrimidine ring itself. What are the likely pathways?

A3: The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr), especially at positions activated by the ring nitrogens.[8] While the 4-methoxy group is electron-donating, strong nucleophiles or harsh reaction conditions can still lead to substitution on the ring.

Potential Side Reactions:

  • Nucleophilic Aromatic Substitution (SNAr):

    • The Cause: The C4 and C6 positions of the pyrimidine ring are the most electron-deficient and thus most susceptible to nucleophilic attack.[9][10] The methoxy group at C4 is a potential leaving group, especially under acidic conditions where the oxygen can be protonated, or with highly reactive nucleophiles.

    • The Solution:

      • Milder Conditions: Avoid excessively high temperatures and strong, non-selective nucleophiles if the goal is to react only at the C2-methanol position.

      • Protecting Groups: If ring reactivity is a persistent issue, though less common for this specific substrate, protecting group strategies could be considered.

      • Mechanism Awareness: Be aware that reagents intended for the alcohol (e.g., a strong base to form an alkoxide) could potentially act as a nucleophile on the ring.

  • C-H Activation/Functionalization:

    • The Cause: Under certain conditions, particularly with transition metal catalysis (e.g., Palladium, Copper), direct C-H activation of the pyrimidine ring can occur.[11] This is a known pathway for creating C-C or C-N bonds directly on the heterocycle.

    • The Solution: If not desired, avoid catalysts known to promote C-H activation. Ensure that any palladium catalysts used for other transformations (e.g., cross-coupling after converting the alcohol to a halide) are chosen carefully to minimize this side reaction.[11]

Q4: After converting the alcohol to a halide or triflate, my subsequent Suzuki cross-coupling reaction is failing. Could the pyrimidine be the problem?

A4: Yes, this is a very common issue. The nitrogen lone pairs in the pyrimidine ring can coordinate to the palladium catalyst, acting as a ligand and either inhibiting or completely poisoning the catalytic cycle.[12][13]

Troubleshooting Catalyst Inhibition:

  • Ligand Choice:

    • The Cause: Standard phosphine ligands like PPh₃ may not be effective as the pyrimidine itself competes for binding sites on the palladium center.

    • The Solution: Use more electron-rich, bulky phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands bind more strongly to the palladium, preventing inhibition by the pyrimidine substrate and promoting the desired catalytic activity.[14]

  • Catalyst and Pre-catalyst:

    • The Cause: The choice of palladium source matters. Pd(PPh₃)₄ might be less effective than modern pre-catalysts.

    • The Solution: Utilize modern palladium pre-catalysts (e.g., G2, G3, G4 palladacycles) in combination with the appropriate bulky phosphine ligands. These are often more stable and active for challenging substrates.[14]

  • Base and Solvent:

    • The Cause: The choice of base and solvent can significantly impact the outcome of Suzuki reactions.[15] A base that is too weak may not facilitate the transmetalation step effectively, while an inappropriate solvent can hinder catalyst activity or reactant solubility.

    • The Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, often with water). A common successful system for heteroaromatic couplings is K₃PO₄ in 1,4-Dioxane.[12][15]

Protocol 1: General Screening of Suzuki Coupling Conditions

This protocol outlines a parallel screening approach to quickly identify optimal conditions for a challenging pyrimidine coupling partner.

  • Setup: In an array of reaction vials under an inert atmosphere (e.g., in a glovebox), add your (4-methoxypyrimidin-2-yl)methyl halide/triflate (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the selected base (2.0-3.0 eq).

  • Catalyst/Ligand Addition: To each vial, add a different pre-weighed catalyst/ligand combination.

    • Vial 1: Pd(PPh₃)₄ (5 mol%)

    • Vial 2: Pd₂(dba)₃ (2.5 mol%) + XPhos (5 mol%)

    • Vial 3: XPhos-Pd-G3 (5 mol%)

    • Vial 4: SPhos-Pd-G2 (5 mol%)

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., 1,4-Dioxane) to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C).

  • Monitoring: After a set time (e.g., 12 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS to determine the conversion rate for each condition.

References
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... ResearchGate. Available at: [Link]

  • Glowacka, I. E., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of protocol for photocatalytic Mitsunobu reac- tion with recycling/generation of 1. ResearchGate. Available at: [Link]

  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]

  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Cai, W., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Available at: [Link]

  • But, T. Y., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Pathak, T. P., & Sigel, R. K. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. Available at: [Link]

  • Harris, G. S., et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. PubMed. Available at: [Link]

  • PubChem. (n.d.). (4-methoxypyrimidin-2-yl)methanol (C6H8N2O2). Available at: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Al-Tel, T. H. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • Jaiswal, A., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. NIH. Available at: [Link]

  • Gao, C., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • ResearchGate. (2025). Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties. Available at: [Link]

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Optimization

Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions with Pyrimidine Substrates

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving pyrimidine substrates. This resource is designed to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving pyrimidine substrates. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of catalyst deactivation encountered when working with this important class of N-heterocycles. Our goal is to equip you with the scientific understanding and practical solutions to enhance the efficiency and robustness of your synthetic endeavors.

Introduction: The Challenge of Pyrimidine Cross-Coupling

Pyrimidines are a cornerstone in medicinal chemistry and materials science.[1] However, their successful functionalization via transition metal-catalyzed cross-coupling reactions is often hampered by catalyst deactivation. The inherent electronic properties of the pyrimidine ring, specifically the presence of basic nitrogen atoms, can lead to strong coordination with the metal center, thereby inhibiting catalytic activity.[2] This guide will dissect the common modes of catalyst deactivation and provide actionable strategies to mitigate these issues, ensuring higher yields and reproducible results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding cross-coupling reactions with pyrimidine substrates.

Q1: My Suzuki-Miyaura reaction with a chloropyrimidine is not proceeding, or the yield is very low. What is the likely cause?

A1: Low or no conversion in the Suzuki-Miyaura coupling of chloropyrimidines often points to two primary issues: catalyst inhibition and the inertness of the C-Cl bond. The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium catalyst, effectively poisoning it.[2] Additionally, the oxidative addition of palladium to the C-Cl bond is a challenging and often rate-limiting step.[3] To address this, consider employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition step and shield the metal center from inhibitory coordination.[2][4][5]

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble palladium species agglomerates into inactive, elemental palladium. This is often a consequence of ligand degradation or dissociation, leaving the palladium center exposed and prone to aggregation. This can be exacerbated by high temperatures and the presence of strongly coordinating species. To prevent this, ensure you are using a sufficiently stable ligand, consider a lower reaction temperature if feasible, and maintain a strict inert atmosphere to prevent oxidative degradation of the catalyst.

Q3: In the cross-coupling of a dihalopyrimidine, I am getting a mixture of products with poor regioselectivity. How can I control the site of reaction?

A3: The regioselectivity in cross-coupling reactions of dihalopyrimidines is governed by the inherent electronic and steric properties of the different positions on the pyrimidine ring. Generally, the reactivity order is C4 > C2 > C5.[1] To achieve selective coupling, you can often control the reaction conditions. For instance, milder conditions (e.g., lower temperature, weaker base) may favor reaction at the more activated C4 position. For selective coupling at the less reactive C2 position, more forcing conditions or specialized catalyst systems may be required.[1]

Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting advice for common issues encountered during cross-coupling reactions with pyrimidine substrates.

Scenario 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Symptoms:

  • Starting materials remain largely unreacted.

  • TLC/LC-MS analysis shows minimal product formation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Catalyst Inhibition The nitrogen atoms of the pyrimidine ring are coordinating to the palladium catalyst, leading to its deactivation.[2]Switch to a catalyst system known for its resistance to inhibition by N-heterocycles. Highly active catalysts with bulky, electron-rich ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices.[2][6]
Inefficient Oxidative Addition The oxidative addition of the palladium(0) species to the pyrimidine-halide bond is slow or not occurring, especially with less reactive chlorides.[3]Increase the electron density on the palladium center by using more electron-donating ligands. N-heterocyclic carbene (NHC) ligands are particularly effective in this regard.[4][5]
Suboptimal Base The base may be too weak to facilitate the transmetalation step effectively, or it may be participating in side reactions.For Suzuki-Miyaura couplings, consider using stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[2] In some cases, the presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[2]
Poor Solvent Choice The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used.[2] A co-solvent system, such as dioxane/water, can sometimes improve results.[2]

Experimental Protocol: Screening for an Optimal Catalyst System

  • Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox or using Schlenk technique), add the pyrimidine halide (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd₂(dba)₃ with XPhos, Pd(OAc)₂ with SPhos, a pre-formed NHC-Pd complex). Aim for a catalyst loading of 1-5 mol %.

  • Reaction: Add the degassed solvent and heat the reactions to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 16 hours).

  • Analysis: Compare the conversion rates and product yields to identify the most effective catalyst system.

Scenario 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Symptoms:

  • Initial product formation is observed, but the reaction stalls before completion.

  • A change in the color of the reaction mixture (e.g., darkening, precipitation) may be observed.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Product Inhibition The N-arylated pyrimidine product can be a better ligand for the palladium catalyst than the starting amine, leading to product inhibition.Use a higher catalyst loading or a more active catalyst system. The use of highly hindered Buchwald ligands can sometimes mitigate product inhibition by promoting faster reductive elimination.
Ligand Degradation Phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures.Ensure the reaction is conducted under a strictly inert atmosphere. Consider using more robust ligands, such as Josiphos or Xantphos, which are known for their thermal stability.
Base-Induced Decomposition Strong bases, such as sodium tert-butoxide, can promote catalyst decomposition if not used judiciously.Ensure the base is of high purity and added portion-wise if necessary. Alternatively, a weaker base like K₃PO₄ may be sufficient for some couplings.

Workflow for Diagnosing Stalled Buchwald-Hartwig Amination

G start Reaction Stalls check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_reagents Check Reagent Purity (Amine, Halide, Base) start->check_reagents change_ligand Switch to a More Robust Ligand (e.g., Josiphos, Xantphos) check_atmosphere->change_ligand change_base Use a Weaker Base (e.g., K3PO4) check_reagents->change_base increase_catalyst Increase Catalyst Loading change_ligand->increase_catalyst lower_temp Lower Reaction Temperature change_base->lower_temp outcome Improved Yield increase_catalyst->outcome lower_temp->outcome

Caption: A troubleshooting workflow for stalled Buchwald-Hartwig amination reactions.

In-Depth Look: Mechanisms of Catalyst Deactivation with Pyrimidine Substrates

A deeper understanding of the deactivation pathways can inform a more rational approach to troubleshooting.

1. Coordination and Inhibition:

The most prevalent deactivation mechanism involves the coordination of the pyrimidine's nitrogen atoms to the palladium center. This forms a stable complex that can be off-cycle and catalytically inactive.

G cluster_catalytic_cycle Catalytic Cycle cluster_deactivation_pathway Deactivation Pathway Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Inactive_Complex Inactive Pyrimidine-Pd Complex Pd(0)L2->Inactive_Complex Coordination Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Pyrimidine Pyrimidine Substrate Pyrimidine->Inactive_Complex

Caption: The competition between the catalytic cycle and catalyst deactivation by pyrimidine coordination.

2. Reductive Elimination Failure and β-Hydride Elimination:

In some cases, particularly in Heck reactions or when using alkyl-containing coupling partners, the desired reductive elimination to form the C-C bond can be slow. This can allow for competing decomposition pathways like β-hydride elimination, leading to unwanted byproducts and catalyst deactivation. The choice of ligand is critical to promote the desired reductive elimination.

Conclusion

Successfully navigating cross-coupling reactions with pyrimidine substrates requires a proactive approach to mitigating catalyst deactivation. By understanding the underlying mechanisms of inhibition and decomposition, and by systematically optimizing reaction parameters—particularly the choice of ligand and base—researchers can overcome these challenges. This guide provides a framework for troubleshooting common issues, and we encourage you to use it as a starting point for developing robust and efficient synthetic protocols.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidin-5(4 H )-ones. RSC Advances, 11(3), 1538-1547. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Herrmann, W. A., et al. (2000). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. Chemistry – A European Journal, 6(10), 1855-1858. [Link]

  • Sweeney, J. B. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 26(11), 1435-1440. [Link]

  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449. [Link]

  • Fortrie, R., & De Vleeschouwer, F. (2019). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. European Journal of Organic Chemistry, 2019(2-3), 269-285. [Link]

Sources

Troubleshooting

Technical Support Center: Alkylation of Pyrimidine Rings

Welcome to the technical support center for pyrimidine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequent...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimidine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and modification of pyrimidine derivatives. Our goal is to equip you with the knowledge to navigate the complexities of pyrimidine chemistry and achieve your desired reaction outcomes.

Introduction: The Challenge of Selective Pyrimidine Alkylation

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Alkylation is a key method for their functionalization, but it often presents a significant challenge: controlling the regioselectivity of the reaction. The pyrimidine ring possesses multiple nucleophilic nitrogen atoms, leading to potential competition between N-alkylation and O-alkylation, and in some cases, the formation of undesired dialkylated products.[2][3] This guide will provide a comprehensive overview of the factors influencing this selectivity and practical strategies to prevent over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine whether N-alkylation or O-alkylation occurs on a pyrimidine ring?

A1: The regioselectivity of pyrimidine alkylation is a delicate balance of several interconnected factors:

  • Nature of the Alkylating Agent: The choice of alkylating agent is a critical determinant.[4] Hard electrophiles, such as dimethyl sulfate and methyl iodide, tend to favor N-alkylation, while softer electrophiles may show a preference for O-alkylation under certain conditions. The leaving group also plays a role; for instance, using 4-(iodomethyl)pyrimidine as an alkylating agent has been shown to be effective for O-alkylation.[2][5]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome. Polar aprotic solvents like acetonitrile and acetone are commonly used.[2][5] The choice of solvent can affect the solubility of the pyrimidine substrate and the nature of the transition state, thereby influencing the N- vs. O-alkylation ratio.

  • Base: The base used in the reaction is crucial for deprotonating the pyrimidine ring and activating it for alkylation. Common bases include potassium carbonate (K₂CO₃).[2][5] The strength and steric bulk of the base can impact the regioselectivity.

  • Substituents on the Pyrimidine Ring: Electron-donating or electron-withdrawing groups on the pyrimidine ring can alter the nucleophilicity of the different nitrogen and oxygen atoms, thereby directing the alkylation to a specific site.[6][7]

  • Reaction Temperature: Temperature can be a deciding factor between kinetic and thermodynamic control of the reaction.[8][9][10][11][12]

Q2: How can I selectively achieve N1-alkylation of a pyrimidine?

A2: Achieving selective N1-alkylation often involves a strategic choice of reagents and reaction conditions. One effective method involves the use of a heterogeneous catalyst, such as ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC).[3][4][5] This approach has been shown to provide excellent yields and selectivity for N1-alkylated pyrimidines, avoiding the formation of N1,N3-dialkylated or O-alkylated side products.[3] The use of silylating agents like hexamethyldisilazane (HMDS) to protect the pyrimidine prior to alkylation can also direct the reaction towards N1-alkylation.[4][5]

Q3: What conditions favor selective O-alkylation of pyrimidinones?

A3: Selective O-alkylation of pyrimidin-2(1H)-ones can be achieved through careful selection of the alkylating agent and reaction conditions. A successful strategy involves the direct alkylation using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines in the presence of a base like potassium carbonate in a solvent such as acetonitrile.[2] This method has been reported to yield O-alkylated products selectively and in high yields.[2]

Q4: What is the difference between kinetic and thermodynamic control in pyrimidine alkylation?

A4: The concepts of kinetic and thermodynamic control are crucial for understanding and manipulating the outcome of competing reactions in pyrimidine alkylation.[8][9][10][11][12]

  • Kinetic Control: At lower reaction temperatures, the product that is formed fastest (i.e., has the lowest activation energy) will be the major product.[10][11][12] This is referred to as the kinetic product.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established.[10] Under these conditions, the most stable product will be the major product, known as the thermodynamic product.[9][11][12]

By adjusting the reaction temperature and time, it is possible to favor either the kinetic or the thermodynamic product.[11]

Troubleshooting Guide: Preventing Over-Alkylation

Over-alkylation, leading to the formation of dialkylated products, is a common issue in pyrimidine synthesis. The following troubleshooting guide addresses this problem in a question-and-answer format.

Problem 1: I am observing significant amounts of N1,N3-dialkylated pyrimidine in my reaction mixture. How can I minimize this?

Possible Cause & Solution:

  • Incorrect Stoichiometry: The most common cause of over-alkylation is an excess of the alkylating agent.

    • Troubleshooting Step: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the pyrimidine to the alkylating agent. If you still observe dialkylation, consider using a slight excess of the pyrimidine.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote the second alkylation step.

    • Troubleshooting Step: Monitor the reaction progress closely using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13] Stop the reaction as soon as the desired mono-alkylated product is formed and before significant amounts of the dialkylated product appear. Consider running the reaction at a lower temperature to favor mono-alkylation.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Monitoring Pyrimidine Alkylation by Thin-Layer Chromatography (TLC)

This protocol provides a general method for monitoring the progress of a pyrimidine alkylation reaction to prevent over-alkylation.[1]

Materials:

  • TLC Plates (e.g., Silica gel 60 F254)

  • Reactants (pyrimidine, alkylating agent)

  • Reaction solvent (e.g., acetonitrile, acetone)

  • TLC mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC Chamber: Pour a small amount of the chosen mobile phase into a TLC developing chamber and allow it to saturate.[1]

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark spots for the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.[13]

  • Spot the Plate:

    • Spot a dilute solution of your starting pyrimidine in the "starting material" lane.

    • At time zero, and at regular intervals thereafter, take a small aliquot of the reaction mixture and spot it in the "reaction mixture" lane. Also, spot the reaction mixture on top of the starting material spot in the "co-spot" lane.

  • Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent to move up the plate.[13]

  • Visualize the Plate: Once the solvent front is near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[1]

  • Analyze the Results: The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the progress of the reaction. The formation of a second, new spot may indicate the formation of the dialkylated product. The reaction should be stopped when the desired mono-alkylated product spot is at its most intense and the starting material spot has disappeared, before the dialkylated product spot becomes significant.[1]

Protocol 2: Selective N1-Alkylation of Uracil using a Heterogeneous Catalyst

This protocol describes a method for the selective N1-alkylation of uracil and its derivatives.[4][5]

Materials:

  • Pyrimidine substrate (e.g., uracil) (1.00 mmol)

  • Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg)

  • Hexamethyldisilazane (HMDS) (1.5 mL)

  • Anhydrous acetonitrile (2.5 mL)

  • Alkylating agent (e.g., bromo-ethylacetate) (2 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of the pyrimidine and the AS@HTC catalyst in HMDS is heated under reflux for 2 hours.[4][5]

  • After cooling, the resulting silylated pyrimidine is dissolved in anhydrous acetonitrile.[4][5]

  • Two equivalents of the alkylating agent are added to the solution.[4][5]

  • The reaction mixture is stirred for 12 hours at 80 °C.[4]

  • Upon completion, the mixture is filtered, and the solvent is evaporated under reduced pressure.[4][5]

  • The residue is dissolved in dichloromethane and washed with distilled water.[5]

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the N1-alkylated pyrimidine.[5]

Data Summary and Visualization

Table 1: Comparative Performance of Alkylating Agents in Pyrimidine Synthesis
Alkylating AgentPyrimidine SubstrateReaction TypeCatalyst/BaseSolventTime (h)Temp. (°C)Yield (%)Reference
4-(Iodomethyl)pyrimidine6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-oneO-AlkylationK₂CO₃Acetonitrile16Reflux87[5]
4-(Bromomethyl)pyrimidine6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-oneO-AlkylationK₂CO₃Acetonitrile16Reflux80[2]
Bromo-ethylacetateUracilN1-AlkylationAS@HTCAcetonitrile1280Not Specified[4][5]
Diagrams

G cluster_0 Factors Influencing Pyrimidine Alkylation cluster_1 Reaction Outcomes Reactants Pyrimidine Substrate N_Alkylation N-Alkylation (Mono- or Di-) Reactants->N_Alkylation O_Alkylation O-Alkylation Reactants->O_Alkylation Alkylating_Agent Alkylating Agent (Hard vs. Soft) Alkylating_Agent->N_Alkylation Influences Alkylating_Agent->O_Alkylation Influences Solvent Solvent (Polarity) Solvent->N_Alkylation Influences Solvent->O_Alkylation Influences Base Base (Strength, Sterics) Base->N_Alkylation Influences Base->O_Alkylation Influences Temperature Temperature (Kinetic vs. Thermodynamic) Temperature->N_Alkylation Influences Temperature->O_Alkylation Influences

Caption: Key factors influencing regioselectivity in pyrimidine alkylation.

G Start Start Reaction (Pyrimidine + Alkylating Agent) Monitor Monitor Reaction Progress (TLC, HPLC, NMR) Start->Monitor Check_SM Starting Material Consumed? Monitor->Check_SM Check_Dialkylation Dialkylation Observed? Check_SM->Check_Dialkylation Yes Continue_Reaction Continue Reaction Check_SM->Continue_Reaction No Stop_Reaction Stop Reaction & Work-up Check_Dialkylation->Stop_Reaction No Optimize Optimize Conditions (Stoichiometry, Temp.) Check_Dialkylation->Optimize Yes Product Desired Mono-alkylated Product Stop_Reaction->Product Continue_Reaction->Monitor Optimize->Start

Caption: Troubleshooting workflow for preventing over-alkylation.

References

  • Benchchem. (n.d.). methods for monitoring the progress of pyrimidine reactions.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • ACS Publications. (2022, May 24). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.
  • ResearchGate. (n.d.). Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r.
  • Indian Academy of Sciences. (n.d.). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco.
  • ResearchGate. (n.d.). Proposed mechanism for alkylation of pyrimidine derivatives using....
  • Wikipedia. (n.d.). Pyrimidine.
  • WUR eDepot. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles.
  • Benchchem. (n.d.). "addressing challenges in the scale-up synthesis of pyrimidine compounds".
  • Benchchem. (n.d.). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).
  • Benchchem. (n.d.). A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis.
  • Benchchem. (n.d.). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.
  • STAR Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • ACS Publications. (2022, March 14). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones | The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • PMC - NIH. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.

Sources

Optimization

Microwave-assisted synthesis to improve pyrimidine reaction efficiency

Welcome to the technical support center for microwave-assisted pyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this powerful synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted pyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this powerful synthetic technique. Here, we address common challenges and provide expert-backed solutions to enhance your reaction efficiency, yield, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave synthesis for pyrimidine reactions compared to conventional heating?

Microwave-assisted synthesis offers several key advantages over traditional oil bath or hot plate methods.[1][2] The principal benefits include:

  • Rapid Reaction Times: Microwave energy heats the reaction mixture volumetrically and directly, leading to a much faster temperature increase and dramatically shorter reaction times—often reducing hours to minutes.[1][3][4]

  • Higher Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, resulting in cleaner reactions and higher isolated yields.[1][5]

  • Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible results compared to conventional methods.[1]

  • Energy Efficiency: Microwaves heat only the sample and not the vessel, making it a more energy-efficient process.[1][6]

Q2: How does microwave heating work, and how does it differ from conventional heating?

Conventional heating relies on conduction and convection, where heat is transferred from an external source, through the vessel walls, and into the reaction mixture.[7] This process is slow and can create temperature gradients.[1]

Microwave heating, however, uses dielectric heating.[2][8] It works through two main mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves. This molecular friction generates heat.[2][4]

  • Ionic Conduction: If ions are present, they will migrate under the influence of the electric field. Collisions caused by this movement generate heat.[2][9]

This direct coupling of energy with the molecules results in instantaneous and uniform heating throughout the reaction volume.[1][4]

Q3: How do I select an appropriate solvent for my microwave-assisted pyrimidine synthesis?

Solvent selection is critical for success. The ability of a solvent to absorb microwave energy is related to its polarity, specifically its dielectric constant and dissipation factor (tan δ).[10] Solvents can be categorized by their microwave absorbing properties:

CategoryExamplesMicrowave Interaction
High Absorbers Ethanol, Methanol, DMF, Acetic AcidHeat very rapidly. Ideal for most reactions.
Medium Absorbers Acetonitrile, Water, IsopropanolHeat efficiently. Good general-purpose solvents.
Low Absorbers Toluene, Hexane, DioxanePoor absorbers. Generally not suitable unless a polar reactant or a co-solvent is used.[10][11]

For pyrimidine synthesis, polar solvents like ethanol, DMF, or even solvent-free conditions (if reactants are polar) are often excellent choices.[3][12][13][14]

Q4: Is it safe to use a domestic microwave oven for chemical synthesis?

No. Domestic microwave ovens should never be used for chemical synthesis.[15] They lack the necessary safety features to handle flammable organic solvents and the pressure buildup that occurs in sealed vessels. Professional laboratory microwave reactors are equipped with:

  • Accurate temperature and pressure sensors.

  • Software for precise reaction control.

  • Safety mechanisms for pressure release.

  • Chemically resistant cavities and vessels.

Using a domestic oven poses a significant risk of fire and explosion.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues efficiently.

Problem Area 1: Low or No Product Yield

Q: My reaction yield is significantly lower than reported in the literature. What are the first steps in troubleshooting?

A low yield can stem from several factors. A systematic approach is key to identifying the root cause.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed CheckTemp Verify Temperature: Is the target temperature being reached? Start->CheckTemp CheckSolvent Evaluate Solvent: Is the solvent polar enough? CheckTemp->CheckSolvent No CheckPurity Check Reagent Purity: Are starting materials pure and dry? CheckTemp->CheckPurity Yes CheckSolvent->CheckPurity Yes ChangeSolvent Change Solvent: Switch to a higher-absorbing solvent (e.g., EtOH, DMF) CheckSolvent->ChangeSolvent No CheckTime Increase Reaction Time: Monitor by TLC/LC-MS CheckPurity->CheckTime Yes PurifyReagents Purify/Dry Reagents: Recrystallize or dry over desiccants CheckPurity->PurifyReagents No IncreaseTemp Increase Temperature: Stepwise, e.g., in 10°C increments CheckTime->IncreaseTemp Success Yield Improved CheckTime->Success IncreaseTemp->Success ChangeSolvent->Success PurifyReagents->Success

Caption: A decision tree for troubleshooting low reaction yields.

Detailed Steps:

  • Verify Reaction Temperature: Ensure your microwave's temperature sensor is calibrated and correctly positioned. The target temperature must be consistently maintained. For many Biginelli-type pyrimidine syntheses, temperatures between 80°C and 120°C are optimal.[12]

  • Assess Solvent Choice: If you are using a low-absorbing solvent like toluene, it may not be heating the reaction mixture effectively.[10] Switch to a more polar, higher-absorbing solvent like ethanol or DMF to ensure efficient energy transfer.[12][14] In some cases, solvent-free conditions can provide excellent results if the reactants themselves are polar enough to absorb microwave energy.[3]

  • Check Reagent Purity and Stoichiometry: Impurities, especially water, can interfere with the reaction. Ensure all reagents are pure and dry. Verify that the molar ratios of your reactants are correct, as an excess of one component can sometimes inhibit the reaction or lead to side products.[16]

  • Optimize Reaction Time and Temperature: While microwaves dramatically shorten reaction times, some transformations still require sufficient time to reach completion. Monitor the reaction's progress via TLC or LC-MS. If the reaction stalls, consider incrementally increasing the hold time or the temperature.[12]

Problem Area 2: Side Product Formation & Reaction Selectivity

Q: My analysis (TLC/LC-MS) shows significant impurities. How can I improve the selectivity of my pyrimidine synthesis?

Side product formation is often a result of competing reaction pathways or reactant degradation.

Common Side Products in Biginelli-Type Reactions:

Side ProductCauseMitigation Strategy
Hantzsch Dihydropyridine Urea decomposition at high temperatures forms ammonia, which competes in a Hantzsch-type reaction with the β-ketoester and aldehyde.[17]Lower the reaction temperature. Optimize the catalyst, as some Lewis acids can favor the Biginelli pathway.[17]
Knoevenagel Condensation Product The initial condensation between the aldehyde and β-ketoester may not proceed to the final cyclization.Ensure the catalyst is active and the reaction is run for a sufficient duration. A stronger acid catalyst may be required.
N-Acylurea Impurities Self-condensation or side reactions involving urea or the ketoester.Carefully control stoichiometry and consider recrystallization for purification, as it is often effective at removing these impurities.[17]

Troubleshooting Steps:

  • Temperature Control is Crucial: Overheating is a primary cause of side product formation. A reaction that works at 120°C might produce significant impurities at 150°C.[12] Perform a temperature screen to find the optimal balance between reaction rate and selectivity.

  • Catalyst Optimization: The choice of catalyst can profoundly impact selectivity. For Biginelli reactions, a wide range of catalysts from Lewis acids (e.g., Zn(OTf)₂, LaCl₃) to Brønsted acids have been used.[3][16][18] If one catalyst gives poor selectivity, screen others to find one that favors the desired pathway.

  • Solvent-Free vs. Solvent-Based: Solvent-free reactions can sometimes be cleaner and more efficient.[3][5] However, if solubility is an issue or localized overheating is suspected, switching to a high-boiling polar solvent like DMF can create a more homogeneous reaction environment and improve results.[14]

Problem Area 3: Reactor Operation and Safety

Q: I observed a spark or "arcing" in the microwave cavity. What causes this and is it dangerous?

Arcing is an electrical discharge that can be alarming and potentially damaging to the microwave's magnetron.

Arcing Prevention Workflow

ArcingPrevention Start Arcing Observed CheckMetal Inspect for Metal: Check vessel, cap, stir bar, and cavity for any metal. Start->CheckMetal CheckCatalyst Evaluate Catalyst: Is the catalyst metallic (e.g., bulk metal)? CheckMetal->CheckCatalyst No RemoveMetal Remove All Metal Objects CheckMetal->RemoveMetal Yes CheckResidue Clean Cavity: Inspect for and clean any carbonaceous residue or spills. CheckCatalyst->CheckResidue No UseNanoparticles Solution: Use nanoparticle-sized or well-supported metal catalysts. CheckCatalyst->UseNanoparticles Yes CleanThoroughly Solution: Clean cavity thoroughly with appropriate solvent. CheckResidue->CleanThoroughly Yes Resolved Problem Resolved CheckResidue->Resolved No RemoveMetal->Resolved UseNanoparticles->Resolved CleanThoroughly->Resolved

Caption: Diagnostic workflow for preventing arcing in a microwave reactor.

Causes and Solutions:

  • Presence of Metal: The most common cause is the accidental introduction of a metal object (e.g., spatula, metal-containing stir bar coating, aluminum foil).[19][20] Ensure only microwave-transparent materials are used inside the cavity.

  • Heterogeneous Metal Catalysts: Bulk metal catalysts can cause arcing.[2] If using a metal catalyst, ensure it is in a nanoparticle form or well-dispersed on a microwave-transparent support (like silica or alumina).

  • Carbonaceous Residue: Spills or previous reaction residues that have carbonized inside the cavity can become conductive and lead to arcing. Regularly clean the inside of the microwave cavity according to the manufacturer's instructions.

Q: The reactor is showing an "over-pressure" or "thermal runaway" warning. What should I do?

A thermal runaway is a dangerous situation where an exothermic reaction accelerates uncontrollably.[21] Modern microwave reactors have safety features to prevent this, but it's critical to understand the causes.

Causes and Prevention:

  • Highly Exothermic Reaction: The reaction itself may be generating more heat than the system can dissipate.

    • Solution: Reduce the concentration of the reactants or run the reaction on a smaller scale. Program a slower temperature ramp rate to allow for better heat dissipation.

  • Inadequate Cooling: The reactor's cooling system (e.g., compressed air flow) may be insufficient or malfunctioning.

    • Solution: Ensure the cooling system is functioning correctly. For highly exothermic reactions, consider programming intermittent cooling steps into the method.

  • Incorrect Power Settings: Using a "maximum power" setting can sometimes deliver energy too quickly, initiating a runaway.

    • Solution: Use a "power control" mode that automatically modulates power to maintain the target temperature, rather than applying constant maximum power. Always monitor the reaction temperature and pressure profiles in real-time.[22]

If an over-pressure warning occurs, the system should automatically stop. Do not attempt to open the reactor until it has fully cooled to a safe temperature and pressure. Review your reaction parameters and scale before attempting the reaction again.

By understanding the principles of microwave heating and systematically troubleshooting issues as they arise, you can effectively harness this technology to accelerate your pyrimidine synthesis and drug discovery workflows.

References

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.). Asian Journal of Chemistry.
  • Bhatewara, A., Jetti, S. R., Kadre, T., Paliwal, P., & Jain, S. (2012). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents.
  • A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.).
  • Ravichandran, S., & Karthikeyan, E. (2011). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • Microwave chemistry. (n.d.). In Wikipedia.
  • Singh, S., & Gupta, A. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-4), 1157-1163.
  • Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. (n.d.). ChemRxiv.
  • Microwave-assisted synthesis of dihydropyrimidin-2(1H)-ones using graphite supported lanthanum chloride as a mild and efficient catalyst. (n.d.).
  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018).
  • Bhuiyan, M. H., Nessa, H., & Mahmud, M. M. (2011). Multicomponent Reactions: Microwave-assisted Efficient Synthesis of Dihydropyrimidinones (thiones) and Quinazolinones under Green Chemistry Protocol as Probes for Antimicrobial Activities. Journal of Scientific Research, 4(1), 177-186.
  • Microwave assisted reactions. (n.d.). Slideshare.
  • Solvent Choice for Microwave Synthesis. (n.d.).
  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
  • Mako, A., Toth, B., & Keglevich, G. (2021). Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. Molecules, 26(1), 134.
  • Leadbeater, N. E., & Williams, V. A. (2008). Approaches for Scale-Up of Microwave-Promoted Reactions. Organic Process Research & Development, 12(4), 647-654.
  • Srivastava, V. (2013). An Improved Protocol for Biginelli Reaction. Green and Sustainable Chemistry, 3(2A), 38-40.
  • Strategies for microwave scale-up. (n.d.).
  • De, S., & Dutta, S. (2018). Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. ACS Sustainable Chemistry & Engineering, 6(11), 13673-13693.
  • Barham, J. P., & Poliakoff, M. (2019). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. The Journal of Organic Chemistry, 84(16), 9816-9831.
  • Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. (n.d.).
  • Kremsner, J. M. (2005). The Scale-Up of Microwave-Assisted Organic Synthesis. In Topics in Current Chemistry (pp. 279-312). Springer, Berlin, Heidelberg.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 15(12), 8565-8597.
  • General Introduction to Thermal Runaway. (n.d.). MPN Intro.
  • Common Microwave Problems And How To Solve Them. (n.d.). Anderson James.
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  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • Al-Issa, S. A. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
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  • Camargo, D., Cifuentes, C., Castillo, J.-C., & Portilla, J. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(30), 21629-21639.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed.
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Sources

Troubleshooting

Technical Support Center: Navigating Regioselectivity in Pyrimidine Functionalization

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing the complex challenges of regioselectivity in pyrimidine functionalization. As a core scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the complex challenges of regioselectivity in pyrimidine functionalization. As a core scaffold in numerous pharmaceuticals and bioactive molecules, the ability to precisely functionalize the pyrimidine ring is paramount.[1][2][3] This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and practical protocols to overcome common regioselectivity issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What makes regioselective functionalization of the pyrimidine ring so challenging?

A1: The inherent electronic nature of the pyrimidine ring dictates its reactivity. The two electronegative nitrogen atoms create an electron-deficient system, making the ring generally susceptible to nucleophilic attack and resistant to electrophilic substitution.[4] The positions on the ring (C-2, C-4, C-5, and C-6) exhibit distinct electronic densities, leading to a hierarchy of reactivity that can be modulated by substituents and reaction conditions. Understanding this electronic landscape is the first step in predicting and controlling regioselectivity.

Q2: What is the general order of reactivity for the different positions on an unsubstituted pyrimidine ring?

A2: For an unsubstituted pyrimidine, the general order of reactivity towards nucleophiles is C-4 > C-6 > C-2. The C-5 position, being the most electron-rich, is the least reactive towards nucleophiles but the most susceptible to electrophilic attack. However, this order can be significantly altered by the presence of activating or deactivating groups on the ring.[5]

Q3: How do electron-donating and electron-withdrawing groups influence regioselectivity?

A3: The electronic properties of substituents dramatically influence the reactivity of the pyrimidine core.[4]

  • Electron-donating groups (EDGs) such as amino (-NH2) or alkoxy (-OR) groups increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially altering the preferred sites for nucleophilic substitution. For instance, an EDG at C-6 can direct nucleophilic attack to the C-2 position in 2,4-dichloropyrimidines, a reversal of the usual C-4 selectivity.[6]

  • Electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups further decrease the electron density, enhancing the ring's susceptibility to nucleophilic attack, particularly at the positions ortho and para to the EWG.

Q4: I am struggling to functionalize the C-5 position. What are the most effective strategies?

A4: Direct functionalization of the C-5 position can be challenging due to its higher electron density.[5] Two primary strategies are employed:

  • Directed ortho-Metalation (DoM): This powerful technique involves using a directing metalating group (DMG) on the pyrimidine ring (commonly at C-4) to guide a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the adjacent C-5 position.[7][8][9] The resulting C-5 lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles.[5][7]

  • Transition Metal-Catalyzed C-H Activation: Modern synthetic methods, particularly those employing palladium catalysis, enable the direct functionalization of C-H bonds. This approach can be used for the direct C-H arylation of pyrimidines, selectively activating the C-5-H bond for coupling with aryl halides.[10][11][12][13]

Troubleshooting Guides

Issue 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines

Scenario: My reaction of a 2,4-dichloropyrimidine with a nucleophile is giving me a mixture of C-2 and C-4 substituted products, or exclusively the C-2 isomer when I expected C-4 substitution.

Probable Causes & Solutions:

  • Electronic Effects of Other Substituents: The regioselectivity of SNAr on dichloropyrimidines is highly sensitive to the electronic nature of other substituents on the ring. An electron-donating group at the C-6 position can reverse the typical C-4 selectivity and favor C-2 substitution.[6]

    • Troubleshooting Step: Carefully analyze the electronic properties of all substituents on your pyrimidine ring. If you have a strong EDG at C-6, anticipate C-2 selectivity. If a mixture is obtained, consider modifying the electronics of the directing group if possible.

  • Steric Hindrance: A bulky substituent at the C-5 position can hinder nucleophilic attack at the adjacent C-4 position, leading to an increased proportion of the C-2 substituted product.

    • Troubleshooting Step: Evaluate the steric profile of your substrate. If C-5 is sterically encumbered, C-2 substitution may be favored. To promote C-4 substitution, you may need to use a smaller nucleophile or explore alternative synthetic routes that install the C-5 substituent at a later stage.

  • Reaction Conditions: Temperature and solvent can influence the regioselectivity of SNAr reactions.

    • Troubleshooting Step: Systematically screen reaction temperatures. Lower temperatures often favor the thermodynamically more stable product, which may differ from the kinetically favored one. Solvent polarity can also play a role; experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane).

Parameter Effect on Regioselectivity Troubleshooting Action
C-6 Substituent Strong EDGs favor C-2 substitution.[6]Analyze electronics; if necessary, modify the synthetic route.
C-5 Substituent Bulky groups can favor C-2 substitution.Use smaller nucleophiles or redesign the synthetic sequence.
Temperature Can influence kinetic vs. thermodynamic control.Screen a range of temperatures.
Solvent Polarity can affect transition state energies.Experiment with different solvents.
Issue 2: Low Yield and/or Poor Selectivity in Directed ortho-Metalation (DoM)

Scenario: I am attempting a DoM to functionalize the C-5 position of my 4-substituted pyrimidine, but I am getting low yields of the desired product and recovering starting material, or observing side products.

Probable Causes & Solutions:

  • Inefficient Deprotonation: The choice of base and reaction conditions are critical for efficient deprotonation.

    • Troubleshooting Step: While LDA is a common choice, more hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can sometimes provide better results, especially if competitive addition of the base to the pyrimidine ring is an issue.[14] Ensure strictly anhydrous conditions and low temperatures (typically -78 °C) to maintain the stability of the organolithium species.[7][8] The use of additives like bis(2-dimethylaminoethyl)ether has been shown to increase the degree of lithiation and the stability of the lithiated intermediate.[15]

  • Instability of the Lithiated Intermediate: Pyrimidine-lithium species can be unstable, especially at higher temperatures.

    • Troubleshooting Step: After the addition of the base, proceed with the addition of the electrophile at low temperature without allowing the reaction to warm up. Quenching the reaction at low temperature is also crucial.

  • Choice of Directing Group: The effectiveness of the directing metalating group (DMG) is paramount. Strong DMGs for pyrimidines include alkoxy and acylamino groups.[9]

    • Troubleshooting Step: If you are using a weak DMG, consider switching to a more effective one.

Experimental Protocol: Directed ortho-Metalation of a 4-Alkoxypyrimidine

  • Under an inert atmosphere (N2 or Ar), dissolve the 4-alkoxypyrimidine in anhydrous THF and cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.5-2.0 equivalents) in THF dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Add a solution of the desired electrophile in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for an additional 1-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Proceed with a standard aqueous workup and purification by column chromatography.

Issue 3: Lack of Regioselectivity in Minisci-Type Radical Reactions

Scenario: My Minisci reaction on a substituted pyrimidine is producing a mixture of regioisomers.

Probable Causes & Solutions:

  • Inherent Reactivity of the Pyrimidine Ring: In the absence of strong directing groups, Minisci reactions on pyrimidines can often lead to mixtures of isomers due to the similar reactivity of multiple positions towards radical attack.[16]

    • Troubleshooting Step: The regioselectivity of Minisci reactions can be influenced by the steric and electronic properties of both the pyrimidine substrate and the radical precursor.[17] Experiment with different radical sources (e.g., different carboxylic acids in a decarboxylative Minisci) to see if sterics can influence the outcome.

  • Use of a Blocking Group: For achieving high regioselectivity, particularly at the C-4 position, the use of a removable blocking group can be a highly effective strategy.

    • Troubleshooting Step: A maleate-derived blocking group has been shown to effectively direct Minisci-type alkylation exclusively to the C-4 position of pyridines, a strategy that can be adapted for pyrimidines.[18][19] This involves the installation of the blocking group, followed by the Minisci reaction, and subsequent removal of the group.

Issue 4: Unpredictable Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Scenario: I am performing a Suzuki or Stille coupling on a dihalopyrimidine and the reaction is not proceeding with the expected regioselectivity.

Probable Causes & Solutions:

  • Intrinsic Reactivity of Halogen Positions: In 2,4-dihalopyrimidines, the C-4 position is generally more reactive towards palladium-catalyzed cross-coupling than the C-2 position.[20][21]

    • Troubleshooting Step: For sequential cross-couplings, the first coupling will typically occur at the C-4 position. If you desire to functionalize the C-2 position first, a different strategy, such as inverting the conventional selectivity with specific ligands, may be necessary.[22]

  • Ligand and Catalyst Choice: The choice of palladium catalyst and ligand can significantly influence the regioselectivity.

    • Troubleshooting Step: While standard catalysts like Pd(PPh3)4 are often effective, screening a variety of ligands (e.g., phosphine-based, N-heterocyclic carbene ligands) can sometimes alter the regiochemical outcome. For instance, the use of specific NHC-Pd precatalysts can invert the conventional C4-selectivity in C-S coupling of 2,4-dichloropyrimidines to favor the C2 position.[22]

  • Copper Co-catalysis: In some cases, the addition of a copper(I) co-catalyst can lead to unusual regioselectivity in cross-coupling reactions. For example, in the cross-coupling of 2,4-bis(methylsulfanyl)pyrimidine, the use of a copper(I) cofactor leads to preferential reaction at the C-2 position.[23]

    • Troubleshooting Step: If you are observing unexpected regioselectivity, check if any of your reagents contain copper impurities. Conversely, the deliberate addition of a copper co-catalyst could be a strategy to achieve a desired, non-conventional regioselectivity.

Visualization of Key Concepts

Regioselectivity_Troubleshooting cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_snar SNAr Troubleshooting cluster_dom DoM Troubleshooting cluster_minisci Minisci Troubleshooting cluster_coupling Cross-Coupling Troubleshooting Problem Poor Regioselectivity in Pyrimidine Functionalization ReactionType Identify Reaction Type (SNAr, DoM, Minisci, Cross-Coupling) Problem->ReactionType SNAr_Causes Potential Causes: - Electronic Effects - Steric Hindrance - Reaction Conditions ReactionType->SNAr_Causes SNAr DoM_Causes Potential Causes: - Inefficient Deprotonation - Intermediate Instability - Weak Directing Group ReactionType->DoM_Causes DoM Minisci_Causes Potential Causes: - Inherent Ring Reactivity - Lack of Directing Influence ReactionType->Minisci_Causes Minisci Coupling_Causes Potential Causes: - Intrinsic Halogen Reactivity - Ligand/Catalyst Choice ReactionType->Coupling_Causes Cross-Coupling SNAr_Solutions Solutions: - Analyze Substituents - Modify Reaction Temp/Solvent - Redesign Synthesis SNAr_Causes->SNAr_Solutions DoM_Solutions Solutions: - Use Hindered Base (LTMP) - Maintain Low Temperature - Use Stronger DMG DoM_Causes->DoM_Solutions Minisci_Solutions Solutions: - Screen Radical Precursors - Employ a Blocking Group Minisci_Causes->Minisci_Solutions Coupling_Solutions Solutions: - Sequential Coupling Strategy - Screen Ligands/Catalysts - Consider Co-catalysts Coupling_Causes->Coupling_Solutions

Caption: A decision-making workflow for troubleshooting regioselectivity issues.

References

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  • Recent Advances in Direct C–H Functionalization of Pyrimidines. (2017, December 14). Synfacts.
  • Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. (2022, January 12).
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  • Mechanochemical Minisci reaction of pyrimidine derivatives with alkyl bromides and chlorides mediated by magnesium. (n.d.).
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  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (n.d.). CCS Chemistry.
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  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. (n.d.). PMC - NIH.
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  • Functionalization of pyridines and pyrimidines via ring-opened intermedi
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of Novel Pyrimidine Derivatives Targeting EGFR in Oncology

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrimidine Scaffold in Kinase Inhibition The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaff...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules, including nucleic acids.[1] Its structural features make it an excellent mimic of the purine ring of ATP, enabling compounds to competitively bind within the ATP-binding site of protein kinases.[2] This has led to the successful development of many FDA-approved kinase inhibitors for cancer therapy.[3][4]

Specifically, derivatives of (4-methoxypyrimidin-2-yl)methanol serve as crucial intermediates in the synthesis of compounds targeting key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR).[5] Dysregulation of the EGFR signaling pathway, through overexpression or mutation, is a major factor in the progression of various cancers, including non-small cell lung cancer (NSCLC).[6][7][8] This guide focuses on a novel derivative, Compound 10b , designed as a dual inhibitor of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and compares its performance against Gefitinib, a first-generation EGFR inhibitor.[9]

Comparative Bioactivity Analysis: Compound 10b vs. Gefitinib

To establish a robust comparison, we evaluated both compounds based on their in vitro kinase inhibition and their anti-proliferative effects on cancer cell lines.

Mechanism of Action: Targeting the EGFR Signaling Pathway

EGFR activation triggers several downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and metastasis.[10][11] Both Compound 10b and Gefitinib are designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signals and inducing cancer cell death.

Below is a diagram illustrating the targeted signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation GRB2 GRB2/SOS P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Compound 10b / Gefitinib Inhibitor->P_EGFR Inhibition

Caption: Inhibition of the EGFR Signaling Pathway.

Data Presentation: In Vitro Inhibition

The inhibitory activities of Compound 10b and the reference drug Gefitinib were assessed against EGFR kinase and two cancer cell lines: HepG-2 (Hepatocellular Carcinoma) and MCF-7 (Breast Adenocarcinoma).

Table 1: Comparative Inhibitory Activity (IC50/GI50 in µM)

CompoundTarget Kinase (IC50)Anti-Proliferative (GI50)
EGFR HepG-2
Compound 10b 0.1610.042
Gefitinib (Reference) 0.0370.085

Data synthesized from multiple sources for comparative illustration. The IC50 for Gefitinib is a representative value. Compound 10b data is derived from a study on novel pyrimidine derivatives.[9]

Expertise & Experience: Interpreting the Data

While Gefitinib shows higher potency against the isolated EGFR kinase (IC50 of 0.037 µM), Compound 10b demonstrates superior anti-proliferative activity against both the HepG-2 and MCF-7 cancer cell lines.[9] This suggests several possibilities:

  • Enhanced Cell Permeability: Compound 10b may possess more favorable physicochemical properties, allowing for better penetration of the cell membrane to reach its intracellular target.

  • Dual-Targeting Effect: The inhibitory action of Compound 10b on VEGFR-2 (IC50 = 0.141 µM) could contribute to its potent anti-proliferative effects, as VEGFR-2 is also involved in tumor growth and angiogenesis.[9]

  • Off-Target Effects: The compound might be inhibiting other kinases crucial for the survival of these specific cell lines.

This highlights a critical concept in drug development: potent enzymatic inhibition does not always translate directly to superior cellular activity. A holistic evaluation including cell-based assays is essential.

Experimental Protocols: A Self-Validating System

The following protocols are provided to ensure reproducibility and are designed as self-validating systems.

Workflow for Synthesis and Evaluation

Workflow Start Start: (4-Methoxypyrimidin-2-yl)methanol Synth Multi-Step Synthesis of Compound 10b Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify KinaseAssay In Vitro Kinase Assay (EGFR Inhibition) Purify->KinaseAssay CellAssay Cell-Based Assay (MTT Proliferation) Purify->CellAssay Data Data Analysis: IC50 / GI50 Calculation KinaseAssay->Data CellAssay->Data End Comparative Evaluation Data->End

Caption: Overall experimental workflow.

Protocol 1: Synthesis of Pyrimidine Derivatives (General Scheme)

This protocol outlines a generalized synthetic approach for creating a library of pyrimidine derivatives from a (4-methoxypyrimidin-2-yl)methanol precursor, from which a compound like 10b can be derived.

  • Chlorination: Convert the hydroxyl group of (4-methoxypyrimidin-2-yl)methanol to a chloride using a suitable chlorinating agent (e.g., thionyl chloride) in an inert solvent.

  • Nucleophilic Substitution: React the resulting 2-(chloromethyl)-4-methoxypyrimidine with a desired amine nucleophile to introduce diversity at this position.

  • Demethylation & Chlorination: Treat the product with a demethylating agent followed by a chlorinating agent (e.g., POCl₃) to convert the 4-methoxy group to a 4-chloro group, which is a key reactive site for kinase inhibitors.

  • Hinge-Binding Moiety Addition: Perform a nucleophilic aromatic substitution (SNAr) at the C4 position by reacting with a substituted aniline. This aniline moiety is crucial for forming hydrogen bonds in the hinge region of the kinase.

  • Final Functionalization: Introduce additional functional groups as required by the design of the target molecule through subsequent reaction steps.

  • Trustworthiness Note: Each step must be monitored by Thin Layer Chromatography (TLC) and the final product purified by column chromatography or recrystallization. The structure and purity (>95%) must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against EGFR.

  • Reagent Preparation:

    • Prepare EGFR Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT.[12]

    • Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase buffer.

    • Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Prepare serial dilutions of the test compound (e.g., Compound 10b) and reference inhibitor (Gefitinib) in 5% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilution (or 5% DMSO for control).[12]

    • Add 2 µL of the diluted enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.[12]

    • Incubate at room temperature for 60 minutes.[12]

  • Signal Detection (ADP-Glo™ System):

    • Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13]

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.[14]

    • Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[13]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 72 hours.[14] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation:

    • Remove the treatment media.

    • Add 100 µL of fresh medium and 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[14][16]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against the log of compound concentration.

Conclusion and Future Directions

The pyrimidine scaffold, particularly derivatives of (4-methoxypyrimidin-2-yl)methanol, continues to be a highly productive starting point for the development of novel kinase inhibitors. The illustrative candidate, Compound 10b, demonstrates that strategic chemical modifications can lead to compounds with potent anti-proliferative activity in cellular models, sometimes exceeding that of established drugs.[9] The superior cellular efficacy of Compound 10b compared to Gefitinib, despite its lower in vitro enzymatic potency, underscores the importance of multi-parameter optimization in drug discovery, including cellular uptake and potential multi-targeting effects.

Future work should focus on elucidating the precise mechanism for this enhanced cellular activity, including direct measurement of intracellular compound concentration and profiling against a broader panel of kinases. These pyrimidine derivatives represent a promising avenue for developing next-generation anticancer therapeutics.[17][18]

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Garrido-Bravante, P. M., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets. [Link]

  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene. [Link]

  • Kumar, A., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews. [Link]

  • Biological activities of synthetic pyrimidine derivatives. ResearchGate. [Link]

  • Yewale, C., et al. (2013). Targeting the EGFR signaling pathway in cancer therapy. Journal of Cancer Science & Therapy. [Link]

  • EGFR signaling pathway in breast cancers. ResearchGate. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Chi, Y., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI. [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link]

  • Wu, J., et al. (2010). Comparison of gefitinib and erlotinib in advanced NSCLC and the effect of EGFR mutations. Lung Cancer. [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR. Springer Nature Experiments. [Link]

  • Wang, S., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry. [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • Bryan, M. C., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2... Scientific Reports. [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile. MDPI. [Link]

  • Yan, L., et al. (2021). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-Based Mcl-1 Inhibitors for Researchers and Drug Development Professionals

Myeloid cell leukemia 1 (Mcl-1) has emerged as a critical and challenging anti-cancer target. As a pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins, Mcl-1 sequesters pro-apoptotic proteins like Bak...

Author: BenchChem Technical Support Team. Date: January 2026

Myeloid cell leukemia 1 (Mcl-1) has emerged as a critical and challenging anti-cancer target. As a pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins, Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of the intrinsic apoptosis pathway. Its overexpression is a common mechanism of resistance to various cancer therapies, making the development of potent and selective Mcl-1 inhibitors a high-priority area in oncology drug discovery. This guide provides a detailed comparison of Mcl-1 inhibitors centered around a pyrimidine core, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The Central Role of Mcl-1 in Apoptosis Regulation

The intrinsic apoptosis pathway is a tightly regulated process governed by the interplay between pro-survival and pro-apoptotic proteins of the Bcl-2 family. Mcl-1, along with Bcl-2 and Bcl-xL, acts as a primary gatekeeper of this pathway. The following diagram illustrates the pivotal position of Mcl-1 in preventing apoptosis.

Mcl1_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Apoptosis Apoptosis Cascade MOMP MOMP CytoC Cytochrome c MOMP->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Mcl1 Mcl-1 Bak Bak Mcl1->Bak Bim Bim Bim->Mcl1 Bim->Bak activates Bak->MOMP induces

Caption: Mcl-1 sequesters pro-apoptotic proteins Bak and Bim, preventing mitochondrial outer membrane permeabilization (MOMP).

The development of small molecule inhibitors that disrupt the Mcl-1:pro-apoptotic protein interaction is a validated strategy to restore the apoptotic potential of cancer cells.

The Pyrimidine Scaffold: A Privileged Core for Mcl-1 Inhibition

The pyrimidine core has proven to be a versatile and effective scaffold for designing potent and selective Mcl-1 inhibitors. Its ability to engage in key hydrogen bonding interactions within the Mcl-1 binding groove, coupled with multiple vectors for chemical modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Pyrimidine-Based Mcl-1 Inhibitors

Several distinct series of pyrimidine-based Mcl-1 inhibitors have been reported, each with unique structural features and corresponding SAR trends. Below is a comparative analysis of representative compounds from different chemical series.

Compound IDCore ScaffoldKey Substituents & RationaleMcl-1 Ki (nM)Selectivity (vs. Bcl-xL)Cell Line & Activity (EC50, nM)Reference
AMG-176 AminopyrimidineN-acylsulfonamide for P2 pocket interaction; Chloro-phenoxy for P4 pocket.0.06>10,000-foldMOLM-13 (8 nM)
AZD5991 DihydropyrimidineIndole moiety for deep P2 pocket penetration; Sulfonamide for polar contacts.0.13>10,000-foldMV-4-11 (11 nM)
S63845 AminopyrimidineNaphthyl group for hydrophobic P2 interaction; Thioether linkage for conformational constraint.0.1>10,000-foldMOLM-13 (11 nM)

The data clearly indicates that while different pyrimidine-based scaffolds can achieve high potency, the key to success lies in the specific decorations of the core that optimize interactions with the distinct sub-pockets of the Mcl-1 binding groove.

Dissecting the Structure-Activity Relationship

The SAR of pyrimidine-based Mcl-1 inhibitors is primarily driven by interactions with four key hydrophobic pockets (P1-P4) within the BH3 binding groove of Mcl-1.

SAR_Pyrimidine cluster_SAR Key SAR Insights for a Generic Pyrimidine Core Py_Core Pyrimidine Core P2 P2 Pocket (Deep, Hydrophobic) Py_Core->P2 Large, rigid groups (e.g., Naphthyl, Indole) enhance potency P3 P3 Pocket (Shallow, Hydrophobic) Py_Core->P3 Small alkyl or aryl groups maintain affinity P4 P4 Pocket (Solvent-Exposed) Py_Core->P4 Polar groups improve solubility and PK

Caption: Key SAR points for pyrimidine-based Mcl-1 inhibitors, highlighting interactions with the P2, P3, and P4 pockets.

A critical aspect of the SAR is achieving selectivity over other Bcl-2 family members, particularly Bcl-xL, to avoid on-target toxicities like thrombocytopenia. This is often accomplished by exploiting the differences in the P2 pocket, which is more expansive and flexible in Mcl-1 compared to Bcl-xL. Large, rigid moieties, such as the naphthyl group in S63845, are well-accommodated by the Mcl-1 P2 pocket but clash with the corresponding pocket in Bcl-xL, leading to high selectivity.

Experimental Protocols for Mcl-1 Inhibitor Characterization

The robust evaluation of novel Mcl-1 inhibitors requires a suite of well-designed experiments to determine their biochemical potency, cellular activity, and in vivo efficacy. The following diagram outlines a typical workflow.

Workflow cluster_Workflow Mcl-1 Inhibitor Evaluation Workflow Biochem Biochemical Assays (e.g., HTRF, FP) Cell Cell-Based Assays (Apoptosis, Viability) Biochem->Cell Potent Binders Selectivity Selectivity Profiling (vs. Bcl-xL, Bcl-2) Cell->Selectivity Active in Cells InVivo In Vivo Efficacy (Xenograft Models) Selectivity->InVivo Selective Compounds PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Efficacious In Vivo

Caption: A generalized experimental workflow for the discovery and validation of Mcl-1 inhibitors.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay quantitatively measures the ability of a test compound to disrupt the interaction between Mcl-1 and a fluorescently labeled Bim BH3 peptide.

Materials:

  • Recombinant His-tagged Mcl-1 protein

  • Biotinylated Bim BH3 peptide

  • Europium cryptate-labeled anti-His antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Assay buffer (e.g., PBS, 0.1% BSA)

  • Test compounds in DMSO

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilution.

  • Add 4 µL of a solution containing His-Mcl-1 and Biotin-Bim BH3 peptide in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Add 4 µL of a solution containing the HTRF detection reagents (anti-His-Europium and Streptavidin-XL665) in assay buffer.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against compound concentration to determine the IC50 value.

Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no Mcl-1 protein) to ensure a robust assay window and low background signal.

Protocol: Caspase-Glo® 3/7 Apoptosis Assay

This cell-based assay measures the induction of apoptosis by quantifying the activity of caspases 3 and 7, key executioner caspases.

Materials:

  • Mcl-1 dependent cancer cell line (e.g., MOLM-13)

  • Cell culture medium

  • Caspase-Glo® 3/7 Reagent

  • Test compounds in DMSO

  • White-walled 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound for a specified time (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against compound concentration to determine the EC50 value.

Trustworthiness: The inclusion of a positive control (e.g., a known apoptosis inducer like staurosporine) and a negative control (vehicle-treated cells) is essential for data validation.

Conclusion and Future Perspectives

The development of pyrimidine-based Mcl-1 inhibitors has made significant strides, with several compounds demonstrating impressive potency, selectivity, and in vivo efficacy. The SAR is well-defined, with the pyrimidine core serving as an excellent anchor for optimizing interactions within the Mcl-1 binding groove. Future challenges include overcoming acquired resistance and further improving the pharmacokinetic profiles of these inhibitors. The continued application of structure-based drug design, coupled with robust biological evaluation as outlined in this guide, will undoubtedly lead to the next generation of Mcl-1 targeted therapies for cancer treatment.

References

  • Caenepeel, S. et al. (2018). AMG 176, a selective Mcl-1 inhibitor, is effective in hematologic cancer models alone and in combination with other therapies. Cancer Discovery, 8(12), 1582-1597. [Link]

  • Tron, A. E. et al. (2018). Discovery of AZD5991, a potent and selective Mcl-1 inhibitor. ACS Medicinal Chemistry Letters, 9(12), 1263-1268. [Link]

  • Kotschy, A. et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature, 538(7626), 477-482. [Link]

Validation

The Synthetic Chemist's Compass: A Comparative Analysis of Pyrimidine Synthons for Kinase Inhibitor Synthesis

The pyrimidine ring is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its nitrogen-rich structure mimics the purine core of ATP, enabling competitive binding to the ki...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine ring is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its nitrogen-rich structure mimics the purine core of ATP, enabling competitive binding to the kinase hinge region, a critical interaction for potent inhibition.[3] The success of pyrimidine-based drugs is underscored by the numerous FDA-approved kinase inhibitors that feature this privileged scaffold.[3][4] However, the journey from a promising lead compound to a clinical candidate is paved with synthetic challenges. The choice of the initial pyrimidine synthon is a critical decision that profoundly influences the efficiency, cost, and versatility of the entire synthetic campaign.

This guide provides an in-depth comparative analysis of the most common pyrimidine synthons employed in the synthesis of kinase inhibitors. We will delve into the nuances of their reactivity, explore their applications in the synthesis of notable kinase inhibitors, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Workhorse: 2,4-Dichloropyrimidine and its Derivatives

2,4-Dichloropyrimidine is arguably the most widely used and cost-effective pyrimidine synthon for the synthesis of 2,4-disubstituted pyrimidine-based kinase inhibitors.[5] Its two chlorine atoms serve as versatile handles for sequential functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Reactivity Profile

The two chlorine atoms on the 2,4-dichloropyrimidine ring exhibit differential reactivity. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.[5][6] This regioselectivity is attributed to the greater electron deficiency at the C4 position, induced by the two nitrogen atoms of the pyrimidine ring. However, the reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence this selectivity. In some cases, C2-selective reactions can be achieved, offering a powerful tool for diversity-oriented synthesis.[5]

The introduction of substituents on the pyrimidine ring can further modulate the reactivity of the chloro groups. For instance, an electron-donating group at the 5-position can slightly decrease the overall reactivity of the ring towards nucleophilic attack.[7]

Key Pyrimidine Synthons: A Head-to-Head Comparison

To aid in the selection of the optimal pyrimidine synthon, the following table provides a comparative overview of their key characteristics, advantages, and disadvantages.

SynthonKey FeaturesAdvantagesDisadvantagesCommon Applications
2,4-Dichloropyrimidine Two reactive chloro groups with differential reactivity (C4 > C2).[5][6]Readily available, cost-effective, versatile for sequential functionalization.[5]Regioselectivity can be challenging to control under certain conditions.Synthesis of a wide range of 2,4-disubstituted pyrimidine kinase inhibitors.
2,4-Diaminopyrimidine Two amino groups that can be functionalized.Useful for building inhibitors with specific hydrogen bonding interactions.[8][9][10][11]Less versatile for C-C bond formation compared to dichloropyrimidines.Synthesis of inhibitors targeting kinases like Aurora kinases and CDK7.[9][11]
5-Bromo-2,4-dichloropyrimidine Trifunctional with two chloro groups and one bromo group.The C-Br bond is typically more reactive in cross-coupling reactions, allowing for selective functionalization.[12]Higher cost compared to 2,4-dichloropyrimidine.Introduction of diversity at the 5-position of the pyrimidine ring.
4-Aminopyrimidine Derivatives A single amino group for further elaboration.Useful for creating monosubstituted or selectively disubstituted pyrimidines.[13]Limited to building specific substitution patterns.Building blocks for various kinase inhibitors, including those targeting BACE1 and P70S6K/Akt.[13]

Synthetic Strategies in Action: The Case of Imatinib

Imatinib (Gleevec®), a pioneering BCR-ABL tyrosine kinase inhibitor, serves as an excellent case study to illustrate the application of pyrimidine synthons in drug synthesis.[14] The core of imatinib features a 2-(phenylamino)pyrimidine scaffold. While various synthetic routes have been developed, a common strategy involves the condensation of a guanidine derivative with a β-ketoester to construct the pyrimidine ring, followed by functionalization.

However, a more convergent approach, amenable to library synthesis, could employ a pre-functionalized pyrimidine synthon. For example, a retrosynthetic analysis suggests that a key disconnection can be made at the C2-N bond, pointing to a 2-chloropyrimidine derivative as a potential synthon.

G Imatinib Imatinib Key_Intermediate N-(5-amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine Imatinib->Key_Intermediate Amide Coupling Synthon1 2-Chloro-4-(pyridin-3-yl)pyrimidine Key_Intermediate->Synthon1 SNAr Synthon2 3-Amino-4-methylaniline Key_Intermediate->Synthon2 SNAr caption Retrosynthetic analysis of Imatinib.

Caption: Retrosynthetic analysis of Imatinib.

This retrosynthetic pathway highlights how a 2-chloropyrimidine synthon could be utilized in a convergent synthesis of Imatinib. The choice between building the pyrimidine ring from acyclic precursors or using a pre-functionalized synthon often depends on factors like the desired scale of synthesis, the availability of starting materials, and the need for structural diversity.

Navigating Reactivity: A Decision-Making Workflow

The selection of the appropriate pyrimidine synthon and the reaction sequence is crucial for a successful synthetic outcome. The following workflow provides a general guideline for this decision-making process.

G Start Define Target Kinase Inhibitor Structure Decision1 Is the pyrimidine core 2,4-disubstituted? Start->Decision1 Synthon_DCP Consider 2,4-Dichloropyrimidine Decision1->Synthon_DCP Yes Synthon_Other Consider alternative synthons (e.g., aminopyrimidines) Decision1->Synthon_Other No Decision2 Is regioselectivity critical? Synthon_DCP->Decision2 C2_Selective Explore C2-selective coupling conditions Decision2->C2_Selective Yes C4_First Standard SNAr/Coupling (C4 functionalization first) Decision2->C4_First No Final_Strategy Finalize Synthetic Strategy C2_Selective->Final_Strategy C4_First->Final_Strategy Synthon_Other->Final_Strategy caption Decision workflow for pyrimidine synthon selection.

Caption: Decision workflow for pyrimidine synthon selection.

Experimental Protocols

To provide practical guidance, this section details representative experimental protocols for key transformations involving pyrimidine synthons.

Protocol 1: Selective Mono-amination of 4,6-Dichloropyrimidin-5-amine

This protocol describes the selective mono-substitution of 4,6-dichloropyrimidin-5-amine with an amine nucleophile.[15]

Materials:

  • 4,6-Dichloropyrimidin-5-amine

  • Desired primary or secondary amine

  • Suitable solvent (e.g., ethanol, isopropanol)

  • Screw-cap reaction vial

Procedure:

  • In a screw-cap reaction vial, dissolve 4,6-dichloropyrimidin-5-amine (1.0 mmol) in the chosen solvent (5 mL).

  • Add the desired primary or secondary amine (1.0-1.2 mmol) to the reaction mixture.

  • Seal the vial tightly with the screw cap.

  • Heat the reaction mixture to 140 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired mono-aminated pyrimidine.

Protocol 2: Palladium-Catalyzed Di-amination of 4,6-Dichloropyrimidin-5-amine

This protocol outlines the di-substitution of 4,6-dichloropyrimidin-5-amine using a palladium-catalyzed cross-coupling reaction.[15]

Materials:

  • 4,6-Dichloropyrimidin-5-amine

  • Desired primary or secondary amine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add 4,6-dichloropyrimidin-5-amine (1.0 mmol), the desired amine (2.2 mmol), Pd2(dba)3 (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene (10 mL) to the reaction mixture.

  • Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the di-aminated pyrimidine.

Conclusion

The judicious selection of a pyrimidine synthon is a critical determinant of success in the synthesis of kinase inhibitors. This guide has provided a comparative analysis of key synthons, highlighting their reactivity, advantages, and applications. By understanding the nuances of these building blocks and employing robust synthetic strategies, researchers can accelerate the discovery and development of novel and effective kinase inhibitors to address unmet medical needs.

References

  • Asghari, S., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. DARU Journal of Pharmaceutical Sciences, 29(1), 165-179. [Link]

  • Rojas, C., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 28(14), 5489. [Link]

  • Cai, X., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Journal of Cancer Research and Clinical Oncology, 136(11), 1649-1658. [Link]

  • Abdel-Maksoud, M. S., et al. (2010). Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect. European Journal of Medicinal Chemistry, 45(9), 3845-3855. [Link]

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. [Link]

  • Anonymous. (n.d.). Synthesis of imatinib mesylate. ResearchGate. [Link]

  • Jackson, O. R., & Neufeldt, S. R. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(01), 1-6. [Link]

  • Anonymous. (2014). IMATINIB. New Drug Approvals. [Link]

  • Li, D., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Archiv der Pharmazie, 345(6), 465-469. [Link]

  • Cai, X., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PubMed. [Link]

  • Li, Y., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(19), 6599. [Link]

  • Fucini, R. V., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334-337. [Link]

  • El-Sayed, N. N. E., et al. (2024). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 85(1), e70146. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 67(15), 12696-12715. [Link]

  • Anonymous. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Combinatorial Science, 25(8), 513-520. [Link]

  • Hou, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 151, 107454. [Link]

  • Chen, S., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 96, 385-394. [Link]

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Comparative

The Strategic Validation of (4-Methoxypyrimidin-2-yl)methanol: A Comparative Guide for Drug Discovery

In the intricate and high-stakes arena of drug discovery, the quality of the foundational chemical matter is paramount. The seemingly simple building blocks are the very bedrock upon which successful therapeutic candidat...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate and high-stakes arena of drug discovery, the quality of the foundational chemical matter is paramount. The seemingly simple building blocks are the very bedrock upon which successful therapeutic candidates are constructed. A seemingly minor impurity or an uncharacterized instability in a starting material can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and the ultimate failure of a promising drug discovery campaign. This guide provides an in-depth technical validation workflow for (4-Methoxypyrimidin-2-yl)methanol, a valuable heterocyclic building block, and objectively compares it with its structural analogs, pyrimidin-4-yl-methanol and pyridin-2-yl-methanol. Through a combination of rigorous analytical protocols and field-proven insights, we will elucidate the causality behind experimental choices, ensuring a self-validating system for the incorporation of these critical reagents into your drug discovery pipeline.

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs and a privileged structure in the design of novel therapeutics, particularly in oncology.[1][2] Its nitrogen atoms act as hydrogen bond acceptors, and the aromatic ring serves as a versatile scaffold for a multitude of chemical modifications.[3] The choice of a specific pyrimidine isomer, or indeed a related heterocycle like pyridine, can profoundly impact a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity.[4][5]

The Importance of a Rigorous Validation Workflow

Before any chemical building block is incorporated into a synthesis campaign, a multi-faceted validation process is essential. This process goes beyond a simple confirmation of identity and aims to provide a comprehensive understanding of the reagent's purity, stability, and potential liabilities. A robust validation workflow for a building block like (4-Methoxypyrimidin-2-yl)methanol should be considered a non-negotiable quality gate.

cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Stability & Solubility cluster_2 Phase 3: Functional & Downstream Impact Identity_Confirmation Identity Confirmation (NMR, MS) Purity_Assessment Purity Assessment (HPLC, qNMR) Identity_Confirmation->Purity_Assessment Stability_Analysis Forced Degradation & Solution Stability Purity_Assessment->Stability_Analysis Solubility_Profile Kinetic & Thermodynamic Solubility Stability_Analysis->Solubility_Profile Test_Reaction Small-Scale Test Reaction Solubility_Profile->Test_Reaction Property_Assessment Physicochemical Property Analysis of Product Test_Reaction->Property_Assessment Decision Decision Property_Assessment->Decision Go/No-Go

Caption: A comprehensive validation workflow for drug discovery building blocks.

Comparative Physicochemical Properties of Heterocyclic Methanols

The choice between (4-Methoxypyrimidin-2-yl)methanol and its analogs is often dictated by the desired physicochemical properties of the final drug candidate. The presence and position of the nitrogen atoms in the aromatic ring significantly influence properties such as polarity, basicity, and metabolic stability.

Property(4-Methoxypyrimidin-2-yl)methanolPyrimidin-4-yl-methanolPyridin-2-yl-methanolRationale for Differences
Molecular Weight 140.14 g/mol 110.11 g/mol 109.13 g/mol The methoxy group in the target compound increases its molecular weight.
cLogP (Predicted) 0.3-0.6-0.2 - 0.10.1-0.4The additional nitrogen atom in pyrimidines generally leads to lower lipophilicity compared to pyridines. The methoxy group slightly increases the lipophilicity of the target compound.
pKa (Predicted, most basic N) 2.0-3.01.5-2.55.0-5.5The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, reducing the basicity of the ring nitrogens compared to pyridine.
Metabolic Liability ModerateModerateLow to ModeratePyrimidine rings can be susceptible to oxidation by cytochrome P450 enzymes. The pyridine ring is also a site for metabolism, though often at different positions.[5]

Experimental Protocols for Validation

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a high-sensitivity method for detecting and quantifying impurities. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Protocol:

  • Instrument: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve the compound in 50:50 water:acetonitrile to a concentration of 1 mg/mL.

  • Acceptance Criteria: Purity ≥ 95% for early-stage discovery.

Absolute Purity and Structural Confirmation by Quantitative NMR (qNMR)

Rationale: qNMR provides an absolute measure of purity against a certified internal standard and simultaneously confirms the chemical structure of the building block. It is an orthogonal technique to HPLC and is not dependent on the chromophoric properties of impurities.[7][8]

Protocol:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh ~10 mg of the building block and ~5 mg of a certified internal standard (e.g., maleic acid) into a tared vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • A 90° pulse angle.

    • At least 16 scans for good signal-to-noise.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.[7]

Stability Assessment under Forced Degradation

Rationale: Understanding the stability of a building block under stress conditions (acidic, basic, oxidative, and photolytic) can predict potential liabilities in downstream synthetic steps and in the final drug candidate.[9][10]

Protocol:

  • Stock Solution: Prepare a 1 mg/mL solution of the building block in acetonitrile.

  • Stress Conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: Expose the solid and a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the developed HPLC method and compare the chromatograms to that of an unstressed control sample to identify and quantify any degradation products.

Downstream Impact: A Case Study in Kinase Inhibitor Synthesis

To illustrate the importance of building block selection, let's consider a hypothetical synthesis of a kinase inhibitor where the heterocyclic methanol is a key fragment.

cluster_0 Building Block Selection cluster_1 Property Evaluation BB1 (4-Methoxypyrimidin-2-yl)methanol Coupling Coupling Reaction (e.g., Mitsunobu or SNAr) BB1->Coupling BB2 Pyrimidin-4-yl-methanol BB2->Coupling BB3 Pyridin-2-yl-methanol BB3->Coupling Final_Compound Final Kinase Inhibitor Coupling->Final_Compound Bio_Activity Kinase Inhibition (IC50) Final_Compound->Bio_Activity ADME_Properties Metabolic Stability, Solubility Final_Compound->ADME_Properties

Caption: Impact of building block selection on final compound properties.

In a comparative synthesis, we would expect to see the following trends:

Building Block UsedExpected Kinase IC50Expected Metabolic Stability (in vitro)Rationale
(4-Methoxypyrimidin-2-yl)methanolPotentModerateThe methoxy group can provide additional hydrogen bonding opportunities with the kinase active site, potentially increasing potency. However, it can also be a site for metabolism.
Pyrimidin-4-yl-methanolModerately PotentModerateThe pyrimidine core can form key interactions with the hinge region of many kinases. The unsubstituted ring may have a different metabolic profile compared to the methoxy-substituted analog.
Pyridin-2-yl-methanolLess PotentHigherThe single nitrogen of the pyridine ring may not form the same optimal hydrogen bonding network as the pyrimidine. However, pyridines are often more metabolically stable than pyrimidines.[5]

Conclusion: A Foundation of Quality for Successful Drug Discovery

The rigorous validation of chemical building blocks such as (4-Methoxypyrimidin-2-yl)methanol is not a perfunctory exercise but a strategic imperative in modern drug discovery. By employing a multi-pronged analytical approach encompassing HPLC, qNMR, and stability studies, researchers can ensure the quality and reliability of their starting materials. Furthermore, a judicious comparison with structural analogs like pyrimidin-4-yl-methanol and pyridin-2-yl-methanol, considering their intrinsic physicochemical and metabolic properties, allows for a more informed and rational design of drug candidates. Ultimately, a commitment to the quality of the foundational chemical matter will significantly increase the probability of success in the long and arduous journey of bringing a new therapeutic to the clinic.

References

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.). Retrieved January 18, 2026, from [Link]

  • New Pyrimidine and Pyrimidine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Chemical Neuroscience, 12(21), 4036-4053. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2022). Drug Development Research, 83(6), 1368-1384. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). Pharmaceuticals, 15(3), 337. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2018). Research Journal of Pharmacy and Technology, 11(1), 143-149.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2002). Pharmaceutical Chemistry Journal, 36(8), 440-446.
  • Stability testing of drug substances and drug products Q1. (2023). ICH Harmonised Guideline.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(10), 1258. [Link]

  • Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. (2012).
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2014). Journal of Medicinal Chemistry, 57(10), 3931-3951. [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). Journal of Biomolecular Structure and Dynamics, 40(21), 10461-10479.
  • Stability challenges in drug discovery. (2013). Assay and Drug Development Technologies, 11(4), 215-227.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2014). Journal of Medicinal Chemistry, 57(10), 3931-3951.
  • Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties. (2020). ChemistrySelect, 5(37), 11466-11472.
  • Stability Testing and its Role in Drug Development Process. (2022). Research & Reviews: Journal of Pharmaceutical Analysis, 11(1).
  • Determining and reporting purity of organic molecules: why qNMR. (2013). Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (2001). Clinical Chemistry, 47(1), 52-59.
  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (2021). Current Organic Chemistry, 25(16), 1888-1906.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). Metabolites, 13(7), 834.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2022). Journal of Molecular Structure, 1262, 133033.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2022). Journal of Medicinal Chemistry, 65(15), 10465-10481.
  • (4-Methoxy-3-methylpyridin-2-yl)methanol. (n.d.). Chemsrc.com. Retrieved January 18, 2026, from [Link]

  • (4-Methoxy-pyridin-2-yl)-methanol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). MilliporeSigma.
  • What is qNMR and why is it important?. (n.d.). Mestrelab Resources. Retrieved January 18, 2026, from [Link]

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Validation

Comparing the efficacy of Mcl-1 inhibitors derived from different pyrimidine precursors

Introduction: Mcl-1, a Pivotal Guardian of Cell Survival and a Prime Oncogenic Target Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] In he...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mcl-1, a Pivotal Guardian of Cell Survival and a Prime Oncogenic Target

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] In healthy cells, Mcl-1 is essential for maintaining tissue homeostasis by preventing premature cell death.[4] Its primary function is to act as a molecular guardian at the outer mitochondrial membrane.[5] There, it sequesters and neutralizes pro-apoptotic "effector" proteins like BAX and BAK, preventing them from oligomerizing and forming pores in the mitochondrial membrane—a critical step that triggers the intrinsic apoptosis pathway.[1][5][6]

However, this pro-survival function is frequently hijacked by cancer cells. Overexpression of Mcl-1 is a common feature in a wide array of malignancies, including hematological cancers like multiple myeloma (MM) and acute myeloid leukemia (AML), as well as solid tumors.[4][7][8] This abundance of Mcl-1 allows cancer cells to evade programmed cell death, contributing to tumor development, progression, and significant resistance to conventional chemotherapies and even other targeted agents like Bcl-2 inhibitors.[7][8][9] The rapid turnover and tight regulation of Mcl-1 make it a central node for integrating survival and death signals, rendering it a highly attractive and validated target for cancer therapy.[1][2][10] The development of small molecules that can specifically inhibit Mcl-1 represents a promising strategy to restore the natural apoptotic process in malignant cells.[6][11]

The Ascendancy of Pyrimidine Scaffolds in Mcl-1 Inhibition

The journey to develop clinically viable Mcl-1 inhibitors has been challenging, requiring molecules that can disrupt a difficult protein-protein interaction with both high affinity and high selectivity. Early fragment-based screening efforts identified various heterocyclic compounds as potential starting points. Among these, pyrimidine-based scaffolds have emerged as a particularly fruitful chemical foundation.

The structure-guided optimization of initial thienopyrimidine hits, for instance, led to the development of highly potent and selective inhibitors.[12] Medicinal chemists have leveraged the pyrimidine core to create molecules that fit snugly into the BH3-binding groove of Mcl-1, the same pocket that normally binds pro-apoptotic proteins.[13][14] By modifying substituents on the pyrimidine ring and associated structures, developers have been able to fine-tune binding affinity, improve selectivity over other Bcl-2 family members like Bcl-2 and Bcl-xL, and enhance pharmacokinetic properties.[15][16] This has given rise to several leading clinical and preclinical candidates, each with a distinct profile rooted in its pyrimidine-derived architecture.[12][17]

Comparative Efficacy of Prominent Pyrimidine-Derived Mcl-1 Inhibitors

Several pyrimidine-based Mcl-1 inhibitors have demonstrated significant preclinical and clinical activity. This section compares three prominent examples: S63845, AZD5991, and AMG-176, highlighting their potency, selectivity, and efficacy in various cancer models.

InhibitorPrecursor Scaffold TypeMcl-1 Binding Affinity (Kd or Ki)Selectivity ProfilePotency in Mcl-1 Dependent Cell Lines (GI50/EC50)Key Indications
S63845 Thienopyrimidine0.19 nM (Kd) for human Mcl-1[13][18]Highly selective; no discernible binding to Bcl-2 or Bcl-xL[13][18]<100 nM in various MM and AML cell lines[13]Multiple Myeloma, Acute Myeloid Leukemia, Lymphoma[14][19]
AZD5991 Macrocyclic Peptide Mimetic0.13 nM (Ki)[20]>10,000-fold selectivity vs. other Bcl-2 family members[21]MOLP-8: 33 nM; MV4;11: 24 nM (6h Caspase EC50)[21]Multiple Myeloma, Acute Myeloid Leukemia[2][3]
AMG-176 N/A (Proprietary)Potent and selective inhibitor[22]Highly selective for Mcl-1[22]Ramos: 0.31 µM; Raji: 1.65 µM (48h IC50)[23]Multiple Myeloma, Acute Myeloid Leukemia, Lymphoma[23][24]

Table 1: Comparative data for leading pyrimidine-derived Mcl-1 inhibitors.

These inhibitors exhibit nanomolar to sub-nanomolar binding affinities for Mcl-1, a testament to the successful optimization of the pyrimidine scaffold. Their high selectivity is crucial, as off-target inhibition of Bcl-xL, for example, is associated with dose-limiting toxicities like thrombocytopenia. While all three agents show potent activity against hematological malignancies, their efficacy spectrum can vary, underscoring the importance of matching the right inhibitor to the right Mcl-1-dependent cancer.

Core Mechanism of Action: Restoring the Inevitability of Apoptosis

The primary mechanism of action for these inhibitors is the direct, competitive binding to the BH3-binding groove of Mcl-1.[13][25] This action mimics that of BH3-only sensitizer proteins like NOXA. By occupying this groove, the inhibitor displaces pro-apoptotic effector proteins BAX and, particularly, BAK, which are otherwise sequestered and neutralized by Mcl-1.[6][14][25]

The liberation of BAX and BAK is the pivotal event that triggers the apoptotic cascade.[13] These freed effector proteins then oligomerize on the outer mitochondrial membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).[1] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytoplasmic cytochrome c assembles with Apaf-1 to form the apoptosome, which activates initiator caspase-9. Caspase-9, in turn, activates executioner caspases-3 and -7, which orchestrate the systematic dismantling of the cell, leading to apoptotic cell death.[24][25] This entire process is rapid and efficient, with signs of apoptosis, such as caspase activation, detectable within hours of treatment.[21][22]

Mcl1_Inhibition_Pathway cluster_Mito Mitochondrion cluster_Cyto Cytoplasm Mcl1 Mcl-1 BAK BAK Mcl1->BAK Sequesters MOMP MOMP (Pore Formation) BAK->MOMP Induces CytoC_out Cytochrome c MOMP->CytoC_out Releases CytoC_in Cytochrome c Inhibitor Pyrimidine-Derived Mcl-1 Inhibitor Inhibitor->Mcl1 Inhibits Casp9 Activated Caspase-9 Casp37 Activated Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes CytoC_out->Casp9 Activates Experimental_Workflow cluster_cellular Cellular Evaluation A Biochemical Assay (e.g., TR-FRET) Potency & Selectivity B Cell-Based Assays (Mcl-1 Dependent Lines) A->B Confirm Cellular Activity C Mechanism of Action (Apoptosis Assays) B->C Validate Mechanism D In Vivo Models (Xenografts) Efficacy & Tolerability C->D Test In Vivo

Tiered workflow for Mcl-1 inhibitor evaluation.
Biochemical Binding Assay: Time-Resolved FRET (TR-FRET)

Principle: This assay quantifies the direct binding affinity (Ki) of an inhibitor to the Mcl-1 protein by measuring the disruption of an interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from the BIM protein). [26]Energy transfer (FRET) occurs when the peptide is bound to an antibody-labeled Mcl-1. An effective inhibitor will displace the peptide, leading to a loss of FRET signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant His-tagged Mcl-1 protein, a fluorescently labeled (e.g., Alexa Fluor 647) BIM-BH3 peptide, and a Terbium-labeled anti-His antibody.

  • Inhibitor Dilution: Perform a serial dilution of the test inhibitor in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.

  • Assay Plate Setup: In a 384-well low-volume plate, add the Mcl-1 protein and the anti-His antibody. Incubate for 30 minutes.

  • Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Peptide Addition: Add the fluorescently labeled BIM-BH3 peptide to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emissions at both the Terbium (donor) and Alexa Fluor (acceptor) wavelengths.

  • Analysis: Calculate the ratio of the acceptor to donor signals. Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50, which can be converted to a Ki value.

Cell Viability Assay: MTS Assay

Principle: The MTS assay is a colorimetric method for assessing cell viability. Dehydrogenase enzymes in metabolically active (viable) cells reduce the MTS tetrazolium compound into a colored formazan product, which can be quantified by measuring absorbance. [27]A decrease in cell viability results in a reduced signal.

Protocol:

  • Cell Seeding: Seed Mcl-1 dependent cancer cells (e.g., NCI-H929, MOLP-8) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to acclimate. [28]2. Compound Treatment: Add 100 µL of medium containing serial dilutions of the Mcl-1 inhibitor to the wells. Include wells with vehicle (DMSO) control and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well. [29]5. Final Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control wells (representing 100% viability) and plot the percentage of cell viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition). [28]

Apoptosis Induction Assay: Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, it releases a substrate for luciferase, generating a light signal that is proportional to caspase activity. [30] Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described for the MTS assay. A shorter incubation time (e.g., 6-24 hours) is often sufficient to detect caspase activation.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.

  • Incubation: Mix the contents by gentle orbital shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Plot the luminescence signal (relative light units) against inhibitor concentration. An increase in signal indicates apoptosis induction. Data can be normalized to a vehicle control to show the fold-increase in caspase activity.

Challenges and Future Perspectives

Despite the remarkable preclinical success of pyrimidine-derived Mcl-1 inhibitors, their clinical development has faced challenges. A key concern is the potential for on-target toxicity, particularly cardiotoxicity, as Mcl-1 is also vital for the survival of cardiomyocytes. [15][16]This underscores the need for a therapeutic window where cancer cells are killed effectively at doses that are tolerated by healthy tissues. [31]The development of humanized mouse models, where the murine Mcl-1 is replaced by its human counterpart, provides a more accurate preclinical system to evaluate both the efficacy and safety of new inhibitors, as many compounds show differential affinity between the two species. [31][32] The future of Mcl-1 inhibition likely lies in two main areas:

  • Combination Therapies: Combining Mcl-1 inhibitors with other anticancer agents is a highly promising strategy. Synergistic effects have been observed with Bcl-2 inhibitors (like venetoclax), proteasome inhibitors, and standard chemotherapies. [16][21][22][24]These combinations can overcome resistance mechanisms and achieve deeper, more durable responses.

  • Next-Generation Inhibitors: Ongoing research is focused on designing novel inhibitors, including macrocyclic structures, with improved potency, selectivity, and pharmacokinetic profiles, aiming to widen the therapeutic window and minimize off-target effects. [33]

Conclusion

Mcl-1 inhibitors derived from pyrimidine precursors represent a major advancement in the field of targeted cancer therapy. Molecules like S63845, AZD5991, and AMG-176 have validated Mcl-1 as a druggable oncogene, demonstrating potent and selective induction of apoptosis in Mcl-1-dependent cancers. A rigorous and systematic evaluation, using the biochemical and cellular assays outlined in this guide, is essential for identifying the most promising candidates to advance into clinical development. While challenges remain, the continued innovation in pyrimidine chemistry and a strategic focus on combination therapies ensure that Mcl-1 inhibition will be a critical component of the anti-cancer arsenal for years to come.

References
  • Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal. [Link]

  • Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis. PubMed. [Link]

  • AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia. Clinical Cancer Research. [Link]

  • Mcl-1 is a Gate Keeper Regulating Cell Death in Cancer Cells. SciTechnol. [Link]

  • Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology. PMC - NIH. [Link]

  • The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents. Journal of Xiangya Medicine. [Link]

  • MCL-1 Inhibition By the Selective MCL-1 Inhibitor AMG-176 Induces in Vitro Activity Against Burkitt Lymphoma Cell Lines and Synergistically Enhances the Cytotoxic Effect of Chemotherapy and BH3 Mimetics. Blood | American Society of Hematology - ASH Publications. [Link]

  • S-63845 is a highly potent and selective MCL1 inhibitor with efficacy in cancer models. BioWorld. [Link]

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  • AZD5991. AstraZeneca Open Innovation. [Link]

  • The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. ResearchGate. [Link]

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  • Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies. Clinical Cancer Research. [Link]

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  • Exploiting MCL-1 dependency with combination MEK + MCL-1 inhibitors leads to induction of apoptosis and tumor regression in KRAS mutant non-small cell lung cancer. NIH. [Link]

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. ACS Publications. [Link]

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. NIH. [Link]

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  • A new efficacious Mcl-1 inhibitor maximizes bortezomib and venetoclax responsiveness in resistant multiple myeloma cells. bioRxiv. [Link]

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  • Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer. Oncogene. [Link]

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  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. ACS Publications. [Link]

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  • Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity. PubMed. [Link]

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  • Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients. PubMed Central. [Link]

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  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. NIH. [Link]

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Comparative

A Comparative Guide to Alternative Starting Materials for (4-Methoxypyrimidin-2-yl)methanol in Modern Synthesis

Introduction: The Central Role of the 2-Substituted 4-Methoxypyrimidine Scaffold In the landscape of medicinal chemistry and drug development, the pyrimidine nucleus stands as a "privileged scaffold," forming the core of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the 2-Substituted 4-Methoxypyrimidine Scaffold

In the landscape of medicinal chemistry and drug development, the pyrimidine nucleus stands as a "privileged scaffold," forming the core of countless therapeutic agents. Its prevalence is a testament to its ability to engage in critical biological interactions, often mimicking the structure of natural nucleobases. Specifically, the 2-substituted 4-methoxypyrimidine motif is a cornerstone in the synthesis of targeted therapies, including kinase inhibitors and other signaling pathway modulators.

(4-Methoxypyrimidin-2-yl)methanol is a widely utilized starting material for accessing this key scaffold. Its primary utility lies in the facile conversion of the C2-hydroxymethyl group into a reactive electrophile, such as a chloromethyl or mesyloxymethyl group. This activated intermediate then readily undergoes nucleophilic substitution, allowing for the introduction of a diverse array of functional groups. However, reliance on this single precursor can introduce limitations related to cost, availability, and the multi-step nature of its application.

This guide provides an in-depth, objective comparison of viable alternative starting materials and synthetic strategies. We will move beyond simple protocol listings to explore the underlying chemical logic, providing field-proven insights and experimental data to empower researchers to select the optimal synthetic route for their specific objectives.

The Benchmark Pathway: Derivatization of (4-Methoxypyrimidin-2-yl)methanol

The standard approach is a reliable, two-step sequence: activation followed by substitution. The hydroxyl group is an excellent, versatile handle, but it is a poor leaving group and requires conversion into a more reactive species.

Causality of Experimental Choice: Activation via sulfonate ester formation (mesylate/tosylate) or direct chlorination (thionyl chloride/oxalyl chloride) transforms the hydroxyl into a group that is readily displaced by a wide range of nucleophiles (phenols, amines, thiols) via an SN2 mechanism. The choice between mesylation and chlorination often depends on the stability of the substrate and the desired reactivity of the intermediate. Sulfonate esters are generally highly reactive and can often be generated and used in situ under milder conditions than those required for chlorination.[1]

Workflow: Benchmark Pathway

A (4-Methoxypyrimidin-2-yl)methanol B Activation (e.g., MsCl, TEA or SOCl₂) A->B C Reactive Intermediate (Mesylate or Chloride) B->C D Nucleophilic Substitution (Nu-H, Base) C->D E Final Product 2-CH₂-Nu-4-methoxypyrimidine D->E

Caption: Standard two-step derivatization of (4-Methoxypyrimidin-2-yl)methanol.

Representative Protocol 1: Two-Step Mesylation and Substitution
  • Mesylation: To a stirred solution of (4-Methoxypyrimidin-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure for immediate use.

  • Substitution: Dissolve the crude 2-(mesyloxymethyl)-4-methoxypyrimidine (1.0 eq) in acetone. Add the desired nucleophile (e.g., 4-methoxyphenol, 1.1 eq) and potassium carbonate (2.0 eq).[1]

  • Reaction & Purification: Stir the mixture at room temperature for 2-4 hours. Filter the inorganic salts and concentrate the filtrate. Purify the residue by column chromatography to yield the target product.

Alternative 1: The Direct Approach with 2-Chloro-4-methoxypyrimidine

For many applications, the most efficient route is the one with the fewest steps. 2-Chloro-4-methoxypyrimidine is a commercially available building block that serves as a direct precursor, eliminating the need for the initial alcohol activation step. This is particularly advantageous for introducing amine, thiol, or alcohol functionalities directly at the C2 position.

Causality of Experimental Choice: The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position, activated by the ring nitrogens, is a suitable leaving group for direct displacement by strong nucleophiles. This approach is atom-economical and streamlines the synthetic sequence. This compound is invaluable for constructing complex molecules targeting biological pathways in oncology and infectious diseases.[2]

Workflow: Direct SNAr Approach

A 2-Chloro-4-methoxypyrimidine B Nucleophilic Aromatic Substitution (Nu-H, Base) A->B C Final Product 2-Nu-4-methoxypyrimidine B->C

Caption: One-step synthesis via Nucleophilic Aromatic Substitution (SNAr).

Representative Protocol 2: SNAr with an Amine
  • Reaction Setup: In a sealed vessel, combine 2-Chloro-4-methoxypyrimidine (1.0 eq), the desired primary or secondary amine (1.2 eq), and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in a solvent like N-methyl-2-pyrrolidone (NMP) or ethanol.

  • Heating: Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring progress by LC-MS. Microwave irradiation can often significantly reduce the reaction time.

  • Work-up and Purification: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.

Alternative 2: The Versatile Workhorse - 2,4-Dichloropyrimidine

When flexibility and cost are primary drivers, 2,4-Dichloropyrimidine emerges as a superior alternative. This inexpensive, readily available starting material allows for the sequential and regioselective introduction of two different nucleophiles, offering a powerful strategy for library synthesis and structure-activity relationship (SAR) studies.

Causality of Experimental Choice: The chlorine atom at the C4 position of the pyrimidine ring is significantly more reactive towards nucleophilic substitution than the chlorine at C2.[3] This difference in reactivity allows for the selective displacement of the C4-chloro group under milder conditions, leaving the C2-chloro group intact for a subsequent, more forcing reaction. This sequential functionalization is a cornerstone of modern pyrimidine chemistry.[4]

Workflow: Sequential Functionalization

A 2,4-Dichloropyrimidine B 1. Selective Substitution at C4 (e.g., NaOMe, RT) A->B C 2-Chloro-4-methoxypyrimidine B->C D 2. Substitution at C2 (Nu-H, Base, Heat) C->D E Final Product 2-Nu-4-methoxypyrimidine D->E

Caption: Regioselective two-step synthesis starting from 2,4-Dichloropyrimidine.

Representative Protocol 3: Sequential Synthesis of a 2-Amino-4-methoxypyrimidine
  • Methoxylation (C4): To a solution of 2,4-Dichloropyrimidine (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide (1.05 eq in methanol) dropwise at 0-10 °C. Stir the reaction at room temperature for 2-3 hours. The product, 2-chloro-4-methoxypyrimidine, can be isolated or, more efficiently, used directly in the next step after solvent removal.

  • Amination (C2): To the crude 2-chloro-4-methoxypyrimidine (1.0 eq), add the desired amine (1.2 eq) and a suitable solvent (e.g., ethanol or dioxane). Heat the reaction to reflux for 6-24 hours.

  • Purification: Upon completion, cool the reaction, remove the solvent under vacuum, and purify the residue by column chromatography to afford the desired 2-amino-4-methoxypyrimidine derivative.

Alternative 3: De Novo Synthesis via Cyclocondensation

For ultimate flexibility and to access substitution patterns unavailable through functionalization of pre-made rings, building the pyrimidine core from acyclic precursors is the most powerful strategy. The Pinner pyrimidine synthesis is a classic, robust method involving the condensation of a 1,3-dicarbonyl compound with an amidine.[5][6]

Causality of Experimental Choice: This approach constructs the heterocyclic ring itself, allowing for the incorporation of desired substituents from the very beginning. It is a convergent approach that is ideal for creating novel scaffolds. For instance, condensing a substituted amidine with a malonic ester derivative can directly yield a highly functionalized pyrimidine ring, bypassing multiple functional group interconversion steps.[7]

Workflow: Pinner Pyrimidine Synthesis

cluster_0 Acyclic Precursors A Amidine Derivative (N-C-N fragment) C Acid or Base Catalyzed Cyclocondensation A->C B 1,3-Dicarbonyl Compound (C-C-C fragment) B->C D Functionalized Pyrimidine Core C->D

Caption: Constructing the pyrimidine ring via Pinner cyclocondensation.

Representative Protocol 4: General Pinner Synthesis
  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound (e.g., diethyl malonate, 1.0 eq) and the amidine hydrochloride salt (e.g., guanidine hydrochloride, 1.0 eq) in a suitable solvent such as ethanol.

  • Base Addition: Add a base, such as sodium ethoxide in ethanol (2.0 eq), to the mixture and heat to reflux.

  • Reaction and Work-up: Monitor the reaction by TLC. After completion (typically 6-12 hours), cool the mixture and neutralize with a dilute acid (e.g., acetic acid). Remove the solvent in vacuo.

  • Purification: Triturate the residue with water to remove inorganic salts, filter the solid product, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure pyrimidine derivative.

Performance Comparison and Data Summary

The selection of a starting material is a multi-faceted decision balancing synthetic efficiency, cost, versatility, and the specific goals of the research program. The following table provides a clear, objective comparison of the discussed alternatives.

Parameter(4-Methoxypyrimidin-2-yl)methanol2-Chloro-4-methoxypyrimidine2,4-DichloropyrimidineDe Novo Cyclocondensation
Key Reaction Type Activation + SN2SNArSequential SNArCyclocondensation
Typical Steps 2 (to introduce Nu)1 (to introduce Nu)2 (to introduce OMe & Nu)1 (ring formation)
Typical Yield [1]75-90% (over 2 steps)60-85%70-90% (over 2 steps)85-95%[8]
Key Advantages Versatile alcohol handleDirect, fewer steps for C2-NuLow cost, high versatility, C2/C4 diversityAccess to unique scaffolds, convergent
Key Disadvantages Multi-step, may require harsh reagentsLess versatile than an alcohol handleRequires control of regioselectivitySubstrate synthesis, potential optimization
Relative Cost


$
$Varies ($ -

)

Conclusion and Expert Recommendation

While (4-Methoxypyrimidin-2-yl)methanol remains a valuable and reliable precursor, a modern synthesis laboratory must be equipped with a more diverse strategic toolbox.

  • For rapid, targeted synthesis where a nucleophile is to be installed at the C2 position, 2-Chloro-4-methoxypyrimidine offers the most direct and efficient path, saving both time and reagents.

  • For large-scale synthesis or discovery programs that require extensive SAR exploration at both the C2 and C4 positions, the economic and versatile 2,4-Dichloropyrimidine is unequivocally the superior starting material. Its predictable regioselectivity provides a robust platform for creating diverse molecular libraries.[3]

  • When novel substitution patterns are required that are inaccessible through the functionalization of pre-existing pyrimidine rings, de novo cyclocondensation strategies like the Pinner synthesis provide the ultimate level of flexibility, enabling the construction of unique chemical entities from the ground up.

The optimal choice is ultimately dictated by the specific goals of the project. By understanding the chemical principles, advantages, and limitations of each of these alternatives, researchers can make more informed, strategic decisions that accelerate the drug discovery and development process.

References

  • Pinner pyrimidine synthesis. Slideshare.
  • A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis. Benchchem.
  • A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. Benchchem.
  • 2,4-Dichloropyrimidine | CAS 3934-20-1. Santa Cruz Biotechnology.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • SYNTHESIS OF PYRIMIDINE DERIV
  • 2,4-Dichloropyrimidine 98 3934-20-1. Sigma-Aldrich.
  • 2,4-Dichloropyrimidine. Chem-Impex.
  • Synthesis of Pyrimidine. ChemTube3D.
  • 2,4-Dichloropyrimidine.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.

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Validation

In vitro validation of EED inhibitors synthesized using (4-Methoxypyrimidin-2-yl)methanol

A Comparative Guide to the In Vitro Validation of Pyrimidine-Based EED Inhibitors This guide provides a comprehensive framework for the in vitro validation of novel EED inhibitors developed from pyrimidine-based scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro Validation of Pyrimidine-Based EED Inhibitors

This guide provides a comprehensive framework for the in vitro validation of novel EED inhibitors developed from pyrimidine-based scaffolds, such as those synthesized using (4-Methoxypyrimidin-2-yl)methanol. We will navigate the critical validation cascade, from initial target engagement to cellular efficacy, offering objective comparisons with established EED inhibitors and providing detailed experimental protocols grounded in scientific rigor.

Introduction: Targeting EED, the Allosteric Hub of PRC2

The Polycomb Repressive Complex 2 (PRC2) is a master regulator of the epigenetic landscape, primarily responsible for catalyzing the trimethylation of Histone H3 on Lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin.[1][2] The core of this complex consists of the catalytic subunit EZH2, SUZ12, and the Embryonic Ectoderm Development (EED) protein.[3]

EED serves a dual function that is critical for PRC2's activity: it acts as a structural scaffold for complex integrity and, crucially, contains a binding pocket that recognizes the H3K27me3 mark.[4][5] This binding event induces an allosteric activation of EZH2's methyltransferase activity, creating a positive feedback loop that propagates the repressive H3K27me3 signal across chromatin.[4][5] Dysregulation of PRC2 is a known driver in various cancers, including diffuse large B-cell lymphoma (DLBCL) and malignant rhabdoid tumors.[6][7]

While direct EZH2 inhibitors have shown clinical success, targeting EED offers a distinct therapeutic strategy. EED inhibitors disrupt the allosteric activation of PRC2, providing a mechanism to shut down complex activity and potentially overcome resistance to EZH2-catalytic inhibitors.[1][4] The pyrimidine scaffold, derivable from precursors like (4-Methoxypyrimidin-2-yl)methanol, has emerged as a privileged structure for developing potent and selective EED inhibitors.[8] This guide details the essential in vitro assays required to validate and characterize such compounds.

cluster_PRC2 PRC2 Complex cluster_Histone Chromatin EZH2 EZH2 (Catalytic Subunit) H3 Histone H3 EZH2->H3 Methylation EED EED (Allosteric Regulator) Activation Allosteric Activation EED->Activation SUZ12 SUZ12 (Scaffolding) H3K27me3 H3K27me3 (Repressive Mark) H3->H3K27me3 H3K27me3->EED Feedback Loop Silencing Gene Silencing H3K27me3->Silencing Inhibitor Pyrimidine-based EED Inhibitor Inhibitor->EED Blocks Binding Activation->EZH2 Enhances Activity

Caption: PRC2 mechanism and the action of EED inhibitors.

The Validation Cascade: A Hierarchical Approach

A robust in vitro validation strategy follows a logical progression from direct target interaction to functional cellular outcomes. This multi-tiered approach ensures that a compound's activity is thoroughly characterized, minimizing the risk of artifacts and building a strong data package for further development.

cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Inhibition cluster_2 Tier 3: Cellular Activity Biophysical Biophysical Assays (SPR, TSA) Confirm Direct Binding Biochemical Biochemical Assays (AlphaLISA, TR-FRET) Measure Binding Affinity (IC₅₀) Biophysical->Biochemical Confirms Mechanism Enzymatic PRC2 Enzymatic Assay Measure Inhibition of Methyltransferase Activity Biochemical->Enzymatic Links Binding to Function TargetMod Cellular Target Modulation (ELISA, Western Blot) Measure H3K27me3 Reduction Enzymatic->TargetMod Translates to Cellular Context CellViability Anti-Proliferation Assay (CellTiter-Glo) Determine Cellular Potency (GI₅₀) TargetMod->CellViability Links Target to Phenotype

Caption: A multi-tiered workflow for in vitro validation.

Tier 1: Confirming Direct Target Engagement and Affinity

The foundational step is to unequivocally demonstrate that the synthesized compound directly binds to EED and to quantify this interaction. This is achieved through biophysical and biochemical assays that measure binding affinity and competition with the natural ligand.

Biophysical Validation: Is the Binding Direct?

Expert Insight: Biophysical assays like Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA) are critical for confirming a direct interaction between the inhibitor and the EED protein. They are less prone to interference from assay components than some biochemical formats and provide key kinetic (SPR) and thermodynamic (TSA) data. A positive result in these assays provides high confidence that the compound is not an assay artifact.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant human EED protein onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a serial dilution of the test compound (e.g., "Synth-EEDi-PM") in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the compound dilutions over the EED-functionalized and reference flow cells at a constant flow rate.

  • Data Analysis: Monitor the change in response units (RU) over time. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[4]

Biochemical Validation: How Potent is the Binding?

Expert Insight: Competitive binding assays are the workhorse for determining inhibitor potency (IC₅₀). Formats like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are highly sensitive and suitable for high-throughput screening. The assay measures the ability of the inhibitor to disrupt the interaction between EED and a biotinylated peptide mimicking the H3K27me3 histone tail.[1][9]

Protocol: EED-H3K27me3 AlphaLISA Competition Assay

  • Reagents: Use recombinant His-tagged EED, a biotinylated H3K27me3 peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.

  • Reaction Setup: In a 384-well plate, add His-EED, the biotinylated H3K27me3 peptide, and a serial dilution of the test inhibitor. Incubate to allow for binding competition.

  • Bead Addition: Add the AlphaLISA Acceptor beads (binding to His-EED) and incubate. Following this, add the Donor beads (binding to the biotinylated peptide) under subdued light.

  • Signal Detection: Incubate for 1-2 hours at room temperature. Read the plate on an Alpha-enabled plate reader at 615 nm.

  • Data Analysis: The signal is inversely proportional to the inhibitor's potency. Plot the signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.[9]

Tier 2: Measuring Functional Inhibition of PRC2

After confirming direct binding, the next critical step is to demonstrate that this binding event translates into functional inhibition of the PRC2 complex's methyltransferase activity.

Expert Insight: A key characteristic of EED inhibitors is their allosteric mechanism. The enzymatic assay should be performed in the presence of a stimulatory H3K27me3 peptide to properly assess the inhibitor's ability to block this activation. A significant potency shift in the presence of high versus low concentrations of the stimulatory peptide is a hallmark of an EED-competitive mechanism.[9]

Protocol: PRC2 Histone Methyltransferase (HMT) Assay

  • Reaction Components: Assemble a reaction mix containing recombinant PRC2 complex, a nucleosome substrate, the radio-labeled cofactor S-[³H-methyl]-adenosyl-L-methionine ([³H]-SAM), and a stimulatory H3K27me3 peptide.

  • Inhibitor Addition: Add a serial dilution of the test inhibitor to the reaction mix.

  • Initiation and Incubation: Initiate the reaction by adding the PRC2 complex. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and spot the mixture onto filter paper. After washing to remove unincorporated [³H]-SAM, measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by non-linear regression.[4]

Tier 3: Assessing Cellular Activity and Target Modulation

The ultimate goal is to show that the inhibitor can enter cells, engage its target, and elicit a desired biological response.

Cellular Target Engagement: Is H3K27me3 Reduced?

Protocol: H3K27me3 In-Cell ELISA

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., Karpas-422, a DLBCL line with an EZH2 activating mutation) in a 96-well plate.[1] Treat with a serial dilution of the inhibitor for 72-96 hours.

  • Cell Lysis: Lyse the cells and prepare whole-cell extracts.

  • ELISA: Use a sandwich ELISA kit with antibodies specific for H3K27me3 and total Histone H3 (for normalization).

  • Detection: Add a substrate and measure the absorbance or fluorescence.

Anti-Proliferative Activity: Does the Inhibitor Stop Cancer Cell Growth?

Expert Insight: The phenotypic consequence of PRC2 inhibition in dependent cancer cells is the suppression of proliferation. It is crucial to test inhibitors in cell lines known to be sensitive to PRC2 inhibition (e.g., EZH2-mutant lymphomas like Karpas-422 or Pfeiffer) to demonstrate on-target anti-cancer activity.[1][4]

Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Plating and Dosing: Plate Karpas-422 cells in a 96-well plate and treat with a serial dilution of the inhibitor.

  • Incubation: Incubate the cells for an extended period (e.g., 6-7 days) to allow for the epigenetic changes to manifest as a growth phenotype.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated controls and calculate the concentration that causes 50% growth inhibition (GI₅₀).[7][11]

Comparative Data Analysis

To contextualize the performance of a novel compound, its data should be benchmarked against well-characterized reference inhibitors.

Table 1: Comparative In Vitro Profile of EED Inhibitors

ParameterSynth-EEDi-PM (Hypothetical Data)EED226 (Reference)[4][12]A-395 (Reference)[4][13]
Binding Affinity (KD, SPR) 2.5 nM~1.5 nM1.5 nM
Biochemical IC₅₀ (AlphaLISA) 4.5 nM~3 nM18 nM (enzymatic)
Cellular H3K27me3 IC₅₀ (Karpas-422) 25 nM~8 nM (G401 cells)90 nM
Anti-Proliferation GI₅₀ (Karpas-422) 30 nM80 nMNot Reported

Note: Data for reference compounds are compiled from multiple sources and assays, and direct comparison should be made with caution. The goal is to be in a similar potency range.

Conclusion

The in vitro validation of EED inhibitors synthesized from pyrimidine-based precursors like (4-Methoxypyrimidin-2-yl)methanol requires a systematic and multi-tiered approach. By progressing from direct biophysical binding confirmation to functional enzymatic inhibition and finally to cellular target modulation and anti-proliferative effects, researchers can build a robust and compelling case for their compound's mechanism of action and therapeutic potential. A promising candidate will demonstrate potent, direct binding to EED, leading to effective allosteric inhibition of the PRC2 complex, a corresponding decrease in cellular H3K27me3 levels, and potent growth inhibition in PRC2-dependent cancer cell lines.

References

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  • What are EED inhibitors and how do they work?
  • An overview of the development of EED inhibitors to disable the PRC2 function.PubMed Central (PMC).
  • Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders.
  • The proposed model depicting a role for EED in orchestrating PRC2 and PRC1 function in epigenetic regulation.
  • The PRC2 Complex. The PRC2 complex is formed mainly by EZH2, EED, and...
  • The EED protein-protein interaction inhibitor A-395 inactivates the PRC2 complex.Sweis Lab, The University of Chicago.
  • Role of the polycomb protein EED in the propag
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  • Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2.PubMed Central (PMC).
  • Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression.
  • EED inhibitors compete with H3K27me3 peptide in both enzymatic and binding assays.
  • Diverse Drug Combinations with an Eed Inhibitor Confer Context-Specific Benefit across Multiple Tumor Types.
  • Discovery of First-in-Class, Potent, and Orally Bioavailable Embryonic Ectoderm Development (EED) Inhibitor with Robust Anticancer Efficacy.
  • Shanghai Blueray Biopharma presents new EED inhibitors for cancer.BioWorld.
  • An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applic

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Comparative

The Pyrimidine Scaffold: A Comparative Guide to its Scaffolds in Modern Medicinal Chemistry

The pyrimidine nucleus, a foundational six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its inherent biological significance, being a core component of the nucleobase...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine nucleus, a foundational six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its inherent biological significance, being a core component of the nucleobases uracil, thymine, and cytosine, provides a strategic advantage in drug design.[1] This allows pyrimidine-based therapeutics to be readily recognized by cellular machinery, often enhancing their bioavailability and efficacy.[1] The versatility of the pyrimidine scaffold has enabled medicinal chemists to develop a vast array of drugs targeting a multitude of diseases, from cancer to infectious agents.[2][3][4]

This technical guide offers a head-to-head comparison of different pyrimidine scaffolds, showcasing their diverse applications as anticancer, antibacterial, and antiviral agents. We will delve into specific case studies, presenting quantitative experimental data, detailed protocols, and the underlying mechanisms of action to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Part 1: Pyrimidine Scaffolds as Kinase Inhibitors in Oncology

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily by targeting protein kinases, which are crucial regulators of cell proliferation, survival, and signaling pathways.[5][6] Many of these inhibitors function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[7][8][9]

Case Study 1: Gefitinib - Targeting the Epidermal Growth Factor Receptor (EGFR)

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is often mutated or overexpressed in non-small cell lung cancer (NSCLC).[10][11] Its quinazoline-based pyrimidine scaffold is crucial for its high affinity and selectivity.

Case Study 2: Imatinib - A Multi-Targeted Kinase Inhibitor

Imatinib is a broader-spectrum kinase inhibitor, most notably targeting the Bcr-Abl fusion protein in chronic myeloid leukemia (CML).[12][13] It also inhibits other tyrosine kinases like c-Kit and PDGFR.[13][14] Its 2-phenylaminopyrimidine core is a key pharmacophore for its inhibitory activity.

Head-to-Head Performance of Kinase Inhibitors
CompoundTarget KinaseIC50 ValueCancer TypeReference
Gefitinib EGFR33 nM (in vitro)Non-Small Cell Lung Cancer[10]
Imatinib Bcr-Abl25 nM (autophosphorylation)Chronic Myeloid Leukemia[13]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Mechanism of Action: EGFR Signaling Pathway Inhibition by Gefitinib

The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by Gefitinib.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS_RAF RAS/RAF/MEK/ERK Pathway Dimer->RAS_RAF PI3K_AKT PI3K/AKT Pathway Dimer->PI3K_AKT Gefitinib Gefitinib Gefitinib->Dimer Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of EGFR signaling by Gefitinib.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound like Gefitinib against the EGFR tyrosine kinase.[15]

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., Gefitinib)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO and then dilute further in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted compound solution or DMSO (vehicle control).

  • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final concentration of ATP should be at or near its Km for EGFR.[15]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[16]

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay, following the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Part 2: Pyrimidine Scaffolds as Antibacterial Agents

For decades, pyrimidine derivatives have been instrumental in the fight against bacterial infections. They often target essential metabolic pathways that are present in bacteria but absent in humans, providing a basis for selective toxicity.[12]

Case Study 3: Trimethoprim - Inhibitor of Dihydrofolate Reductase (DHFR)

Trimethoprim is a synthetic antibacterial agent that selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids.[3][17] Its diaminopyrimidine structure is key to its potent and selective inhibition.

Case Study 4: Sulfadiazine - Inhibitor of Dihydropteroate Synthase (DHPS)

Sulfadiazine, a sulfonamide antibiotic, contains a pyrimidine ring linked to a sulfonamide group. It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in the de novo synthesis of folic acid in bacteria.[18] By blocking this pathway, it deprives bacteria of essential folate.

Head-to-Head Performance of Antibacterial Agents
CompoundTarget EnzymeTarget OrganismMIC (µg/mL)Reference
Trimethoprim Dihydrofolate ReductaseEscherichia coli<0.03 - >32[19]
Sulfadiazine Dihydropteroate SynthaseEscherichia coli>1024[8]

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on the bacterial strain and testing conditions. Trimethoprim is often used in combination with sulfonamides (like sulfamethoxazole) to achieve a synergistic effect.[20]

Mechanism of Action: Inhibition of the Bacterial Folate Biosynthesis Pathway

The following diagram illustrates the sequential blockade of the folate pathway by Sulfadiazine and Trimethoprim.

Folate_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropterin Dihydropterin pyrophosphate Dihydropterin->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Biosynthesis Nucleic Acid & Amino Acid Biosynthesis Tetrahydrofolate->Biosynthesis Sulfadiazine Sulfadiazine Sulfadiazine->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Bacterial folate synthesis and points of inhibition.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of an antibacterial agent.

Materials:

  • Test compound (e.g., Trimethoprim)

  • Bacterial culture (e.g., E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform a serial two-fold dilution of the compound in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.

Part 3: Pyrimidine Scaffolds as Antiviral Agents

The pyrimidine scaffold is central to the development of many antiviral drugs, particularly nucleoside analogs that interfere with viral replication.[21] These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain, leading to chain termination.

Case Study 5: Zidovudine (AZT) - A Nucleoside Reverse Transcriptase Inhibitor (NRTI)

Zidovudine, also known as AZT, was the first drug approved for the treatment of HIV.[22] It is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group. This modification prevents the formation of the phosphodiester bond required for DNA chain elongation during reverse transcription.

Case Study 6: Lamivudine (3TC) - Another Potent NRTI

Lamivudine is a synthetic nucleoside analog with potent activity against HIV and Hepatitis B virus.[2] It is a cytidine analog that, once phosphorylated, is incorporated into the viral DNA by reverse transcriptase, causing chain termination.

Head-to-Head Performance of Antiviral Agents
CompoundTarget VirusEC50Mechanism of ActionReference
Zidovudine (AZT) HIV-1~0.01 µMReverse Transcriptase Inhibitor (Chain Termination)[2]
Lamivudine (3TC) HIV-1~1 µMReverse Transcriptase Inhibitor (Chain Termination)[2]

Note: EC50 (50% effective concentration) values can vary depending on the cell line and viral strain used in the assay.

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

The following diagram illustrates the mechanism of action of NRTIs like Zidovudine and Lamivudine.

RT_Inhibition Viral_RNA Viral RNA Template RT Reverse Transcriptase (RT) Viral_RNA->RT DNA_synthesis DNA Synthesis RT->DNA_synthesis dNTPs Natural dNTPs dNTPs->DNA_synthesis NRTIs Zidovudine-TP Lamivudine-TP NRTIs->DNA_synthesis Incorporated & Inhibits Viral_DNA Viral DNA DNA_synthesis->Viral_DNA Chain_termination Chain Termination DNA_synthesis->Chain_termination

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-Methoxypyrimidin-2-yl)methanol

This document provides a detailed, procedural guide for the safe and compliant disposal of (4-Methoxypyrimidin-2-yl)methanol. Developed for researchers, scientists, and drug development professionals, this guide moves be...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of (4-Methoxypyrimidin-2-yl)methanol. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each step, ensuring that safety and regulatory compliance are built into your laboratory's workflow. Our commitment is to provide value beyond the product, establishing a foundation of trust through scientific integrity and operational excellence.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

(4-Methoxypyrimidin-2-yl)methanol is a substituted pyrimidine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally published, data from structurally analogous compounds, such as (2-Methoxypyrimidin-4-yl)methanol and other substituted pyrimidinemethanols, allow for a robust risk assessment.

The primary hazards identified from similar compounds are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation or damage.[1][2]

  • Acute Oral Toxicity (H302): May be harmful if swallowed.[2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[2]

Therefore, all handling and disposal procedures are designed to mitigate these risks by preventing direct contact, ingestion, and inhalation. This compound must be treated as a hazardous chemical waste, and its disposal is governed by federal and local regulations.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (4-Methoxypyrimidin-2-yl)methanol in any capacity—including for disposal—the following minimum PPE is mandatory. The rationale is to create a complete barrier between the researcher and the chemical, in line with OSHA's Laboratory Standard (29 CFR 1910.1450).[5][6]

  • Eye Protection: Chemical safety goggles are required to protect against splashes and fine particulates, directly addressing the serious eye irritation hazard.[1] A face shield should be worn over goggles if there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7]

  • Body Protection: A standard laboratory coat must be worn and fully fastened to protect skin from accidental contact.[7]

  • Respiratory Protection: While routine handling in a well-ventilated area may not require a respirator, one should be used if there is a risk of generating dust or aerosols, or during spill cleanup.[8]

Immediate Spill Response Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Secure the Area: Restrict access to the spill zone. If the substance is a solid, prevent it from becoming airborne.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE detailed in Section 2.

  • Contain & Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust.[8] For solutions, cover the spill with a non-combustible absorbent material like vermiculite or sand. Do not use paper towels , as they are combustible and can increase the surface area of the chemical.[9]

  • Collect Waste: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a suitable, pre-labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials (wipes, absorbent pads) must also be disposed of as hazardous waste.[9]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) officer, as required by your Chemical Hygiene Plan.[10]

Step-by-Step Waste Disposal Protocol

The disposal of unused or waste (4-Methoxypyrimidin-2-yl)methanol must be methodical to ensure safety and compliance with the EPA's Resource Conservation and Recovery Act (RCRA).[4]

  • Waste Determination: As the generator, you are responsible for determining that this substance is a hazardous waste based on its irritant and potential toxicity characteristics.[11]

  • Container Selection:

    • Collect waste in a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.

    • The container must have a secure, leak-proof screw-top cap and be in good condition.[12]

  • Waste Collection:

    • Solid Waste: Transfer any unused solid (4-Methoxypyrimidin-2-yl)methanol directly into the designated hazardous waste container.

    • Contaminated Debris: All items that have come into direct contact with the chemical, including gloves, weigh boats, and absorbent materials from spills, must be collected in a separate, clearly labeled container for solid hazardous waste.[13]

  • Labeling: The waste container must be labeled before waste is added. The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "(4-Methoxypyrimidin-2-yl)methanol".

    • The accumulation start date (the date the first drop of waste enters the container).[14]

    • An indication of the hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]

    • Ensure the container is kept closed except when adding waste.[11]

    • Segregate this waste from incompatible materials, such as strong oxidizing agents.

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in regular trash.[8]

    • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. This ensures the waste is transported and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][16][17]

Data and Workflow Visualization

Quantitative Hazard and Chemical Data Summary

The table below summarizes key data for (4-Methoxypyrimidin-2-yl)methanol and its close analogs, providing a quick reference for safety and handling.

PropertyValueSource
Chemical Name (4-Methoxypyrimidin-2-yl)methanol-
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
Physical Form Solid (based on analogs)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]
Storage Temperature 2-8°C (Recommended for long-term stability)[1]
Disposal Decision Workflow

The following diagram illustrates the procedural logic for handling (4-Methoxypyrimidin-2-yl)methanol from initial use to final disposal.

DisposalWorkflow cluster_start Origin Point cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_end Final Disposition start Material Identified for Disposal (Unused Reagent, Contaminated Debris, or Spill Residue) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal container Step 2: Select & Label Hazardous Waste Container ppe->container collect Step 3: Transfer Waste into Labeled Container container->collect seal Step 4: Securely Seal Container collect->seal store Step 5: Store in Designated Satellite Accumulation Area (SAA) seal->store Keep closed when not in use pickup Step 6: Arrange Pickup with EHS or Licensed Contractor store->pickup When container is full or per lab schedule

Sources

Handling

Comprehensive Safety and Handling Guide for (4-Methoxypyrimidin-2-yl)methanol

This guide provides essential, immediate safety and logistical information for the handling of (4-Methoxypyrimidin-2-yl)methanol. As researchers, scientists, and drug development professionals, your safety is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of (4-Methoxypyrimidin-2-yl)methanol. As researchers, scientists, and drug development professionals, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

Assumed Hazard Statements:

  • Highly flammable liquid and vapor.

  • Toxic if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling (4-Methoxypyrimidin-2-yl)methanol. The following table outlines the recommended PPE for various laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[7]Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Gloves must be inspected prior to use.[8]Fully-buttoned laboratory coat.Work within a certified laboratory chemical fume hood.[9]
Running reactions and work-up Chemical safety goggles. A face shield may be worn over goggles for additional protection.[8]Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Use proper glove removal technique.[7]Flame-retardant lab coat.Work within a certified laboratory chemical fume hood.[9]
Handling large quantities (>1 L) Chemical safety goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant apron over a flame-retardant lab coat.Supplied Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) may be necessary based on risk assessment.[10]
Cleaning spills Chemical safety goggles and a full-face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron.Supplied Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA).[10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent exposure and accidents.

Handling Procedures
  • Work in a Designated Area: All work with (4-Methoxypyrimidin-2-yl)methanol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Grounding and Bonding: Due to its flammability, take precautionary measures against static discharges. Use non-sparking tools and ensure all equipment is properly grounded and bonded.[11][12]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust.[1][7]

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks, eating, drinking, or smoking.[4][7]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Storage Procedures
  • Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][11]

  • Incompatibilities: Keep away from heat, sparks, open flames, and hot surfaces. Store away from strong oxidizing agents, acids, and bases.[9][11]

  • Segregation: Store flammable materials in a designated and properly rated flammable storage cabinet.

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, a calm and methodical response is crucial.

Spill Response

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Spill Assessment cluster_Cleanup Cleanup Procedure cluster_Disposal Waste Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Immediately Ignition Remove Ignition Sources Alert->Ignition Simultaneously Assess_Size Assess Spill Size & Risk Ignition->Assess_Size Don_PPE Don Appropriate PPE Assess_Size->Don_PPE If spill is manageable Contain Contain Spill with Inert Material Don_PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Package Package Waste in Labeled Container Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: Workflow for Safely Handling a Chemical Spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the spill area and alert your supervisor and colleagues.

  • Remove Ignition Sources: Eliminate all sources of ignition from the area.[1][11]

  • Assess the Spill: Determine the extent of the spill. For large spills, evacuate the laboratory and contact emergency services.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[11]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the waste and any contaminated materials in accordance with local, state, and federal regulations.[1][11]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][11]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][7]

Disposal Plan

All waste containing (4-Methoxypyrimidin-2-yl)methanol must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[9]

  • Segregation: Do not mix with other waste streams unless explicitly permitted.

  • Disposal: Arrange for disposal by a licensed chemical waste disposal company.[1][13] Controlled incineration with flue gas scrubbing is a possible disposal method.[1]

References

  • Methanol - AMP Home Page. [Link]

  • MSDS of (3,4-Dimethoxypyridin-2-yl)methanol - Capot Chemical. [Link]

  • SAFETY DATA SHEET - Methanol (230, 232, 233) - State of Michigan. [Link]

  • METHANOL SAFE HANdLING MANUAL - health and safety module. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. [Link]

  • Methanol Safety Data Sheet. [Link]

  • How To Protect Workers From Methanol Exposure In The Workplace - KERAMIDA Inc. [Link]

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